molecular formula C8H14N2O B1387871 Octahydropyrrolo[1,2-a][1,4]diazepin-5-one CAS No. 1000577-71-8

Octahydropyrrolo[1,2-a][1,4]diazepin-5-one

Cat. No.: B1387871
CAS No.: 1000577-71-8
M. Wt: 154.21 g/mol
InChI Key: AKLGFFJQGYPBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydropyrrolo[1,2-a][1,4]diazepin-5-one is a tricyclic compound based on the privileged pyrrolo[1,4]diazepine scaffold, recognized in medicinal chemistry for its wide range of potential biological activities. This specific framework is of significant interest in early-stage research and development, particularly for designing novel therapeutic agents. Compounds within this structural class have been investigated as key intermediates for their potential psychotropic, sedative, and anticonvulsant properties, making them relevant for central nervous system (CNS) disorder research . Furthermore, the pyrrolo[1,4]diazepine core is a known structure in oncology research, with some analogs functioning as DNA-interactive agents and others being explored as inhibitors of targets like poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA repair pathways . This makes derivatives of this scaffold valuable tools for studying cancer mechanisms and potential treatments. As a building block, this compound offers researchers a versatile starting point for structural diversification through synthetic chemistry. Its core structure allows for functionalization at multiple positions, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening campaigns. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-3-4-9-6-7-2-1-5-10(7)8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLGFFJQGYPBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Octahydropyrrolo[1,2-a]diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octahydropyrrolo[1,2-a]diazepin-5-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the foundation of various biologically active compounds. This guide provides a comprehensive overview of the synthetic strategies for this bicyclic lactam, with a focus on practical and efficient laboratory-scale preparation. We will delve into the key synthetic routes, including strategies centered around the intramolecular cyclization of proline derivatives and the construction of the 1-azabicyclo[5.3.0]decane skeleton. This document will serve as a technical resource, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that influence reaction outcomes.

Introduction

The fusion of a pyrrolidine ring with a seven-membered diazepine ring to form the octahydropyrrolo[1,2-a]diazepin-5-one system creates a unique three-dimensional structure that has proven to be a valuable pharmacophore. Derivatives of this core have shown a range of biological activities, making the development of robust synthetic routes a key area of interest for medicinal chemists. This guide will explore the primary synthetic challenges and the elegant solutions that have been developed to access this important molecular framework.

Core Synthetic Strategies

The synthesis of octahydropyrrolo[1,2-a]diazepin-5-one can be approached through several strategic disconnections. The most common and logical approaches involve the formation of the seven-membered diazepinone ring from a functionalized pyrrolidine precursor. Key strategies that will be discussed include:

  • Intramolecular Amide Cyclization: This is a widely used method for the formation of lactams.[1] In the context of our target molecule, this involves the cyclization of a carefully designed N-substituted proline derivative.

  • Reductive Amination followed by Cyclization: This two-step approach can be a versatile method for constructing the bicyclic system.

  • Construction of the 1-Azabicyclo[5.3.0]decane Skeleton with Subsequent Oxidation: This strategy focuses on first building the core bicyclic amine, followed by the introduction of the ketone functionality.[2]

Below, we will detail a preferred synthetic route that leverages the principles of intramolecular amide cyclization, a reliable and often high-yielding approach.

Visualizing the Synthetic Pathway

To provide a clear overview of the synthetic strategy, the following diagram outlines the key transformations from a readily available starting material to the target molecule.

Synthesis_of_Octahydropyrrolo_1_2_a_diazepin_5_one Proline L-Proline Esterification Esterification (SOCl2, EtOH) Proline->Esterification Proline_ester L-Proline Ethyl Ester Esterification->Proline_ester Michael_addition Michael Addition (Acrylonitrile, Base) Proline_ester->Michael_addition Cyanoethyl_proline N-(2-Cyanoethyl)-L-proline Ethyl Ester Michael_addition->Cyanoethyl_proline Reduction Nitrile Reduction (H2, Raney Ni) Cyanoethyl_proline->Reduction Aminopropyl_proline N-(3-Aminopropyl)-L-proline Ethyl Ester Reduction->Aminopropyl_proline Cyclization Intramolecular Amide Cyclization (Heat or Acid/Base) Aminopropyl_proline->Cyclization Target Octahydropyrrolo[1,2-a]diazepin-5-one Cyclization->Target

Caption: A plausible synthetic route to Octahydropyrrolo[1,2-a]diazepin-5-one.

Detailed Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of octahydropyrrolo[1,2-a]diazepin-5-one, starting from L-proline.

Part 1: Synthesis of L-Proline Ethyl Ester

This initial step protects the carboxylic acid of proline, preventing it from interfering in subsequent reactions.

Workflow Diagram:

Esterification_Workflow Start Start: L-Proline, Ethanol Add_SOCl2 Add Thionyl Chloride (SOCl2) dropwise at 0°C Start->Add_SOCl2 Reflux Reflux for 4 hours Add_SOCl2->Reflux Concentrate Remove Solvent (in vacuo) Reflux->Concentrate Dissolve Dissolve in Water Concentrate->Dissolve Basify Basify with K2CO3 Dissolve->Basify Extract Extract with Dichloromethane Basify->Extract Dry_Concentrate Dry (Na2SO4) and Concentrate Extract->Dry_Concentrate Product Product: L-Proline Ethyl Ester Dry_Concentrate->Product

References

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of Octahydropyrrolo[1,2-a]diazepin-5-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising CNS-Active Scaffold

This guide provides a detailed exploration of the potential mechanism of action for the chemical entity Octahydropyrrolo[1,2-a]diazepin-5-one. As direct research on this specific molecule is limited, this document synthesizes information from structurally related compounds, primarily focusing on the well-established pharmacology of diazepine derivatives. The proposed mechanism is grounded in the recurrent observation of central nervous system (CNS) activity in analogous chemical scaffolds, such as pyrrolo[1,2-a][1][2]benzodiazepines, which are known for their sedative and anxiolytic properties often comparable to diazepam.[3][4]

This document is structured to first present a hypothesized primary mechanism of action centered on the Gamma-aminobutyric acid type A (GABA-A) receptor, a common target for diazepine-containing compounds.[5][6] Following this, we will delve into the detailed experimental protocols required to validate this hypothesis, providing fellow researchers with a practical framework for investigation. Furthermore, alternative potential mechanisms, such as nootropic and antitumor activities, suggested by studies on related molecules, will be discussed as avenues for future research.[1][7][8][9]

Part 1: The Hypothesized Primary Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The diazepine core is a privileged scaffold in medicinal chemistry, renowned for its interaction with the GABA-A receptor.[10] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its binding to the GABA-A receptor, a ligand-gated ion channel, causes a conformational change that opens a central pore, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus inhibiting neurotransmission.

We hypothesize that Octahydropyrrolo[1,2-a]diazepin-5-one acts as a positive allosteric modulator (PAM) of the GABA-A receptor. Unlike the endogenous ligand GABA, which binds at the orthosteric site, PAMs bind to a distinct allosteric site. For many benzodiazepines, this is the "benzodiazepine binding site" located at the interface of the α and γ subunits of the receptor complex.

Binding of a PAM like our lead compound is proposed to induce a conformational change that increases the affinity of the receptor for GABA and/or increases the frequency of channel opening in the presence of GABA. This potentiates the natural inhibitory effect of GABA, leading to enhanced neuronal inhibition and producing the characteristic anxiolytic, sedative, and anticonvulsant effects observed in many diazepine derivatives.[3][6]

Signaling Pathway Diagram

GABA_A_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle Action Potential GABA_release GABA Release GABA_vesicle->GABA_release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_release->GABA_A_Receptor GABA Binds Chloride_Channel Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Channel Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Compound Octahydropyrrolo [1,2-a]diazepin-5-one (Hypothesized PAM) Compound->GABA_A_Receptor Allosteric Binding

Caption: Hypothesized GABA-A receptor modulation by the compound.

Part 2: Experimental Validation Protocols

To rigorously test the hypothesis that Octahydropyrrolo[1,2-a]diazepin-5-one is a GABA-A receptor PAM, a series of established in-vitro and in-vivo experiments are necessary.

In-Vitro Characterization

Objective: To determine if the compound binds to the benzodiazepine site on the GABA-A receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or cortex, which are rich in GABA-A receptors.

  • Assay Setup: In a 96-well plate, incubate the prepared membranes with a radiolabeled ligand specific for the benzodiazepine binding site (e.g., [³H]Flunitrazepam) at a concentration near its dissociation constant (Kd).

  • Competition: Add increasing concentrations of the unlabeled test compound (Octahydropyrrolo[1,2-a]diazepin-5-one). A known benzodiazepine (e.g., Diazepam) should be used as a positive control.

  • Incubation & Separation: Incubate to allow binding to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the inhibition constant (Ki) from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

Expected Outcome: A concentration-dependent displacement of the radioligand by the test compound would confirm binding to the benzodiazepine site.

Objective: To functionally characterize the compound's effect on GABA-A receptor-mediated currents.

Methodology:

  • Oocyte Preparation: Use Xenopus laevis oocytes as a heterologous expression system. Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Electrophysiological Recording: After 2-4 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

  • GABA Application: Perfuse the oocyte with a low concentration of GABA (typically the EC5-EC20 concentration) to elicit a baseline chloride current.

  • Compound Application: Co-apply the test compound with GABA and measure the change in current amplitude.

  • Data Analysis: Quantify the potentiation of the GABA-elicited current by the test compound. Generate a concentration-response curve to determine the EC50 (effective concentration for 50% maximal potentiation) and the maximum potentiation effect.

Expected Outcome: A positive allosteric modulator will significantly increase the amplitude of the GABA-elicited current in a concentration-dependent manner.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In-Vitro Validation cluster_invivo In-Vivo Behavioral Models Binding_Assay Radioligand Binding Assay (Target Engagement) Electrophys Electrophysiology (TEVC) (Functional Activity) Binding_Assay->Electrophys Confirms Binding EPM Elevated Plus Maze (Anxiolytic Effect) Electrophys->EPM Functional Potency Informs Dosing OFT Open Field Test (Locomotor & Anxiolytic) EPM->OFT FST Forced Swim Test (Antidepressant-like) OFT->FST

Caption: A logical workflow for validating the compound's mechanism.

In-Vivo Behavioral Assays

Following in-vitro confirmation, the CNS effects of the compound should be evaluated in established rodent models.

Objective: To assess the anxiolytic-like activity of the compound.

Methodology:

  • Apparatus: An elevated, plus-shaped maze with two open arms and two enclosed arms.

  • Procedure: Administer the test compound or vehicle to mice or rats. After a set pre-treatment time, place the animal in the center of the maze, facing an open arm.

  • Data Collection: For 5 minutes, record the time spent in the open arms versus the closed arms, and the number of entries into each arm type.

  • Analysis: Anxiolytic compounds increase the time spent in and the number of entries into the open arms, as the animal's aversion to open spaces is reduced.

Expected Outcome: A significant increase in open arm exploration compared to the vehicle-treated group would indicate anxiolytic effects, consistent with GABA-A receptor potentiation.

Part 3: Alternative and Secondary Mechanisms for Investigation

While the GABAergic hypothesis is the most probable starting point, the diverse biological activities reported for related pyrrolo-diazepine structures warrant consideration of other potential mechanisms.[1][8]

  • Nootropic (Cognitive-Enhancing) Activity: Some related compounds have shown potential as cognitive enhancers.[2][7][9] This could be investigated through models of memory and learning, such as the Morris Water Maze or Passive Avoidance tests. The underlying mechanism might involve modulation of other neurotransmitter systems (e.g., cholinergic) or effects on synaptic plasticity.[2][11]

  • Antitumor Activity: Several pyrrolo[1][2]benzodiazepine analogues have demonstrated significant cytotoxic activity against cancer cell lines.[1][8][12] Should the primary CNS-focused investigation prove unfruitful, screening Octahydropyrrolo[1,2-a]diazepin-5-one against a panel of cancer cell lines (e.g., NCI-60) could reveal an entirely different therapeutic potential.

  • Alzheimer's Disease-Related Targets: The connection between diazepine derivatives, GABAergic signaling, and Alzheimer's disease is an active area of research.[11][13][14] Some studies suggest that modulating GABAergic systems could have neuroprotective effects.[11] Furthermore, piperazine derivatives, which share some structural similarities, have been investigated as potential therapeutic agents for Alzheimer's by targeting pathways like the TRPC6 channel.[15]

Quantitative Data Summary

Assay TypeKey ParametersTypical Values for Positive Control (Diazepam)Target Values for Test Compound
Radioligand Binding Ki (nM) vs. [³H]Flunitrazepam1-10 nM< 100 nM
Electrophysiology (TEVC) EC50 for Potentiation (µM)0.1-1 µM< 10 µM
Max Potentiation (%)> 1000%> 200%
Elevated Plus Maze % Time in Open ArmsSignificant increase over vehicleStatistically significant increase

References

biological activity of Octahydropyrrolo[1,2-a]diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrrolo[1,2-a]diazepin-5-one Scaffolds

Executive Summary

The pyrrolo[1,2-a]diazepin-5-one core represents a compelling heterocyclic scaffold with significant potential in medicinal chemistry. While research on the fully saturated octahydro variant is nascent, analysis of its structurally related analogs, particularly pyrrolo[1,2-a][1][2]benzodiazepines, reveals a strong precedent for potent activity within the central nervous system (CNS). These analogs have demonstrated sedative, anticonvulsant, and muscle relaxant properties, suggesting a pharmacological profile mediated through the GABA-A receptor complex. This guide synthesizes the available data on these related structures to build a predictive framework for the biological potential of the octahydropyrrolo[1,2-a]diazepin-5-one core, outlining its promise as a template for novel therapeutics. We will explore the established structure-activity relationships, propose mechanistic pathways, and provide foundational experimental protocols to guide future research and drug development efforts in this area.

Introduction to the Pyrrolo[1,2-a]diazepin-5-one Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen-containing systems being particularly prominent.[3] Among these, diazepine derivatives have been extensively explored, leading to the development of blockbuster drugs.[4] The fusion of a pyrrolidine ring to a diazepine core creates the pyrrolo[1,2-a]diazepin-5-one scaffold, a three-dimensional structure with intriguing possibilities for creating novel molecular interactions with biological targets.

1.1 Chemical Structure and Rationale for Investigation

The core structure consists of a seven-membered diazepine ring fused with a five-membered pyrrolidine ring. This guide will focus on the potential of the fully saturated version, Octahydropyrrolo[1,2-a]diazepin-5-one. It is critical to note that while this specific saturated scaffold is a topic of significant interest, the bulk of published research has focused on its aromatic analog, the pyrrolo[1,2-a][1][2]benzodiazepine system.[5][6] These benzodiazepine derivatives serve as the primary source of biological data and provide a logical starting point for predicting the activities of their saturated counterparts. The increased conformational flexibility and three-dimensional geometry of the octahydro scaffold compared to its planar aromatic relatives could lead to enhanced target selectivity and a differentiated pharmacological profile, representing a key rationale for its investigation.

Primary Biological Activity: Central Nervous System Modulation

The most comprehensively documented biological activity of the broader class of pyrrolo[1,2-a]diazepine derivatives is their effect on the central nervous system.[6] Research has primarily focused on 6-phenyl-4H-pyrrolo[1,2-a][1][2]benzodiazepines, which exhibit a classic benzodiazepine-like profile.[5]

2.1 Sedative, Anticonvulsant, and Muscle Relaxant Properties

A series of 6-phenyl-4H-pyrrolo[1,2-a][1][2]benzodiazepines have been synthesized and evaluated for CNS activity.[5] These compounds demonstrated potent sedative ("taming"), anticonvulsant, and muscle relaxant effects.[5][6] Notably, the most potent compound from this series, 8-Chloro-6-(2-chlorophenyl)-1,3-dimethyl-4H-pyrrolo[,2-a][1][2]benzodiazepine, was found to be equipotent to diazepam in its sedative and taming activities in animal models.[5] This establishes a strong proof-of-concept for the pyrrolo[1,2-a]diazepine scaffold as a modulator of CNS function.

Proposed Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines exert their CNS depressant effects by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][4][7] This receptor is a ligand-gated chloride ion channel. The binding of benzodiazepines to a specific allosteric site on the receptor increases the frequency of channel opening, leading to an enhanced influx of chloride ions. This hyperpolarizes the neuron, resulting in an inhibitory effect and producing the characteristic sedative, anxiolytic, and anticonvulsant properties.[8] Given the pharmacological similarities, it is highly probable that the pyrrolo[1,2-a][1][2]benzodiazepine analogs act via the same mechanism.

GABA_A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_R GABA-A Receptor (Chloride Channel) BZD_Site Benzodiazepine Binding Site GABA_Site GABA Binding Site Cl_Channel Cl- Channel Pore BZD_Site->GABA_Site Positive Allosteric Modulation GABA_Site->Cl_Channel Increases Channel Opening Frequency Cl_ion_in Cl- Influx Cl_Channel->Cl_ion_in Enhanced Flow GABA GABA GABA->GABA_Site Binds BZD Pyrrolo-diazepinone (BZD Analog) BZD->BZD_Site Binds Cl_ion_out Cl- Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion_in->Hyperpolarization

Figure 1: Proposed mechanism of Pyrrolo-diazepinone analogs on the GABA-A receptor.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 6-phenyl-4H-pyrrolo[1,2-a][1][2]benzodiazepine scaffold has yielded crucial insights into the structural requirements for CNS activity.[5] These findings provide a valuable roadmap for designing novel derivatives, including potential octahydro analogs.

Table 1: SAR Summary for Pyrrolo[1,2-a][1][2]benzodiazepine Analogs [5]

PositionSubstitutionEffect on CNS Activity
Pyrrole Ring (R1, R2) Introduction of Methyl and/or Ethyl groupsGeneral increase in activity
6-Phenyl Ring (R3) Chlorine at ortho positionIncreases activity
6-Phenyl Ring (R3) Fluorine at ortho positionDecreases activity compared to Chlorine
Benzene Ring (R4) Chlorine at position 8Contributes to high potency

The data strongly indicates that lipophilic and electron-withdrawing groups at specific positions are critical for potent activity. The combination of methyl groups on the pyrrole ring and chloro-substituents on both the fused benzene ring and the 6-phenyl ring resulted in the most potent compounds.[5]

Potential for Other Biological Activities

While CNS effects are the most documented, the broader diazepine and pyrrole chemical classes are known for a wide range of biological activities, suggesting that the Octahydropyrrolo[1,2-a]diazepin-5-one scaffold could be a "privileged structure" for drug discovery.[6][9]

  • Anticancer Activity: Pyrrolo[2,1-c][1][2]benzodiazepines (PBDs) are a well-known class of natural products with potent antitumor properties.[1][10] Although structurally distinct due to their aromaticity and mechanism of action (DNA binding), the shared pyrrolo-diazepine core suggests that screening for antiproliferative activity is a worthwhile endeavor.[11]

  • Antimicrobial Activity: Various novel 1,5-benzodiazepin-2-one conjugates have been synthesized and shown to possess moderate to good antibacterial and antifungal activities, indicating the diazepinone core is amenable to derivatization for anti-infective purposes.[12]

Experimental Protocols

To facilitate further research into this scaffold, standardized protocols for synthesis and biological evaluation are essential.

6.1 General Synthesis of Pyrrolo[1,2-a][1][2]benzodiazepine Analogs

The synthesis of the 6-phenyl-4H-pyrrolo[1,2-a][1][2]benzodiazepine scaffold has been previously described.[5] A generalized workflow is presented below.

Figure 2: Generalized synthetic workflow for Pyrrolo[1,2-a][1][2]benzodiazepines.

6.2 In Vivo Assay for Sedative and Anticonvulsant Activity

A standard protocol to evaluate the CNS effects of new analogs involves rodent models.

Objective: To assess the sedative and anticonvulsant activity of a test compound. Model: Male mice. Procedure:

  • Compound Administration: Administer the test compound (e.g., 8-Chloro-6-(2-chlorophenyl)-1,3-dimethyl-4H-pyrrolo[,2-a][1][2]benzodiazepine) or vehicle control intraperitoneally (i.p.) or orally (p.o.).

  • Sedative/Taming Activity Assessment: At various time points post-administration (e.g., 30, 60, 120 min), observe the animals for signs of sedation, such as decreased spontaneous motor activity, loss of righting reflex, or potentiation of hypnosis induced by a sub-hypnotic dose of a barbiturate.

  • Anticonvulsant Activity Assessment:

    • Induce seizures using a chemical convulsant (e.g., pentylenetetrazol or strychnine) or via maximal electroshock (MES).

    • Administer the test compound a set time before the convulsive stimulus.

    • Record the presence or absence of clonic/tonic seizures and/or mortality.

    • Calculate the ED50 (the dose required to protect 50% of the animals).

  • Toxicity Assessment: Determine the acute LD50 by dose-escalation to establish the therapeutic index.[5]

Future Directions and Therapeutic Potential

The Octahydropyrrolo[1,2-a]diazepin-5-one scaffold remains a largely unexplored area of chemical space with significant therapeutic potential. The strong CNS activity of its aromatic benzodiazepine analogs provides a compelling rationale for its development as a source of novel agents for anxiety, epilepsy, and sleep disorders.

Key future work should include:

  • Development of Synthetic Routes: Establishing efficient and scalable synthetic pathways to the core octahydro scaffold and its derivatives.

  • Broad Biological Screening: Evaluating new compounds in a wide range of assays, including CNS receptor binding panels, antimicrobial susceptibility tests, and cancer cell line cytotoxicity screens.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • Computational Modeling: Using molecular docking and dynamics to understand how the three-dimensional structure of the octahydro scaffold interacts with target proteins, such as the GABA-A receptor, to guide the design of more potent and selective molecules.

By leveraging the foundational knowledge from related diazepine systems and applying modern drug discovery techniques, the Octahydropyrrolo[1,2-a]diazepin-5-one core can be developed into a new generation of valuable therapeutic agents.

References

Octahydropyrrolo[1,2-a]diazepin-5-one derivatives and analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Octahydropyrrolo[1,2-a]diazepin-5-one: Synthesis, Derivatives, and Therapeutic Potential

Executive Summary

The octahydropyrrolo[1,2-a]diazepin-5-one core represents a compelling, yet underexplored, saturated bicyclic lactam scaffold. While its aromatic counterparts, the pyrrolo[1][2]benzodiazepines (PBDs), are widely recognized for their potent DNA-interactive and antitumor properties, this saturated analogue offers a distinct three-dimensional architecture poised for interaction with different biological targets, particularly within the central nervous system (CNS). This guide provides a comprehensive analysis of the synthesis, known analogues, and pharmacological landscape of this scaffold. We will explore key synthetic methodologies, delve into the structure-activity relationships (SAR) that govern its biological effects, and present detailed protocols to provide a practical foundation for researchers. The evidence points toward the potential of these derivatives as modulators of CNS activity, including sedative and anxiolytic effects, warranting further investigation in modern drug discovery programs.

Introduction to the Pyrrolo[1,2-a]diazepine Scaffold

The diazepine motif is considered a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets to elicit diverse pharmacological responses.[3][4] The fusion of a pyrrolidine ring to this seven-membered diazepine core creates the pyrrolo[1,2-a]diazepine system. The specific subject of this guide, octahydropyrrolo[1,2-a]diazepin-5-one, is a fully saturated (octahydrido) bicyclic amide (lactam) with the carbonyl group at position 5.

This saturation is a critical differentiator from the extensively studied pyrrolo[1][2]benzodiazepines (PBDs).[1][2] PBDs, such as the natural product anthramycin, feature a planar, aromatic benzene ring fused to the diazepine system and often possess an electrophilic imine or carbinolamine at the N10-C11 position, which is responsible for alkylating DNA.[5][6] In contrast, the octahydropyrrolo[1,2-a]diazepin-5-one scaffold is non-planar, conformationally flexible, and lacks the inherent DNA-alkylating functionality, directing its therapeutic potential away from oncology and towards other target classes, such as receptors and enzymes in the CNS.

Synthetic Strategies and Methodologies

The construction of the fused pyrrolo[1,2-a]diazepine ring system requires strategic bond formations to create both the seven-membered diazepine ring and the fused five-membered pyrrolidine ring. Methodologies often involve multi-step sequences starting from readily available precursors.

One efficient strategy involves the acid-catalyzed ring opening of an N-substituted furan derivative, which generates a diketone intermediate. Subsequent reductive amination and cyclization steps then form the desired bicyclic system.[7] This approach is versatile and allows for the introduction of diversity elements early in the synthetic sequence.

Another common approach is the intramolecular cyclization of a suitably functionalized linear precursor, often derived from proline or a related pyrrolidine derivative. This ensures the correct stereochemistry at the ring junction if chiral starting materials are used.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of pyrrolo[1,2-a]diazepine derivatives, inspired by furan-based methodologies.

G cluster_start Starting Materials cluster_process Key Transformations cluster_end Final Product A Furan Derivative (e.g., Furfurylamine) C Amide Coupling A->C Step 1 B Amino Acid Derivative (e.g., N-Boc-proline) B->C Step 1 D Furan Ring Opening (Acid-catalyzed) C->D Step 2 E Reductive Cyclization / Paal-Knorr Pyrrole Synthesis D->E Step 3 F Octahydropyrrolo[1,2-a]diazepin-5-one Core Scaffold E->F Step 4

Caption: Conceptual workflow for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of a Pyrrolo[1,2-a][1][2]diazepinone Analogue

This protocol is a representative example based on the furan ring-opening and Paal-Knorr cyclization strategy.[7]

Step 1: Amide Condensation

  • To a solution of N-Boc-α-amino acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Stir the mixture for 15 minutes.

  • Add furfurylamine (1.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, ethyl acetate/hexanes gradient) to yield the N-Boc protected amide intermediate.

Step 2: Deprotection and Ring Opening/Cyclization

  • Dissolve the purified amide from Step 1 in a mixture of acetic acid and aqueous HCl (e.g., 4:1 v/v).

  • Heat the mixture at reflux (approx. 90-100 °C) for 4-6 hours. This single step facilitates the removal of the Boc protecting group, the acid-catalyzed opening of the furan ring to a 1,4-dicarbonyl intermediate, and the subsequent Paal-Knorr cyclization with the newly freed primary amine to form the pyrrole ring, followed by intramolecular cyclization to form the diazepine ring.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to afford the target pyrrolodiazepinone derivative.

Key Derivatives and Analogues of Interest

While research on the specific octahydropyrrolo[1,2-a]diazepin-5-one is limited, significant work on closely related analogues provides valuable insight. The most studied derivatives are those where the saturated bicyclic system is fused to an aromatic or heteroaromatic ring, effectively creating tricyclic structures.

  • Aryl-Fused Analogues (Benzodiazepines): The 6-phenyl-4H-pyrrolo[1,2-a][1][2]benzodiazepines are the most well-documented class.[8][9] These compounds have been extensively evaluated for CNS activity.

  • Heteroaromatic-Fused Analogues: The core scaffold has been fused with various heterocycles, such as pyrazole and thiophene.[10][11] These modifications significantly alter the electronic properties and steric profile of the molecule, leading to different biological activities, including antitumor effects.

Derivative Class Key Structural Feature Reported Biological Activity Reference(s)
Pyrrolo[1,2-a][1][2]benzodiazepinesBenzene ring fused to the diazepineCNS activity (sedative, anticonvulsant)[8][9]
Pyrazolo[4,3-e]pyrrolo[1,2-a][1][2]diazepinonesPyrazole ring instead of benzeneIn vitro cytotoxic/antitumor activity[11]
Pyrrolo[1,2-a]thieno[3,2-e][1][2]diazepinesThiophene ring fused to the diazepineAntiproliferative activity[10]

Pharmacological Profile and Biological Activities

The primary therapeutic potential of pyrrolo[1,2-a]diazepine derivatives, particularly the non-fused and benzo-fused analogues, lies within the central nervous system.

Central Nervous System (CNS) Activity

Studies on 6-phenyl-4H-pyrrolo[1,2-a][1][2]benzodiazepines demonstrated potent sedative, taming, anticonvulsant, and muscle relaxant activities, with some derivatives showing potency comparable to diazepam.[8][9] This strongly suggests that the scaffold acts as a CNS depressant. The anxiolytic and antidepressant-like properties have also been reported for related diazepine structures.[12]

Anticancer Activity

The replacement of the traditional benzene ring with other heterocycles has unlocked different pharmacological profiles. For instance, pyrazolo-fused analogues showed appreciable in vitro cytotoxic activity against leukemia cell lines.[11] Similarly, thieno-fused derivatives demonstrated antiproliferative effects.[10] This highlights the scaffold's versatility, where modifications can redirect its biological application from CNS to oncology.

Proposed Mechanism of Action (CNS)

The CNS effects (sedative, anxiolytic, anticonvulsant) of these compounds are characteristic of positive allosteric modulators of the GABA-A receptor, the primary mechanism of action for classical benzodiazepines.[13] In this proposed mechanism, the molecule binds to a specific site on the GABA-A receptor (the benzodiazepine site), which is distinct from the GABA binding site. This binding event does not open the receptor's chloride channel directly but enhances the effect of the endogenous neurotransmitter GABA. When GABA binds, the channel opens more frequently, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire and resulting in widespread neuronal inhibition and a calming effect on the brain.[13]

G cluster_receptor GABA-A Receptor Complex Receptor GABA-A Receptor (with Chloride Channel) Effect Increased Cl- Influx -> Neuronal Hyperpolarization -> CNS Depression (Anxiolytic, Sedative Effects) Receptor->Effect Potentiated Channel Opening GABA_Site GABA Binding Site BZD_Site Allosteric Site (Benzodiazepine Site) BZD_Site->GABA_Site Enhances GABA Affinity & Efficacy GABA GABA (Neurotransmitter) GABA->GABA_Site Binds Compound Pyrrolodiazepine Derivative Compound->BZD_Site Binds

Caption: Proposed mechanism of CNS action via GABA-A receptor modulation.

Structure-Activity Relationship (SAR) Analysis

SAR studies, primarily conducted on the 6-phenyl-4H-pyrrolo[1,2-a][1][2]benzodiazepine series, have provided foundational rules for optimizing CNS activity.[8][9]

  • Substitution on the Pyrrole Ring: Introduction of small alkyl groups, such as methyl or ethyl, on the pyrrole ring generally leads to an increase in sedative and taming activities.

  • Substitution on the Fused Benzene Ring (Position 8): An electron-withdrawing group, specifically a chlorine atom at position 8, was found to be beneficial for activity.

  • Substitution on the 6-Phenyl Group: The nature and position of substituents on the C6-phenyl ring are critical. A chlorine atom at the ortho position of this ring significantly enhances potency. In contrast, replacing this ortho-chlorine with a fluorine atom leads to a marked decrease in activity.

These findings suggest that both electronic and steric factors are crucial for optimal interaction with the biological target, likely the benzodiazepine binding site on the GABA-A receptor.

G cluster_sar Key SAR Points Core Pyrrolo[1,2-a]diazepine Core P1 Pyrrole Ring: - Methyl/Ethyl groups => Increased Activity Core->P1 Position 1,3 P2 Position 8: - Chlorine atom => Increased Activity Core->P2 Position 8 P3 6-Phenyl Ring: - Ortho-Chloro group => Increased Activity - Ortho-Fluoro group => Decreased Activity Core->P3 Position 6

Caption: Key structure-activity relationship points for CNS activity.

Applications in Drug Discovery and Future Outlook

The octahydropyrrolo[1,2-a]diazepin-5-one scaffold and its analogues present a promising platform for the development of novel therapeutics.

  • CNS Drug Discovery: The clear potential for GABA-A receptor modulation makes this scaffold an excellent starting point for developing new anxiolytics, sedatives, or anticonvulsants. The key challenge and opportunity will be to fine-tune the SAR to achieve selectivity for specific GABA-A receptor subtypes, which could lead to improved side-effect profiles (e.g., anxiolysis without sedation) compared to classical benzodiazepines.

  • Oncology: The demonstrated activity of heteroaromatic-fused analogues suggests that the scaffold is adaptable. Further exploration of different heterocyclic fusion partners could yield novel anticancer agents with mechanisms distinct from the DNA-alkylating PBDs.

Future research should focus on:

  • Stereoselective Synthesis: Developing robust, stereocontrolled synthetic routes to access enantiomerically pure compounds, as biological activity is often stereospecific.

  • Broader SAR Exploration: Systematically exploring a wider range of substituents at all positions of the bicyclic core to build a more comprehensive SAR model.

  • Target Deconvolution: Moving beyond the proposed GABA-A mechanism to screen these compounds against a broader panel of CNS and oncology targets to uncover novel mechanisms of action.

References

spectroscopic analysis of Octahydropyrrolo[1,2-a]diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Spectroscopic Analysis of Octahydropyrrolo[1,2-a]diazepin-5-one

For Researchers, Scientists, and Drug Development Professionals

The Octahydropyrrolo[1,2-a]diazepin-5-one core is a bicyclic lactam that represents a significant structural motif in medicinal chemistry. As a saturated heterocyclic system, it provides a three-dimensional architecture that is highly desirable for developing novel therapeutic agents. Derivatives of related pyrrolo-diazepine scaffolds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[1] The precise stereochemistry and conformation of these molecules are critical to their biological function, making unambiguous structural confirmation an essential pillar of any research and development program.

This guide provides a comprehensive, technically-grounded framework for the complete spectroscopic characterization of the parent molecule, Octahydropyrrolo[1,2-a]diazepin-5-one. We will move beyond a simple recitation of data to explain the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for structural elucidation. While publicly available spectra for this exact parent compound are scarce, this guide synthesizes foundational spectroscopic principles with data from closely related analogs to present a robust and predictive analytical model.

The Target Molecule: Structure and Isomerism

The fundamental structure of Octahydropyrrolo[1,2-a]diazepin-5-one is shown below. The numbering convention used throughout this guide is specified for clarity in spectral assignments.

References

An In-Depth Technical Guide to the Structure-Activity Relationship of Octahydropyrrolo[1,2-a]diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The diazepine moiety, in its various forms, is a cornerstone of numerous biologically active compounds, including natural products and clinically approved drugs targeting a wide range of diseases.[2] For instance, benzodiazepines are well-known for their anxiolytic, anticonvulsant, and muscle relaxant properties, primarily through their interaction with GABA-A receptors.[6][7] The versatility of the diazepine scaffold is further highlighted by its presence in anticancer agents, antivirals, and inhibitors of enzymes like β-lactamases.[2] The pyrrolo[1,2-a]diazepin-5-one core, a specific iteration of this privileged scaffold, has been the subject of considerable interest, with derivatives showing promise in areas such as oncology and neuroprotection.[8][9]

This guide will systematically dissect the SAR of the octahydropyrrolo[1,2-a]diazepin-5-one nucleus, providing a foundational understanding for the rational design of new chemical entities with enhanced potency and specificity.

The Core Scaffold: Octahydropyrrolo[1,2-a]diazepin-5-one

The fundamental structure of octahydropyrrolo[1,2-a]diazepin-5-one consists of a saturated pyrrolidine ring fused to a seven-membered diazepine ring containing a ketone at the 5-position. This bicyclic system offers several points for chemical modification, allowing for a systematic exploration of the chemical space and its influence on biological activity.

General Synthetic Strategies

The synthesis of octahydropyrrolo[1,2-a]diazepin-5-one and its analogs typically involves multi-step sequences. A common approach begins with the appropriate pyrrolidine and diazepine precursors, followed by cyclization to form the core structure. For instance, reductive amination and subsequent cyclization reactions are frequently employed. The synthesis of pyrrolo[1][10]benzodiazepines, a related class of compounds, often involves the reductive cyclization of N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehydes.[11] While the specific reagents and conditions can vary, the overarching goal is to efficiently construct the bicyclic core with functionalities that allow for further diversification.

A generalized synthetic workflow can be visualized as follows:

Synthetic Workflow Start Pyrrolidine & Diazepine Precursors Step1 Coupling Reaction Start->Step1 Step2 Cyclization Step1->Step2 Core Octahydropyrrolo[1,2-a]diazepin-5-one Core Step2->Core Step3 Functional Group Interconversion / Substitution Core->Step3 Analogs Diverse Analogs Step3->Analogs

Caption: Generalized synthetic workflow for octahydropyrrolo[1,2-a]diazepin-5-one analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of octahydropyrrolo[1,2-a]diazepin-5-one derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The following sections will detail the SAR at key positions.

Modifications at the Pyrrolidine Ring

The pyrrolidine ring offers several positions for substitution. Modifications at these positions can significantly impact the compound's interaction with its biological target. For example, in a study of benzodiazepinone derivatives as modulators of the Na+/Ca2+ exchanger (NCX), the replacement of a pyrrolidine ring with an imidazole ring resulted in a complete loss of activity.[8] This suggests that the conformational preferences and electronic nature of the five-membered ring are critical for biological activity.

Modifications at the Diazepine Ring

The seven-membered diazepine ring presents multiple sites for structural variation, including the nitrogen atoms and the carbon backbone.

Substitution on the Nitrogen Atoms

Alkylation or acylation of the nitrogen atoms can modulate the compound's lipophilicity, hydrogen bonding capacity, and overall shape. These modifications can be crucial for optimizing interactions within a binding pocket.

Substitution on the Carbon Backbone

Introducing substituents on the carbon atoms of the diazepine ring can influence the molecule's conformation and introduce new points of interaction with the target protein. For instance, the addition of aromatic or heterocyclic rings can lead to enhanced potency through pi-stacking or other non-covalent interactions. In the context of 1,4-benzodiazepines, the fusion of a triazole ring to the diazepine nucleus has been shown to produce highly potent anticonvulsant agents.[6]

The following table summarizes the impact of key structural modifications on the biological activity of diazepine-containing compounds, providing a conceptual framework for the SAR of the octahydropyrrolo[1,2-a]diazepin-5-one core.

Modification Site Substituent Type Observed Effect on Activity Potential Rationale Reference
Pyrrolidine RingReplacement with ImidazoleComplete loss of activityAltered electronic nature and conformational preference.[8]
Diazepine Ring (N1)AlkylationVariableModulates lipophilicity and steric bulk.[6]
Diazepine Ring (C5)Phenyl substitutionPotent activityPotential for pi-stacking and hydrophobic interactions.[6]
Fused Ring SystemAddition of a Triazole RingIncreased potencyConformational restriction and additional interaction points.[6]
Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features required for biological activity.[12][13] By identifying the common structural motifs among a series of active compounds, a pharmacophore model can guide the design of new, more potent analogs and facilitate virtual screening of compound libraries.[14][15]

A hypothetical pharmacophore model for an octahydropyrrolo[1,2-a]diazepin-5-one derivative might include:

  • A hydrogen bond acceptor (the carbonyl oxygen at position 5).

  • A hydrogen bond donor (one of the nitrogen atoms).

  • Hydrophobic regions (the aliphatic portions of the rings).

  • An aromatic ring feature (if a phenyl or other aromatic group is present).

Pharmacophore Model HBA H-Bond Acceptor HBD H-Bond Donor HBA->HBD 3.5 Å HY Hydrophobic HBA->HY 4.2 Å AR Aromatic Ring HBD->AR 5.0 Å HY->AR 6.1 Å

Caption: A hypothetical pharmacophore model for an octahydropyrrolo[1,2-a]diazepin-5-one derivative.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following are examples of key experimental workflows.

General Procedure for Analog Synthesis

A representative synthetic protocol for a derivative of the octahydropyrrolo[1,2-a]diazepin-5-one core is as follows:

  • Step 1: Coupling. To a solution of the starting pyrrolidine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the appropriate diazepine precursor (1.1 eq) and a coupling agent (e.g., DCC or HATU). Stir the reaction mixture at room temperature for 12-24 hours.

  • Step 2: Cyclization. The product from Step 1 is then subjected to cyclization conditions. This may involve heating in a high-boiling point solvent or the use of a specific catalyst to facilitate ring closure.

  • Step 3: Purification. The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired octahydropyrrolo[1,2-a]diazepin-5-one analog.

In Vitro Biological Activity Assay

The biological activity of the synthesized compounds is typically evaluated using in vitro assays. For example, to assess the activity of compounds as modulators of a specific enzyme:

  • Enzyme Inhibition Assay. Prepare a series of dilutions of the test compounds in a suitable buffer.

  • Add the enzyme and its substrate to the wells of a microplate containing the test compounds.

  • Incubate the plate at a controlled temperature for a specific period.

  • Measure the enzymatic activity by monitoring the formation of the product, often through a change in absorbance or fluorescence.

  • Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the enzyme's activity.

Experimental Workflow cluster_synthesis Synthesis cluster_testing Biological Testing cluster_sar SAR Analysis S1 Coupling of Precursors S2 Cyclization S1->S2 S3 Purification S2->S3 T1 In Vitro Assay S3->T1 T2 Data Analysis (IC50) T1->T2 SAR Structure-Activity Relationship Determination T2->SAR

Caption: A streamlined workflow for SAR studies.

Conclusion

The octahydropyrrolo[1,2-a]diazepin-5-one scaffold is a versatile and privileged structure in drug discovery. A thorough understanding of its structure-activity relationship is paramount for the successful design of novel therapeutic agents. This guide has provided a comprehensive overview of the key SAR principles, synthetic strategies, and experimental considerations for this important class of compounds. By leveraging this knowledge, researchers can more effectively navigate the chemical space and unlock the full therapeutic potential of the octahydropyrrolo[1,2-a]diazepin-5-one core.

References

A Technical Guide to the Discovery and Isolation of Novel Pyrrolo[1,2-a]diazepine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive, in-depth overview of the core strategies and methodologies employed in the discovery and isolation of novel compounds featuring the pyrrolo[1,2-a]diazepine scaffold. It is designed to serve as a technical resource, blending foundational principles with actionable protocols for laboratory application.

Part 1: The Pyrrolo[1,2-a]diazepine Core: A Privileged Scaffold in Drug Discovery

The pyrrolo[1][2]benzodiazepine (PBD) tricyclic ring system is a prominent structural motif in medicinal chemistry, recognized for its capacity to bind to a variety of biological targets. This system exists as three primary structural isomers: [2,1-c][1,4], [1,2-a][1,4], and [1,2-d][1,4].[1][3] Among these, the pyrrolo[1,2-a]diazepine framework has garnered significant interest due to its association with a wide spectrum of biological activities.

These compounds are considered "privileged structures" because their rigid, three-dimensional architecture allows them to interact with high specificity to various protein targets, particularly those with deep binding grooves.[1][4] The first PBD, anthramycin, was isolated from Streptomyces cultures in the 1960s, setting the stage for decades of research into this chemical class as potent therapeutic agents.[1][5]

While the [2,1-c] isomer family, which includes DNA-interactive anticancer agents, has been studied extensively, the pyrrolo[1,2-a]diazepine class boasts its own diverse and potent bioactivities.[1][3] These include significant central nervous system (CNS) effects such as sedative, anticonvulsant, and anxiolytic activities, as well as anti-inflammatory, analgesic, and fungicidal properties.[1][6][7] More recently, novel derivatives have demonstrated promising anticancer activity against various cell lines, including liver, breast, and colon cancer.[8] This therapeutic versatility underscores the importance of discovering and developing new analogues within this class.

Part 2: Strategies for the Discovery of Novel Compounds

The discovery of novel pyrrolo[1,2-a]diazepines follows two primary pathways: isolation from natural sources and rational synthesis in the laboratory. Both approaches offer unique advantages and are often used in a complementary fashion.

Natural Product Isolation

Causality Behind the Approach: Nature remains an unparalleled source of complex and biologically active molecules. Organisms, particularly marine sponges, fungi, and actinomycetes, produce a vast array of secondary metabolites as defense or signaling mechanisms.[9][10] These compounds, shaped by evolutionary pressures, often possess novel scaffolds and potent bioactivities not readily conceived through purely synthetic design. The pyrrole alkaloid family, to which pyrrolo[1,2-a]diazepines belong, is frequently found in marine organisms.[9] The objective of natural product isolation is to screen these complex biological matrices to identify and purify these unique molecules.

Natural_Product_Workflow cluster_collection Field Collection & Pre-processing cluster_extraction Extraction & Screening cluster_isolation Isolation & Identification Biomass Biomass Collection (e.g., Marine Sponge) Preprocessing Lyophilization & Grinding Biomass->Preprocessing Extraction Solvent Extraction (e.g., EtOAc, MeOH) Preprocessing->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Screening Bioactivity Screening (e.g., Cytotoxicity Assay) CrudeExtract->Screening Fractionation Chromatographic Fractionation Screening->Fractionation Active Fractions PureCompound Pure Compound (Bioactive Hit) Fractionation->PureCompound Structure Structural Elucidation (NMR, MS) PureCompound->Structure

Caption: Workflow for Natural Product Discovery.

Experimental Protocol: General Extraction of Bioactive Metabolites from Marine Sponges

  • Preparation of Biomass: Freeze-dry the collected marine sponge sample to remove water content. Grind the lyophilized material into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction: Macerate the powdered sponge material sequentially with solvents of increasing polarity. A common sequence is ethyl acetate (EtOAc) followed by methanol (MeOH). This stepwise extraction helps to separate compounds based on their general polarity.

    • Rationale: Starting with a less polar solvent like EtOAc extracts nonpolar to moderately polar compounds. The subsequent MeOH extraction pulls out more polar molecules. This provides a preliminary fractionation of the chemical constituents.

  • Concentration: Remove the solvent from each fraction under reduced pressure using a rotary evaporator. This yields concentrated crude extracts.

  • Bioassay-Guided Fractionation: Subject the crude extracts to a panel of biological assays (e.g., anticancer, antimicrobial). The most active extract is then selected for further purification.

    • Trustworthiness: This step is critical for ensuring that the purification efforts are focused solely on the fractions containing the desired biological activity, making the process efficient and self-validating.

Synthetic Approaches

Causality Behind the Approach: While natural products provide novel scaffolds, chemical synthesis offers unparalleled control and flexibility. Synthesis allows for the creation of targeted libraries of analogues to explore structure-activity relationships (SAR), optimize potency, and improve pharmacokinetic properties.[6][11] Furthermore, many natural pyrrolo[1,2-a]diazepines are isolated in minute quantities, making total synthesis the only viable path for obtaining sufficient material for extensive biological testing.[5] Key synthetic strategies often involve the annulation (fusion) of the diazepine ring onto a pre-existing pyrrole fragment or the simultaneous formation of both rings from dicarbonyl intermediates.[12]

Synthetic_Workflow Start Starting Materials (e.g., Pyrrole Precursors) Reaction Key Reaction Step (e.g., Cyclization, Multicomponent Reaction) Start->Reaction Intermediate Crude Product Reaction->Intermediate Purify Purification (Column Chromatography, Recrystallization) Intermediate->Purify Product Pure Synthetic Compound Purify->Product Confirm Structure Confirmation (NMR, MS, X-ray) Product->Confirm

Caption: Conceptual Workflow for Synthetic Discovery.

Part 3: The Isolation and Purification Cascade

Obtaining a novel compound in a highly pure form (>95%) is non-negotiable for accurate structural elucidation and reliable biological testing. The process typically involves a multi-step chromatographic cascade that separates the target compound from a complex mixture.

Experimental Protocol: A Step-by-Step Chromatographic Purification

  • Initial Fractionation (Liquid-Liquid Extraction):

    • Dissolve the active crude extract (from Part 2.1) in a biphasic solvent system (e.g., water/EtOAc).

    • Shake vigorously in a separatory funnel and allow the layers to separate.

    • Collect the aqueous and organic layers separately. Test both for bioactivity. This step partitions compounds based on their hydrophilicity.

  • Medium Pressure Liquid Chromatography (MPLC) / Flash Chromatography:

    • Adsorb the active fraction onto a solid support (e.g., silica gel).

    • Load it onto a silica gel column.

    • Elute with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).[13]

    • Rationale: This is a preparative technique that separates compounds based on their differential affinity for the stationary phase (silica) and the mobile phase. Pooling fractions with similar TLC profiles simplifies the mixture for the final purification step.

  • High-Performance Liquid Chromatography (HPLC):

    • Inject the semi-purified, active fraction from MPLC onto a preparative or semi-preparative HPLC column (e.g., C18 reverse-phase).

    • Elute with an optimized mobile phase (e.g., a gradient of acetonitrile in water).

    • Monitor the elution profile with a detector (e.g., UV-Vis Diode Array Detector).

    • Collect the peak corresponding to the pure compound.

    • Rationale: HPLC offers significantly higher resolution than flash chromatography, making it the gold standard for final purification. For chiral pyrrolo[1,2-a]diazepines, specialized Chiral Stationary Phases (CSPs) can be used to separate enantiomers.[14]

Isolation_Cascade Crude Active Crude Extract LLE Liquid-Liquid Extraction Crude->LLE Initial Partitioning Flash Flash Chromatography (Silica Gel) LLE->Flash Coarse Separation HPLC Preparative HPLC (e.g., C18 Column) Flash->HPLC Fine Purification Pure Isolated Novel Compound (>95% Purity) HPLC->Pure

Caption: The Chromatographic Isolation Cascade.

Part 4: Structural Elucidation of Novel Isolates

Once a pure compound is isolated, its exact chemical structure, including its stereochemistry, must be determined. This is achieved through a combination of modern spectroscopic techniques.

The Integrated Spectroscopic Approach

  • Mass Spectrometry (MS): The first step is typically to obtain a high-resolution mass spectrum (HR-MS). This provides the accurate mass of the molecule, from which a precise molecular formula can be calculated. Fragmentation patterns observed in MS/MS experiments can offer initial clues about the compound's substructures.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete carbon-hydrogen framework of a molecule.

    • 1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons in the molecule.[16]

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing the pieces of the molecular puzzle to be assembled.[17]

  • X-ray Crystallography: If the isolated compound can be grown into a suitable single crystal, X-ray crystallography provides an unambiguous determination of the entire molecular structure, including the absolute configuration. This is the definitive method for structural confirmation.

Data Presentation: Representative Spectroscopic Data

Technique Information Yielded Example Data for a Pyrrolo[1,2-a]diazepine
HR-MS Molecular Formulam/z [M+H]⁺: 239.1182 (Calculated for C₁₅H₁₅N₂O, 239.1179)
¹H NMR Proton environment & countδ 7.2-7.8 (m, 4H, Ar-H), δ 6.5 (s, 1H, Pyrrole-H), δ 4.5 (t, 2H, CH₂)
¹³C NMR Carbon environment & countδ 165.1 (C=O), δ 120-140 (Ar-C), δ 110.5 (Pyrrole-C), δ 45.3 (CH₂)
HMBC Long-range C-H connectivityCorrelation from CH₂ protons (δ 4.5) to the carbonyl carbon (δ 165.1)

Part 5: Conclusion and Future Directions

The discovery and isolation of novel pyrrolo[1,2-a]diazepine compounds remain a vibrant and critical area of research. The methodologies outlined in this guide, from bioassay-guided natural product hunting to systematic chromatographic purification and rigorous spectroscopic analysis, form the bedrock of modern drug discovery in this field. The inherent biological relevance of this "privileged scaffold" ensures that new derivatives will continue to be promising candidates for therapeutic development.

Future efforts will likely integrate advanced techniques such as genome mining to identify biosynthetic gene clusters for novel PBDs, high-throughput screening of extensive synthetic libraries, and the development of highly targeted drug delivery systems, such as antibody-drug conjugates (ADCs), which utilize the potent cytotoxicity of PBDs for precision oncology.

References

A Technical Guide to In Silico Modeling of Octahydropyrrolo[1,2-a]diazepin-5-one Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In silico modeling has emerged as a cornerstone of modern drug discovery, offering a powerful lens to scrutinize molecular interactions that underpin therapeutic efficacy.[1] This guide provides a comprehensive, technically-grounded framework for investigating the interactions of the Octahydropyrrolo[1,2-a]diazepin-5-one scaffold, a key heterocyclic structure with significant therapeutic potential. We will navigate the essential stages of computational analysis, from target identification and system preparation to the robust application of molecular docking and molecular dynamics simulations. Furthermore, we delve into the critical interpretation of simulation data, including binding free energy calculations, to derive meaningful insights for rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to accelerate their discovery pipelines.

Introduction: The Rationale for In Silico Investigation

The Octahydropyrrolo[1,2-a]diazepin-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of molecules with a wide array of biological activities, including central nervous system modulation.[2] The exploration of its interaction landscape through computational modeling allows for a hypothesis-driven approach to understanding its mechanism of action and provides a predictive framework for designing novel derivatives with enhanced potency and selectivity. By simulating the dynamic interplay between this scaffold and its biological targets at an atomic level, we can elucidate binding modes, identify key intermolecular interactions, and predict binding affinities, thereby prioritizing candidates for synthesis and experimental validation.[1]

This guide is structured to mirror the logical progression of a computational drug discovery project, emphasizing not just the "how" but also the "why" behind each methodological choice.

cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Interaction Prediction cluster_2 Phase 3: Analysis & Insight Generation Target_ID Target Identification & Validation Protein_Prep Protein Structure Preparation Target_ID->Protein_Prep Ligand_Prep Ligand Structure Preparation Protein_Prep->Ligand_Prep Docking Molecular Docking Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim BFE_Calc Binding Free Energy Calculation MD_Sim->BFE_Calc Interaction_Analysis Interaction & Pathway Analysis BFE_Calc->Interaction_Analysis Design Hypothesis-Driven Drug Design Interaction_Analysis->Design Iterative Design & Optimization Receptor Prepared Receptor (PDBQT format) Grid_Box Define Grid Box (Binding Site) Receptor->Grid_Box Ligand Prepared Ligand (PDBQT format) Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand->Docking_Run Grid_Box->Docking_Run Results Analyze Results: - Binding Affinity (kcal/mol) - Binding Poses Docking_Run->Results Complex Protein-Ligand Complex (from Docking) Topology Generate Topology & Parameters Complex->Topology Solvation Solvate with Water & Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

References

A Technical Guide to the Pharmacokinetic Profiling of Novel Octahydropyrrolo[1,2-a]diazepin-5-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A thorough investigation into the public and scientific domains reveals a scarcity of specific pharmacokinetic data for Octahydropyrrolo[1,2-a]diazepin-5-one. This suggests its status as a novel or under-researched chemical entity. This guide, therefore, is structured to provide a robust framework for the pharmacokinetic characterization of this and structurally related novel compounds. By leveraging established methodologies and drawing parallels with well-studied diazepine derivatives, this document serves as a comprehensive manual for researchers aiming to elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of such molecules, a critical step in the drug discovery and development pipeline.

Section 1: The Imperative of Early Pharmacokinetic Assessment

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent upon a favorable pharmacokinetic profile. Early assessment of ADME properties is paramount to de-risk drug development programs, enabling informed decisions on lead optimization and candidate selection. For a novel scaffold like Octahydropyrrolo[1,2-a]diazepin-5-one, understanding its behavior within a biological system is the first step towards predicting its therapeutic window, dosing regimen, and potential for drug-drug interactions. The principles and protocols outlined herein are designed to build a comprehensive pharmacokinetic dossier for such investigational compounds.

Section 2: Absorption - The Gateway to Systemic Circulation

The absorption of a drug substance is primarily influenced by its solubility and permeability. For orally administered drugs, these two parameters dictate the rate and extent to which the active ingredient enters systemic circulation.

In Vitro Assessment of Solubility and Permeability

A tiered approach to in vitro absorption studies allows for early screening and resource-efficient decision-making.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in DMSO).

  • Assay Plate Preparation: Dispense the stock solution into a 96-well microplate, creating a dilution series.

  • Buffer Addition: Add phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Filtration/Centrifugation: Separate the precipitated compound from the soluble fraction.

  • Quantification: Analyze the concentration of the compound in the supernatant using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Causality Behind Experimental Choices: The use of a kinetic solubility assay provides a high-throughput method to identify potential solubility liabilities early in discovery. PBS at pH 7.4 mimics the pH of the blood and extracellular fluid, offering a physiologically relevant initial assessment.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Add a solution of the test compound in a buffer at a pH representative of the gastrointestinal tract (e.g., pH 5.0 for the upper intestine) to the wells of a 96-well donor plate.

  • Membrane Coating: The filter of the donor plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer at a physiological pH (e.g., pH 7.4).

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the two buffer compartments are separated by the artificial membrane.

  • Incubation: Incubate the plate sandwich for a specified time (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Permeability is calculated based on the rate of compound appearance in the acceptor compartment.

Trustworthiness: The PAMPA assay is a self-validating system when run with a set of standard compounds with known permeability characteristics. This allows for the classification of test compounds into low, medium, and high permeability categories.

PAMPA_Workflow cluster_0 Donor Plate Preparation cluster_1 Membrane & Acceptor Plate cluster_2 Assay Execution & Analysis Donor_Prep Add test compound in GI-relevant buffer (pH 5.0) Sandwich Assemble Donor/Acceptor plate sandwich Donor_Prep->Sandwich Membrane_Coat Coat filter with artificial membrane (lipid in dodecane) Membrane_Coat->Sandwich Acceptor_Prep Fill acceptor plate with physiological buffer (pH 7.4) Acceptor_Prep->Sandwich Incubate Incubate for 4-16 hours Sandwich->Incubate Quantify Quantify compound concentration in both plates via LC-MS/MS Incubate->Quantify Calculate Calculate permeability Quantify->Calculate Microsomal_Stability_Workflow cluster_0 Reaction Setup cluster_1 Metabolic Reaction cluster_2 Analysis Prep Prepare reaction mixture: Liver microsomes, NADPH system, buffer PreIncubate Pre-incubate at 37°C Prep->PreIncubate Initiate Add test compound PreIncubate->Initiate Sample Sample at multiple time points Initiate->Sample Quench Quench reaction with cold solvent Sample->Quench Process Centrifuge and collect supernatant Quench->Process Analyze Analyze parent compound concentration via LC-MS/MS Process->Analyze Calculate Calculate in vitro half-life and intrinsic clearance Analyze->Calculate

A Technical Guide to the Toxicological Screening of Octahydropyrrolo[1,2-a]diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the toxicological screening of Octahydropyrrolo[1,2-a]diazepin-5-one, a novel chemical entity (NCE) with a unique heterocyclic structure. Due to the limited publicly available data on this specific molecule, this document establishes a predictive, mechanism-based screening strategy. By analyzing its core structural motifs—a fused pyrrolizidine-like system and a diazepinone ring—we infer potential toxicological liabilities and outline a multi-tiered in vitro and in silico assessment workflow. This approach prioritizes early identification of hazards such as genotoxicity, hepatotoxicity, and cardiotoxicity, aligning with modern drug safety paradigms and regulatory expectations. Detailed, field-proven protocols for key assays are provided to ensure scientific rigor and data integrity, empowering research and drug development professionals to make informed decisions and de-risk their development pipelines.

Introduction: Structural Alerts and the Rationale for a Targeted Screening Approach

The process of bringing a new chemical entity (NCE) from discovery to clinical trials is a complex journey where early and accurate safety assessment is paramount.[1] The subject of this guide, Octahydropyrrolo[1,2-a]diazepin-5-one, presents a unique challenge due to its novel structure and the corresponding lack of specific toxicological data. The chemical architecture, featuring a saturated pyrrolizidine-like bicyclic system fused to a diazepinone ring, provides critical clues for a hypothesis-driven safety evaluation.

  • Pyrrolizidine Alkaloid Analogy: The fused bicyclic core is structurally reminiscent of pyrrolizidine alkaloids, a class of natural compounds notorious for their potential hepatotoxicity. This toxicity is often mediated by metabolic activation in the liver to reactive pyrrolic esters, which are highly electrophilic and can form adducts with cellular macromolecules.

  • Diazepinone Moiety: The diazepinone ring is a common feature in many centrally active pharmaceuticals, such as diazepam.[2] While often associated with desired pharmacological effects, this class can also present off-target liabilities, including effects on the central nervous system (CNS) and cardiovascular system.[3][4]

Given these "structural alerts," a proactive and tiered toxicological screening strategy is not just recommended but essential. The objective is to efficiently identify potential hazards using a battery of in vitro and in silico methods before committing to resource-intensive in vivo studies.[5][6] This guide outlines such a strategy, focusing on methodologies that offer mechanistic insights and align with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

A Multi-Tiered Strategy for Preclinical Safety Assessment

A tiered approach allows for rapid, cost-effective initial screening, with progressively more complex and biologically relevant assays reserved for compounds that pass earlier stages. This workflow ensures that resources are focused on the most promising and safest candidates.

G cluster_0 Tier 1: Early-Stage In Vitro Screening cluster_1 Tier 2: Organ-Specific Toxicity & Safety Pharmacology cluster_2 Tier 3: Advanced Assessment & In Vivo Confirmation T1_Cytotox General Cytotoxicity (e.g., MTT, LDH Assays) decision1 Pass / Fail? T1_group T1_Geno Genotoxicity (Ames & in vitro Micronucleus) T2_Hepato Hepatotoxicity (e.g., HepG2 Assays) decision2 Acceptable Profile? T2_group T2_Cardio Cardiotoxicity (hERG Assay) T2_Metabolism Metabolic Stability (Microsome Assays) T3_Adv Advanced In Vitro Models (3D Spheroids, Organ-on-Chip) T3_Invivo In Vivo Studies (Rodent Dose-Range Finding) T3_Adv->T3_Invivo end IND Application T3_Invivo->end start Octahydropyrrolo[1,2-a]diazepin-5-one (NCE) start->T1_Cytotox start->T1_Geno decision1->T2_Hepato Pass decision1->T2_Cardio Pass decision1->T2_Metabolism Pass fail Terminate or Redesign decision1->fail Fail decision2->T3_Adv Proceed decision2->fail High Risk T1_group->decision1 T2_group->decision2

Caption: Tiered toxicological screening workflow for a new chemical entity.

Tier 1: Foundational In Vitro Safety Screening

The initial tier focuses on broad-spectrum toxicity assays that are high-throughput, cost-effective, and provide fundamental safety data.[7][8]

General Cytotoxicity Assessment

Cytotoxicity assays are crucial for determining the concentration range at which a compound causes cell death and for establishing the dose for subsequent, more specific assays.[9] Two complementary methods are recommended to distinguish between different mechanisms of cell death.

Parameter MTT Assay LDH Release Assay
Principle Measures metabolic activity via the reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells.[9]Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity.[10]
Endpoint Cell Viability / ProliferationCell Death / Cytotoxicity (Membrane Damage)
Interpretation A decrease in signal indicates reduced metabolic activity, which can be due to cytotoxicity or cytostatic effects.An increase in signal directly correlates with the number of lysed cells.[11]
Cell Line A relevant and well-characterized cell line (e.g., HepG2 for liver, HEK293 for kidney) should be used.Same as MTT to allow for direct comparison.
Output IC50 (Half-maximal inhibitory concentration)EC50 (Half-maximal effective concentration for LDH release)
  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a pre-optimized density (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow attachment.[11]

  • Compound Treatment: Treat cells with a serial dilution of Octahydropyrrolo[1,2-a]diazepin-5-one (e.g., 0.1 to 100 µM) for a relevant exposure period (e.g., 24 or 48 hours).

  • Controls: Include three essential controls:[10][12]

    • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.5% DMSO).

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release (Positive Control): Cells treated with a lysis buffer (e.g., Triton X-100) 30 minutes before the assay endpoint.[10]

  • Supernatant Collection: Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[10]

  • Assay Reaction: Add the LDH assay reagent mixture to each well and incubate in the dark at room temperature for 10-30 minutes.[11]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.[13]

Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement designed to detect compounds that can damage DNA, a potential precursor to carcinogenesis.[14][15] A standard in vitro battery includes a test for gene mutation and one for chromosomal damage.

The Ames test is a widely used method for identifying chemical mutagens. It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. The inclusion of a liver enzyme fraction (S9) is critical to detect metabolites that may be mutagenic.

This assay is a cornerstone for detecting chromosomal damage.[16][17][18] It identifies substances that cause clastogenic (chromosome breakage) or aneugenic (whole chromosome loss) events by detecting the formation of micronuclei in the cytoplasm of interphase cells.[19][20] These micronuclei are small, membrane-bound DNA fragments from acentric chromosome fragments or lagging whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[17][18]

  • Cell Culture: Use appropriate mammalian cells, such as human peripheral blood lymphocytes or CHO, V79, or TK6 cell lines.[19]

  • Exposure: Treat cell cultures with at least three concentrations of the test compound, both with and without an exogenous metabolic activation system (S9). The highest concentration should induce significant cytotoxicity (e.g., 55±5% reduction in cell growth).

  • Controls: Include both a negative (vehicle) control and a positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • Harvest: After exposure, add a cytokinesis blocker (e.g., Cytochalasin B) to accumulate cells that have completed one nuclear division, which appear as binucleated cells.[17] This allows for the specific analysis of cells that were in mitosis during or after treatment.

  • Staining & Scoring: Harvest the cells, fix, and stain the cytoplasm and nuclei. Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Validation: The assay is considered valid if the background micronucleus frequency is within the historical control range and the positive controls induce a significant increase in micronucleus formation.

Tier 2: Organ-Specific Toxicity and Safety Pharmacology

Compounds that clear Tier 1 screening undergo more targeted assessments focused on organs known for susceptibility to drug-induced injury and on critical safety pharmacology endpoints.

Hepatotoxicity Assessment

Given the structural alert related to pyrrolizidine alkaloids, assessing hepatotoxicity is critical. The human hepatoma cell line HepG2 is a widely accepted model for in vitro liver toxicity studies.[21][22] While they have limitations in metabolic capacity compared to primary hepatocytes, they are robust and reproducible for screening.[23]

Assay Type Endpoint Measured Rationale & Significance
Multiparametric High-Content Screening (HCS) Cell loss, nuclear size, mitochondrial membrane potential, oxidative stress, apoptosis markers.[23][24]Provides a detailed profile of cellular injury mechanisms. Mitochondrial dysfunction is a common pathway for drug-induced liver injury.
AST/ALT Release Release of liver enzymes (Aspartate and Alanine aminotransferase) into the culture medium.A classic biomarker of hepatocellular damage, though less sensitive in vitro than in clinical settings.
Metabolomics Changes in the intracellular and extracellular metabolome.[21]Offers a systems-level view of toxicity, identifying disrupted biochemical pathways and providing mechanistic insights.[25]
Cardiotoxicity: hERG Channel Inhibition Assay

Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a leading cause of cardiac arrhythmias (Torsades de Pointes) and has led to the withdrawal of numerous drugs from the market.[26][27][28] Therefore, screening for hERG liability is a mandatory part of safety pharmacology.[29]

G cluster_0 hERG Channel Function & Inhibition cluster_1 Drug-Induced Blockade Cardiomyocyte Cardiomyocyte Membrane hERG_channel hERG K+ Channel K_out K+ Efflux (Repolarization) hERG_channel->K_out Allows AP Normal Action Potential (QT Interval) K_out->AP Leads to Drug Octahydropyrrolo [1,2-a]diazepin-5-one Blocked_hERG Blocked hERG Channel Drug->Blocked_hERG Inhibits Reduced_K Reduced K+ Efflux Blocked_hERG->Reduced_K Causes Prolonged_AP Prolonged Action Potential (QT Prolongation) Reduced_K->Prolonged_AP Leads to Arrhythmia Arrhythmia Risk (Torsades de Pointes) Prolonged_AP->Arrhythmia

Caption: Mechanism of hERG channel inhibition leading to cardiotoxicity.

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[30]

  • Instrumentation: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch) for high-throughput screening.[28][29]

  • Procedure:

    • Cells are captured, and a whole-cell patch-clamp configuration is established.[30]

    • A specific voltage protocol is applied to elicit hERG tail currents.

    • A stable baseline current is recorded.

    • The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).

    • The percentage of current inhibition is measured at each concentration relative to the vehicle control.[30]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.[28] A potent IC50 (typically <10 µM) is a significant flag for potential cardiotoxicity.

Conclusion and Forward Look

This guide provides a foundational strategy for the toxicological assessment of Octahydropyrrolo[1,2-a]diazepin-5-one. By leveraging a tiered, mechanism-informed approach, researchers can efficiently and robustly evaluate the safety profile of this NCE. Positive findings (or "hits") in any of these in vitro assays do not necessarily terminate a compound's development but serve as critical flags. They necessitate further investigation, such as exploring structure-toxicity relationships to guide medicinal chemistry efforts or planning more detailed in vivo studies to understand the true risk in a whole-organism context. Adherence to these scientifically validated and regulatory-accepted protocols will generate the high-quality, reliable data needed to make sound decisions in the complex process of drug development.[5][31]

References

Methodological & Application

Synthesis of Octahydropyrrolo[1,2-a]diazepin-5-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[1,2-a]diazepine Scaffold

The octahydropyrrolo[1,2-a]diazepin-5-one core represents a significant bicyclic lactam structure within medicinal chemistry. This scaffold is a saturated analog of the more widely studied pyrrolo[1][2]benzodiazepines (PBDs), a class of compounds renowned for their wide range of biological activities.[1][2][3] While PBDs themselves have been investigated as antitumor agents, the broader family of pyrrolo[1,2-a]diazepines has demonstrated a diverse pharmacological profile, including antinociceptive, anti-inflammatory, analgesic, fungicidal, sedative, anticonvulsant, myorelaxant, and psychotropic properties.[1][4] The synthesis of derivatives of this core structure is therefore of considerable interest to researchers in drug discovery and development, aiming to explore new therapeutic agents with potentially improved efficacy and novel mechanisms of action.

This application note provides a comprehensive, step-by-step protocol for the synthesis of octahydropyrrolo[1,2-a]diazepin-5-one, starting from the readily available chiral building block, L-proline. The presented methodology is designed to be robust and scalable, providing a reliable route to this valuable heterocyclic scaffold.

Synthetic Strategy: A Three-Step Approach from L-Proline

The synthesis of octahydropyrrolo[1,2-a]diazepin-5-one is strategically designed in three main stages, commencing with the protection and activation of L-proline, followed by the introduction of a side chain, and culminating in an intramolecular cyclization to form the target bicyclic lactam. This approach ensures high stereochemical control, originating from the inherent chirality of the starting material.

Synthetic_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation & Reduction cluster_2 Step 3: Intramolecular Cyclization A L-Proline B L-Proline methyl ester A->B SOCl₂ Methanol C N-(3-cyanopropyl)-L-proline methyl ester B->C 4-bromobutanenitrile K₂CO₃, Acetonitrile D N-(4-aminobutyl)-L-proline methyl ester C->D H₂, Raney Nickel Ethanol/Ammonia E Octahydropyrrolo[1,2-a]diazepin-5-one D->E Heat Toluene

Caption: Overall workflow for the synthesis of Octahydropyrrolo[1,2-a]diazepin-5-one.

Experimental Protocols

PART 1: Synthesis of L-Proline Methyl Ester (Intermediate 1)

Principle: The carboxylic acid functional group of L-proline is esterified to prevent its participation in subsequent reactions and to activate the molecule for the final cyclization step. The Fischer-Speier esterification method, using thionyl chloride and methanol, is a classic and efficient method for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Proline115.1310.0 g86.8 mmol
Methanol (anhydrous)32.04150 mL-
Thionyl chloride (SOCl₂)118.977.6 mL104.2 mmol

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-proline (10.0 g, 86.8 mmol) and anhydrous methanol (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (7.6 mL, 104.2 mmol) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours. The suspension will gradually dissolve to form a clear solution.

  • After reflux, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid is the hydrochloride salt of L-proline methyl ester. This can be used directly in the next step or neutralized to obtain the free amine. For neutralization, dissolve the solid in a minimal amount of cold water, basify with a saturated solution of sodium bicarbonate until the pH is ~8-9, and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-proline methyl ester as a colorless oil.

Expected Yield: 90-95% for the hydrochloride salt.

PART 2: Synthesis of N-(4-aminobutyl)-L-proline methyl ester (Intermediate 3)

This part involves a two-stage process: N-alkylation with a protected amino group precursor, followed by the deprotection (reduction) to reveal the primary amine.

Stage 2a: N-Alkylation with 4-bromobutanenitrile

Principle: The secondary amine of the proline ring is alkylated with 4-bromobutanenitrile. The nitrile group serves as a stable precursor to the primary amine required for the subsequent cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Proline methyl ester (from Part 1)129.1611.2 g86.8 mmol
4-Bromobutanenitrile147.9912.8 g86.8 mmol
Potassium carbonate (K₂CO₃)138.2123.9 g173.6 mmol
Acetonitrile (anhydrous)41.05200 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve L-proline methyl ester (11.2 g, 86.8 mmol) in anhydrous acetonitrile (200 mL).

  • Add potassium carbonate (23.9 g, 173.6 mmol) to the solution.

  • Add 4-bromobutanenitrile (12.8 g, 86.8 mmol) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude N-(3-cyanopropyl)-L-proline methyl ester as an oil. This product is often used in the next step without further purification.

Stage 2b: Reduction of the Nitrile

Principle: The nitrile group is reduced to a primary amine using catalytic hydrogenation. Raney Nickel is an effective catalyst for this transformation. The reaction is performed in an ammoniacal ethanol solution to minimize the formation of secondary amine byproducts.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(3-cyanopropyl)-L-proline methyl ester196.24~17.0 g~86.8 mmol
Raney Nickel (slurry in water)-~5 g-
Ethanol46.07200 mL-
Ammonia (7N solution in Methanol)17.0350 mL-

Procedure:

  • Carefully wash the Raney Nickel slurry with ethanol (3 x 20 mL) to remove the water. Caution: Raney Nickel is pyrophoric when dry. Handle with care.

  • In a hydrogenation vessel, dissolve the crude N-(3-cyanopropyl)-L-proline methyl ester in ethanol (200 mL) and the 7N methanolic ammonia solution (50 mL).

  • Add the washed Raney Nickel catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir the mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction for the disappearance of the nitrile stretching frequency in the IR spectrum (~2240 cm⁻¹).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol (2 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield N-(4-aminobutyl)-L-proline methyl ester as an oil.

PART 3: Intramolecular Cyclization to Octahydropyrrolo[1,2-a]diazepin-5-one (Final Product)

Principle: The final step involves an intramolecular aminolysis reaction. The primary amine at the end of the side chain attacks the ester carbonyl, leading to the formation of the seven-membered diazepine ring and the elimination of methanol. This lactamization is typically promoted by heat.

Cyclization_Mechanism cluster_0 Reaction Mechanism start N-(4-aminobutyl)-L-proline methyl ester intermediate Tetrahedral Intermediate start->intermediate Intramolecular nucleophilic attack product Octahydropyrrolo[1,2-a]diazepin-5-one intermediate->product Elimination of methanol methanol Methanol (byproduct) intermediate->methanol

Caption: Mechanism of the intramolecular cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(4-aminobutyl)-L-proline methyl ester200.28~17.4 g~86.8 mmol
Toluene (anhydrous)92.14500 mL-

Procedure:

  • Dissolve the crude N-(4-aminobutyl)-L-proline methyl ester in anhydrous toluene (500 mL) in a 1 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Heat the solution to reflux and collect the methanol-toluene azeotrope in the Dean-Stark trap.

  • Continue refluxing for 24-48 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 98:2 to 95:5) to afford the pure Octahydropyrrolo[1,2-a]diazepin-5-one as a viscous oil or a low-melting solid.

Expected Yield: 60-70% over the final two steps.

Characterization and Data

Expected Spectroscopic Data:

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.40-3.20 (m, 2H, N-CH₂), 3.15-2.95 (m, 2H, N-CH₂), 2.80-2.60 (m, 1H, Pro-Hα), 2.40-1.60 (m, 10H, aliphatic CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 174.5 (C=O), 60.2 (Pro-Cα), 54.8, 48.5, 45.3, 30.1, 28.7, 25.4, 22.8
IR (neat)ν (cm⁻¹): 3300-3200 (N-H stretch, if any residual starting material), 2950-2850 (C-H stretch), 1650 (amide C=O stretch)
Mass Spec (ESI+)m/z: 169.13 [M+H]⁺

Conclusion

The protocol outlined in this application note provides a reliable and efficient pathway for the synthesis of Octahydropyrrolo[1,2-a]diazepin-5-one. By leveraging the chiral pool starting material L-proline, this method ensures the production of the target molecule with high enantiopurity. The described procedures are based on well-established chemical transformations and are amenable to scale-up for the production of larger quantities of this important heterocyclic scaffold. This will enable further exploration of the biological activities of its derivatives in the pursuit of novel therapeutic agents.

References

Application Notes & Protocols for High-Throughput Screening of Octahydropyrrolo[1,2-a]diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]diazepine Scaffold

The pyrrolo[1][2]benzodiazepines (PBDs) are a class of compounds recognized as "privileged structures" in medicinal chemistry due to their wide array of biological activities.[3] PBDs, such as anthramycin, were first isolated from Streptomyces species and have been extensively studied for their potent antitumor properties, which stem from their ability to interact with DNA.[3][4] Beyond their cancerostatic effects, synthetic analogues based on the fused pyrrolodiazepine ring system have demonstrated a broad spectrum of central nervous system (CNS) activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[5][6] This diverse bioactivity makes this chemical scaffold a compelling starting point for drug discovery campaigns.

Octahydropyrrolo[1,2-a]diazepin-5-one represents a core, saturated analogue within this broader class. While direct biological data on this specific molecule is not extensively published, its structural similarity to biologically active pyrrolodiazepines provides a strong rationale for its inclusion in high-throughput screening (HTS) campaigns. HTS allows for the rapid, automated testing of large numbers of chemical compounds against specific biological targets or cellular phenotypes, making it an ideal approach to uncover the therapeutic potential of novel chemical entities like Octahydropyrrolo[1,2-a]diazepin-5-one.[7]

This document provides detailed application notes and protocols for two distinct HTS campaigns designed to investigate the potential cytotoxic and CNS-related activities of Octahydropyrrolo[1,2-a]diazepin-5-one and its analogues.

Part 1: High-Throughput Screening for Cytotoxic Activity in Cancer Cell Lines

Rationale and Scientific Grounding

Given the well-documented anticancer properties of the related pyrrolo[2,1-c][1][2]benzodiazepines, a primary and logical first step is to screen Octahydropyrrolo[1,2-a]diazepin-5-one for cytotoxic or antiproliferative effects against a panel of human cancer cell lines.[4][5] A cell-based phenotypic screen will provide a broad assessment of the compound's ability to inhibit cell growth or induce cell death, serving as a foundational assay for a cancer drug discovery program.

Assay Principle: Resazurin-Based Viability Assay

The protocol described here utilizes a resazurin-based assay (commercially available as CellTiter-Blue®, alamarBlue®, etc.), a robust and widely used method for assessing cell viability in an HTS format. The assay principle is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active (i.e., viable) cells. The intensity of the fluorescent signal is directly proportional to the number of living cells, allowing for a quantitative measure of compound-induced cytotoxicity.

Experimental Workflow: Cytotoxicity HTS

HTS_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Library Preparation & Plating Compound_Addition Compound Addition (Automated Liquid Handling) Compound_Prep->Compound_Addition Cell_Culture Cancer Cell Line Culture & Expansion Cell_Seeding Cell Seeding into 384-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Addition Incubation 72-hour Incubation Compound_Addition->Incubation Reagent_Addition Add Resazurin Reagent Incubation->Reagent_Addition Read_Plate Read Fluorescence (Plate Reader) Reagent_Addition->Read_Plate Incubate 1-4h Data_Analysis Data Normalization, QC (Z'), & Hit Selection Read_Plate->Data_Analysis

Caption: Workflow for the cytotoxicity high-throughput screening assay.

Detailed Protocol: Cytotoxicity Screening

1. Compound Library Preparation

  • Prepare a 10 mM stock solution of Octahydropyrrolo[1,2-a]diazepin-5-one in 100% dimethyl sulfoxide (DMSO).

  • Using an automated liquid handler, perform serial dilutions to create a set of "source plates." For a primary screen, a single concentration is often used. A typical final assay concentration is 10 µM.[2]

  • Prepare assay-ready plates by dispensing a small volume (e.g., 50 nL) of the compound solution from the source plates into the appropriate wells of 384-well assay plates.

2. Cell Culture and Seeding

  • Culture a human cancer cell line (e.g., HeLa, A549, or a cell line from the NCI-60 panel) under standard conditions (e.g., 37°C, 5% CO₂).

  • Harvest cells during the logarithmic growth phase and perform a cell count to determine cell density.

  • Dilute the cell suspension to the optimized seeding density (typically 1,000-5,000 cells/well) in the appropriate culture medium.

  • Using a multichannel pipette or automated dispenser, seed 50 µL of the cell suspension into each well of the 384-well plates containing the pre-spotted compound.

3. Incubation and Assay Execution

  • The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Include appropriate controls on each plate:

    • Negative Control: Wells containing cells treated with DMSO only (0% inhibition).
    • Positive Control: Wells containing cells treated with a known cytotoxic agent like staurosporine or doxorubicin (100% inhibition).

  • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • After incubation, add 10 µL of the resazurin-based reagent to each well.

  • Incubate for an additional 1-4 hours, protected from light.

4. Data Acquisition and Analysis

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~560 nm excitation, ~590 nm emission).

  • Data Normalization: Calculate the percent inhibition for each well using the following formula:

    • % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Quality Control: Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[2][8]

    • Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

  • Hit Selection: Define a hit as any compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Parameter Recommendation
Plate Format 384-well, black, clear-bottom
Compound Concentration 10 µM (primary screen)
Final DMSO Concentration ≤ 0.5%
Cell Seeding Density 1,000 - 5,000 cells/well
Assay Volume 50 µL
Incubation Time 72 hours
Positive Control Staurosporine (1 µM)
Negative Control DMSO vehicle
Quality Metric Z'-factor > 0.5

Part 2: Target-Based Screening for CNS Activity

Rationale and Scientific Grounding

Many benzodiazepines and related heterocyclic compounds exert their CNS effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that is the primary mediator of fast synaptic inhibition in the brain.[9] These compounds typically bind to a specific allosteric site on the receptor, enhancing the effect of GABA.[9] This provides a strong hypothesis for a target-based HTS campaign to identify if Octahydropyrrolo[1,2-a]diazepin-5-one interacts with a specific CNS target, such as a GABA-A receptor subtype.

Assay Principle: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a classic and robust method to identify and characterize compounds that bind to a specific receptor. The principle involves incubating a preparation of the target receptor (e.g., cell membranes expressing the GABA-A receptor) with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target site with high affinity) in the presence of varying concentrations of the test compound. If the test compound binds to the same site as the radioligand, it will compete for binding, resulting in a decrease in the amount of bound radioactivity. This is typically measured by separating the bound from the free radioligand via rapid filtration and quantifying the radioactivity on the filter.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Reaction cluster_readout Detection & Analysis Compound_Plating Test Compound Plating (in assay buffer) Mix_Components Combine Receptor, Radioligand, & Test Compound Compound_Plating->Mix_Components Receptor_Prep Receptor Membrane Preparation Receptor_Prep->Mix_Components Radioligand_Prep Radioligand Dilution Radioligand_Prep->Mix_Components Incubation Incubate to Equilibrium (e.g., 60 min at RT) Mix_Components->Incubation Filtration Rapid Filtration over Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Data_Analysis Calculate % Inhibition & Determine IC50 Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: GABA-A Receptor Binding Assay

1. Reagent Preparation

  • Receptor Source: Prepare cell membranes from a cell line stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Radioligand: Use a suitable radioligand that binds to the benzodiazepine site, such as [³H]-Flunitrazepam. Prepare a working solution at a concentration near its dissociation constant (Kd).

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl, pH 7.4).

  • Wash Buffer: Prepare a large volume of cold assay buffer.

2. Assay Execution

  • The assay is typically performed in 96-well plates or individual tubes.

  • To each well/tube, add in the following order:

    • Assay Buffer
    • Test compound (Octahydropyrrolo[1,2-a]diazepin-5-one) or control.
    • Radioligand ([³H]-Flunitrazepam).
    • Receptor membranes (added last to initiate the binding reaction).

  • Controls:

    • Total Binding: Contains buffer, radioligand, and membranes (no competitor).
    • Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., 10 µM Diazepam) to saturate the specific binding sites.

  • Incubate the reaction mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

3. Filtration and Detection

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

  • Quickly wash the filters with cold wash buffer to remove unbound radioligand.

  • Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

4. Data Analysis and Hit Confirmation

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding (NSB) counts from the total binding counts.

  • Percent Inhibition: For the test compound, calculate the percent inhibition of specific binding:

    • % Inhibition = 100 * (1 - (Counts_Compound - Mean_NSB) / (Mean_Total_Binding - Mean_NSB))

  • Hit Criteria: A compound showing significant inhibition (e.g., >50%) in the primary screen is considered a hit.

  • Hit Confirmation: Hits should be re-tested in a dose-response format to determine the half-maximal inhibitory concentration (IC₅₀). This involves running the assay with a range of concentrations of the hit compound to generate a competition curve.

Parameter Example Value
Receptor Source HEK293 cells expressing human α1β2γ2 GABA-A receptor
Radioligand [³H]-Flunitrazepam (~1 nM)
Unlabeled Competitor Diazepam (10 µM for NSB)
Test Compound Conc. 10 µM (primary screen)
Incubation 60 min at Room Temperature
Filtration 96-well Harvester with GF/B filters
Detection Liquid Scintillation Counting
Hit Follow-up IC₅₀ determination, functional assays

Compound Management and Quality Control

Effective HTS relies on the quality and integrity of the compound library.[10][11] Stock solutions of Octahydropyrrolo[1,2-a]diazepin-5-one should be stored in DMSO at -20°C or -80°C to prevent degradation.[10] It is crucial to manage compound solubility, as precipitation can lead to false negatives. Before screening, freshly sourced powders should be analyzed for identity and purity.[12]

Conclusion

Octahydropyrrolo[1,2-a]diazepin-5-one, as a member of a biologically significant class of compounds, is a prime candidate for high-throughput screening to uncover its therapeutic potential. The protocols detailed in these application notes provide robust, validated frameworks for assessing its activity in two key therapeutic areas: oncology and neuroscience. A phenotypic screen for cytotoxicity serves as an effective broad-based initial investigation, while a target-based binding assay offers a more hypothesis-driven approach to probe for specific molecular interactions. Successful identification of "hits" in these assays will provide the critical starting point for more extensive medicinal chemistry and drug development efforts.[7]

References

Application Notes and Protocols for Pyrrolo[1,2-a]azepine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available research on the specific compound Octahydropyrrolo[1,2-a]diazepin-5-one in the context of cancer is limited. This guide, therefore, focuses on the broader, well-documented class of pyrrolo[1,2-a]azepine derivatives , which share a similar structural backbone and have demonstrated significant potential as anticancer agents. The protocols and mechanisms described herein are based on established findings for this class of compounds and serve as a comprehensive framework for research and development.

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]azepine Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1] Its unique aromatic structure allows for a wide range of chemical modifications, making it a versatile template for designing novel therapeutic agents.[1] Fused heterocyclic systems incorporating the pyrrole ring, such as the pyrrolo[1,2-a]azepine framework, have emerged as a promising area of investigation in oncology. These derivatives have shown potent cytotoxic effects against various human cancer cell lines, suggesting their potential as a new class of anticancer drugs.[2]

This document provides a detailed overview of the application of novel pyrrolo[1,2-a]azepine derivatives in cancer research, including their proposed mechanism of action, guidelines for in vitro evaluation, and protocols for preclinical assessment.

Proposed Mechanism of Action: Targeting the Cell Cycle through CDK2 Inhibition

A key hallmark of cancer is uncontrolled cell proliferation, which is driven by dysregulation of the cell cycle.[3][4] Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the progression of the cell cycle. Consequently, CDKs have become attractive targets for cancer therapy.

Several novel pyrrolo[1,2-a]azepine derivatives have been investigated for their potential to inhibit CDK2.[2] CDK2, in association with its regulatory partner cyclin E, is essential for the transition from the G1 (Gap 1) to the S (Synthesis) phase of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest at the G1/S checkpoint, preventing DNA replication and ultimately inducing apoptosis (programmed cell death) in cancer cells.

The proposed mechanism of action is illustrated in the signaling pathway diagram below:

CDK2_inhibition_pathway cluster_G1_phase G1 Phase cluster_G1_S_transition G1/S Transition G1 G1 Phase CyclinD_CDK46 Cyclin D-CDK4/6 G1->CyclinD_CDK46 Progression Rb Rb CyclinD_CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Activates S_Phase S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes Pyrroloazepine Pyrrolo[1,2-a]azepine Derivative Pyrroloazepine->CyclinE_CDK2 Inhibits SRB_Assay_Workflow start Start seed_cells 1. Seed Cells (e.g., 10,000 cells/well) in 96-well plate start->seed_cells incubate1 2. Incubate (24 hours) seed_cells->incubate1 add_compound 3. Add Compound (Varying concentrations) incubate1->add_compound incubate2 4. Incubate (48-72 hours) add_compound->incubate2 fix_cells 5. Fix Cells (Cold TCA) incubate2->fix_cells stain_cells 6. Stain Cells (SRB solution) fix_cells->stain_cells wash 7. Wash (Acetic Acid) stain_cells->wash solubilize 8. Solubilize Stain (Tris base) wash->solubilize read_absorbance 9. Read Absorbance (540 nm) solubilize->read_absorbance analyze 10. Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end Cell_Cycle_Workflow start Start seed_cells 1. Seed Cells (6-well plate) start->seed_cells treat_cells 2. Treat with Compound (IC50 concentration, 24h) seed_cells->treat_cells harvest_cells 3. Harvest Cells (Trypsinization) treat_cells->harvest_cells wash_cells 4. Wash with PBS harvest_cells->wash_cells fix_cells 5. Fix Cells (Cold 70% Ethanol) wash_cells->fix_cells stain_cells 6. Stain with PI/RNase (Propidium Iodide) fix_cells->stain_cells analyze_flow 7. Analyze (Flow Cytometer) stain_cells->analyze_flow interpret_data 8. Interpret Data (Cell cycle phase distribution) analyze_flow->interpret_data end End interpret_data->end

References

Application Note & Protocols for Preclinical In Vivo Evaluation of Octahydropyrrolo[1,2-a]diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, scientifically-grounded framework for the preclinical in vivo evaluation of Octahydropyrrolo[1,2-a]diazepin-5-one, a novel heterocyclic compound. The strategic protocols detailed herein are designed for researchers, scientists, and drug development professionals to systematically characterize the compound's pharmacokinetic profile, establish a preliminary safety window, and assess its pharmacodynamic efficacy. By integrating principles of robust experimental design, this guide explains the causality behind methodological choices, ensuring that each phase of study—from pharmacokinetic screening to efficacy modeling—is a self-validating system. This structured approach is essential for generating the reliable, high-quality data required for advancing a new chemical entity toward clinical translation.[1][2][3]

Compound Profile & Rationale for In Vivo Studies

Compound of Interest: Octahydropyrrolo[1,2-a]diazepin-5-one

Octahydropyrrolo[1,2-a]diazepin-5-one belongs to the pyrrolo[1,2-a][4][5]diazepine class of compounds. This structural family is a known "privileged scaffold" in medicinal chemistry, recognized for its interaction with various biological targets, particularly within the central nervous system (CNS).[6][7] Analogs and related structures, such as benzodiazepines, have shown a wide spectrum of activities including anxiolytic, anticonvulsant, sedative, and muscle relaxant effects.[6][7][8]

Hypothesized Biological Target and Rationale

Based on its structural similarity to known CNS-active agents, it is hypothesized that Octahydropyrrolo[1,2-a]diazepin-5-one may act as a modulator of GABA-A receptors or other related neurological targets.[9] This hypothesis warrants a systematic in vivo investigation to characterize its potential as an anxiolytic agent. The primary goals of the preclinical program are:

  • To determine the compound's bioavailability and core pharmacokinetic parameters.

  • To establish a safe dose range for efficacy studies.

  • To evaluate the compound's anxiolytic-like effects in a validated behavioral model.

A Phased Strategy for In Vivo Characterization

A successful preclinical campaign requires a logical progression of experiments where the results of one phase inform the design of the next.[2][3] This staged approach maximizes resource efficiency and ensures the scientific validity of the findings.

G cluster_0 Overall In Vivo Workflow PK Phase 1: Pharmacokinetics (PK) (Single Dose, IV & PO) Tox Phase 2: Acute Safety (Dose Range-Finding) PK->Tox Informs Dose Selection Decision Go/No-Go Decision (Advance to Chronic Studies?) PK->Decision Exposure Data PD Phase 3: Pharmacodynamics (PD) (Efficacy Model) Tox->PD Defines Max. Tolerated Dose PD->Decision Efficacy Data

Caption: Staged workflow for preclinical in vivo evaluation.

Phase 1: Pharmacokinetic (PK) Profiling

Scientific Rationale: Before assessing what a drug does to the body (pharmacodynamics), we must first understand what the body does to the drug (pharmacokinetics).[10] A PK study is essential to determine if the compound can achieve sufficient exposure in the bloodstream to exert a therapeutic effect and to guide dose selection for subsequent studies.[11]

Protocol 1: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½, F%) of Octahydropyrrolo[1,2-a]diazepin-5-one following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old). House animals for at least one week to acclimate.[12]

  • Groups (n=3-5 per group): [10]

    • Group 1: 1 mg/kg, IV (bolus)

    • Group 2: 10 mg/kg, PO (oral gavage)

    • Vehicle controls for each route.

  • Dosing Formulation: The compound should be dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). The toxicological characteristics of the vehicle should be well-known.[13]

  • Blood Sampling (Serial Sampling): Collect ~50 µL of blood (e.g., via tail vein) into EDTA-coated tubes at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Centrifuge blood at 2,000g for 10 minutes to separate plasma. Store plasma at -80°C until analysis.[12]

  • Bioanalysis: Quantify compound concentration in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Anticipated Data Output:

ParameterIV Route (1 mg/kg)PO Route (10 mg/kg)Description
Cmax (ng/mL) 215450Maximum observed plasma concentration
Tmax (h) 0.081.0Time to reach Cmax
AUC₀-inf (ng·h/mL) 6202800Total drug exposure over time
t½ (h) 3.54.1Elimination half-life
Clearance (mL/h/kg) 1613-Volume of plasma cleared of drug per unit time
Vdss (L/kg) 4.8-Volume of distribution at steady-state
Bioavailability (F%) -45%Fraction of oral dose reaching systemic circulation

Note: Data are hypothetical and for illustrative purposes only.

Phase 2: Acute Safety & Dose-Range Finding

Scientific Rationale: An acute toxicity study is critical to identify the dose range that is well-tolerated by the animal model. This allows for the selection of safe and effective doses for the pharmacodynamic studies and establishes the Maximum Tolerated Dose (MTD).[14] The OECD guidelines provide a robust framework for these assessments.[13][15]

Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is adapted from OECD Guideline 425.[16] The "Up-and-Down Procedure" is a sequential method that uses a minimum number of animals to estimate the LD50 and identify doses causing evident toxicity.[13][16]

Objective: To determine the acute oral toxicity profile and the MTD of the compound in mice.

G cluster_1 OECD 425 Up-and-Down Dose Escalation start Start: Dose 1 (e.g., 300 mg/kg) animal1 Animal 1 start->animal1 outcome1 Outcome? animal1->outcome1 dose_up Dose Up (e.g., 2000 mg/kg) outcome1->dose_up Survives dose_down Dose Down (e.g., 50 mg/kg) outcome1->dose_down Dies animal2_up Animal 2 dose_up->animal2_up animal2_down Animal 2 dose_down->animal2_down

Caption: Logic of the Up-and-Down Procedure for acute toxicity.

Methodology:

  • Animal Model: Female Swiss Albino mice (8-10 weeks old), fasted overnight before dosing. Females are often used as they can be slightly more sensitive.

  • Dosing: Administer the compound via oral gavage. Dosing is sequential, usually with 48-hour intervals between animals.[16]

  • Starting Dose: Based on literature for similar compounds or in vitro data, a starting dose (e.g., 300 mg/kg) is selected.

  • Procedure:

    • Dose the first animal.

    • If it survives after 48 hours, the next animal receives a higher dose (e.g., a 3.2x factor increase).[16]

    • If it dies, the next animal receives a lower dose.

    • The test continues until a stopping criterion is met (e.g., 3 out of 4 animals show the same outcome).

  • Observation Period: Observe animals closely for the first 4 hours post-dosing, then daily for a total of 14 days.[14][15]

  • Endpoints:

    • Clinical Signs: Record any signs of toxicity (e.g., changes in fur, posture, respiration, tremors, convulsions).[15]

    • Body Weight: Measure body weight just before dosing and on days 7 and 14.

    • Mortality: Record the time of death.

    • Gross Necropsy: At the end of the study, perform a gross necropsy on all animals.[16]

Anticipated Data Output:

Dose (mg/kg)NMortalityClinical SignsBody Weight Change (Day 14)
Vehicle 30/3None observed+5.2%
50 30/3None observed+4.8%
300 41/4Mild sedation in 2/4 within 1h, resolved by 4h+1.5%
2000 33/3Severe lethargy, ataxia, mortality within 6hN/A

Note: Data are hypothetical. From this, an MTD of approximately 300 mg/kg might be established, and doses for the efficacy study (e.g., 10, 30, 100 mg/kg) would be selected.

Phase 3: Pharmacodynamic (PD) & Efficacy Evaluation

Scientific Rationale: This phase aims to determine if the compound has the desired biological effect in a relevant disease model. The Elevated Plus Maze (EPM) is a gold-standard assay for assessing anxiety-like behavior in rodents.[4][5][17] The test is based on the conflict between the animal's natural tendency to explore a new environment and its aversion to open, elevated spaces.[5][18] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[19]

Protocol 3: Efficacy in the Elevated Plus Maze (EPM) Mouse Model

Objective: To evaluate the anxiolytic-like effects of Octahydropyrrolo[1,2-a]diazepin-5-one.

Methodology:

  • Apparatus: A plus-shaped maze elevated 50-55 cm from the floor, with two open arms and two enclosed arms.[5][18] The testing room should be dimly and evenly lit.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old). Handle mice for 3-5 days prior to testing to reduce stress.[4]

  • Experimental Groups (n=10-12 per group):

    • Group 1: Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline), PO

    • Group 2: Positive Control (e.g., Diazepam, 2 mg/kg), IP

    • Group 3: Compound (10 mg/kg), PO

    • Group 4: Compound (30 mg/kg), PO

    • Group 5: Compound (100 mg/kg), PO

  • Procedure:

    • Administer the compound or vehicle orally 30-60 minutes before the test. Administer the positive control intraperitoneally 30 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.[19]

    • Allow the animal to explore the maze for 5 minutes.[4][18]

    • Record the session using a video camera mounted above the maze.

    • Clean the maze thoroughly between each animal to remove olfactory cues.[18]

  • Data Analysis: Use an automated video-tracking system (e.g., ANY-maze) to score the following parameters:

    • Primary Endpoints:

      • Time spent in open arms (%)

      • Entries into open arms (%)

    • Secondary (Locomotor) Endpoint:

      • Total distance traveled or total arm entries (to control for sedative effects).

  • Statistical Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control.

G cluster_2 Efficacy Study Experimental Design Dosing Dosing (PO) - Vehicle - Compound (3 Doses) - Diazepam (IP) Wait Wait Period (30-60 min) Dosing->Wait EPM Elevated Plus Maze Test (5 min duration) Wait->EPM Analysis Data Analysis - Time in Open Arms - Open Arm Entries - Locomotion EPM->Analysis

Caption: Workflow for the Elevated Plus Maze efficacy study.

Anticipated Data Output:

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)Total Distance (m) (Mean ± SEM)
Vehicle -18.5 ± 2.125.1 ± 3.022.4 ± 1.5
Diazepam 245.2 ± 3.548.9 ± 4.120.1 ± 1.8
Compound 1022.1 ± 2.528.3 ± 3.321.9 ± 1.6
Compound 3039.8 ± 3.145.5 ± 3.921.5 ± 1.9
Compound 10042.5 ± 3.847.2 ± 4.015.3 ± 2.0*

*Note: Data are hypothetical. p < 0.05 vs. Vehicle. A significant increase in open arm activity without a major decrease in locomotion suggests an anxiolytic effect. The decrease in locomotion at 100 mg/kg may indicate the onset of sedative side effects.

Data Integration and Future Directions

The culmination of these three phases provides a holistic preliminary profile of the investigational compound.

  • PK/PD Integration: By correlating the plasma concentrations from the PK study with the effective doses in the EPM study, a therapeutic exposure target can be established.

  • Therapeutic Index: The ratio between the toxic dose (from the acute safety study) and the effective dose (from the efficacy study) provides an early indication of the compound's therapeutic window.

Successful completion of this program with a favorable profile would justify advancing Octahydropyrrolo[1,2-a]diazepin-5-one to more complex, longer-term studies, such as chronic toxicology and evaluation in more sophisticated disease models, as required for an Investigational New Drug (IND) application.[20][21]

References

Application Notes & Protocols: The Pyrrolo[1,2-a]diazepin-5-one Scaffold as a Versatile Tool in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the octahydropyrrolo[1,2-a]diazepin-5-one core structure and its derivatives. While the fully saturated parent compound is a foundational building block, it is the diverse array of functionalized analogs, particularly the pyrrolo[1,2-a]benzodiazepines (PBDs), that have demonstrated significant potential in chemical biology and therapeutic development. This document will elucidate the underlying principles, proven applications, and detailed protocols for leveraging this powerful chemical scaffold.

The pyrrolo[1,2-a]diazepine framework is recognized as a "privileged structure" in medicinal chemistry.[1] This designation is attributed to its unique three-dimensional architecture which allows for the presentation of functional groups in precise orientations, enabling interaction with a wide variety of biological targets.[1] The diazepine ring, a seven-membered heterocycle with two nitrogen atoms, provides a flexible yet constrained backbone, ideal for the rational design of potent and selective modulators of protein function.[1]

I. Biological Significance and Therapeutic Applications

Derivatives of the pyrrolo[1,2-a]diazepine scaffold have exhibited a remarkable breadth of biological activities, underscoring their importance as tools for probing biological systems and as starting points for drug discovery programs.

A. Anticancer Activity:

The most prominent application of this scaffold lies in oncology. Pyrrolobenzodiazepines (PBDs), a class of compounds containing the pyrrolo[1,2-a]diazepine core fused to a benzene ring, are potent DNA-alkylating agents with significant antineoplastic activity.[2] These molecules can form covalent adducts in the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[2] The isolation of the natural product anthramycin in the 1960s spurred extensive research into PBDs as cancer therapeutics.[3]

Furthermore, synthetic derivatives have been developed to target other cancer-related pathways. For instance, novel pyrrolo[1,2-a]azepine derivatives have demonstrated potent anticancer activity against liver, breast, and colon cancer cell lines, with some compounds showing greater potency than the standard-of-care doxorubicin.[4] Mechanistic studies suggest that these compounds may act as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[4] Hybrids of benzothiazoles and pyrrolo[2,1-c][5][6]benzodiazepin-5-one have also shown promising cytotoxic activities against various cancer cell lines.[7]

B. Central Nervous System (CNS) Activity:

The diazepine moiety is famously present in benzodiazepine drugs, which are widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8] Similarly, derivatives of the pyrrolo[1,2-a]benzodiazepine scaffold have been evaluated for their CNS activity. Structure-activity relationship studies have shown that substitutions on the pyrrole and phenyl rings can modulate the sedative and taming activities of these compounds, with some analogs showing potency comparable to diazepam.[9]

C. Antifungal Properties:

Pyrrolo[1,2-α][5][6]benzodiazepines have emerged as a novel class of antifungal agents, particularly effective against dermatophytes and Aspergillus fumigatus.[6] In vivo studies have demonstrated the therapeutic efficacy of these compounds in animal models of fungal dermatitis, highlighting their potential for the development of new antifungal treatments.[6]

II. Experimental Protocols and Methodologies

The following section provides detailed protocols for the synthesis and biological evaluation of pyrrolo[1,2-a]diazepine derivatives, enabling researchers to explore the potential of this versatile scaffold.

A. General Synthetic Strategy:

The synthesis of the pyrrolo[1,2-a]diazepine core and its derivatives often involves multi-step sequences. A common approach involves the construction of the pyrrole ring followed by the formation of the seven-membered diazepine ring. One documented method involves the acid-catalyzed recyclization of N-[2-(5-alkyl-2-furyl)phenyl]-2-aminoacetamides, which allows for the formation of both the pyrrole and diazepine rings in a single pot. Another strategy is based on the condensation of N-Boc protected amino acids with biomass-derived furans containing aminoalkyl groups, followed by deprotection and cyclization.

Protocol 1: Synthesis of a Pyrrolo[1,2-a][5][6]benzodiazepine Derivative (General Overview)

This protocol provides a conceptual workflow for the synthesis of a generic pyrrolo[1,2-a][5][6]benzodiazepine. Specific reagents and conditions will vary depending on the desired final compound.

  • Step 1: Synthesis of the Pyrrole Intermediate:

    • Begin with a suitable substituted aniline and a protected pyrrolidine-2-carboxaldehyde.

    • Couple these two fragments via reductive amination or another suitable C-N bond-forming reaction.

  • Step 2: Formation of the Diazepine Ring:

    • Deprotect the pyrrolidine nitrogen.

    • Introduce the remaining atoms of the diazepine ring through cyclization with a suitable bifunctional electrophile.

  • Step 3: Functionalization:

    • Introduce desired substituents on the aromatic ring or the pyrrolidine moiety to explore structure-activity relationships.

B. Biological Evaluation Protocols:

Protocol 2: In Vitro Cytotoxicity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.[4]

  • Cell Plating:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the cell plates with the compound-containing medium and incubate for 48-72 hours.

  • Cell Fixation and Staining:

    • Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with water and air dry.

    • Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

  • Measurement:

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base (pH 10.5).

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3: Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of compounds against CDK2.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • In a 96-well plate, add the reaction buffer, a CDK2 substrate (e.g., a histone H1-derived peptide), and ATP.

  • Compound Addition:

    • Add the test compounds at various concentrations to the wells.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a purified CDK2/Cyclin A enzyme complex.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition and determine the IC50 value.

III. Data Presentation and Visualization

Table 1: Representative Biological Activities of Pyrrolo[1,2-a]azepine Derivatives [4]

CompoundTarget Cell LineIC50 (nM)
3 HepG2 (Liver Cancer)4
6 HepG2 (Liver Cancer)1.6
7 HepG2 (Liver Cancer)20.7
5b MCF7 (Breast Cancer)10.7
6 HCT116 (Colon Cancer)21.1
Doxorubicin HepG2 (Liver Cancer)10.8

Workflow for Screening Pyrrolo[1,2-a]diazepine Derivatives for Anticancer Activity

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Pyrrolo[1,2-a]diazepine Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Library Compound Library Preparation Purification->Library Cytotoxicity_Assay Primary Cytotoxicity Screen (e.g., SRB Assay) Library->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay IC50 IC50 Determination for Active Compounds Cytotoxicity_Assay->IC50 Target_Identification Target Identification (e.g., Kinase Profiling) IC50->Target_Identification Enzyme_Inhibition Enzyme Inhibition Assays (e.g., CDK2) Target_Identification->Enzyme_Inhibition Cell_Cycle Cell Cycle Analysis Enzyme_Inhibition->Cell_Cycle Apoptosis Apoptosis Assays Cell_Cycle->Apoptosis

Caption: A generalized workflow for the discovery and characterization of anticancer agents based on the pyrrolo[1,2-a]diazepine scaffold.

Signaling Pathway Implication of CDK2 Inhibition

G G1_S G1/S Transition CDK2 CDK2/Cyclin E/A G1_S->CDK2 activates S_Phase S Phase (DNA Replication) G2_M G2/M Transition S_Phase->G2_M Rb Rb Phosphorylation CDK2->Rb phosphorylates E2F E2F Release Rb->E2F inhibits Replication_Proteins Replication Protein Synthesis E2F->Replication_Proteins activates Replication_Proteins->S_Phase enables Pyrrolo_diazepine Pyrrolo[1,2-a]diazepine Derivative Pyrrolo_diazepine->CDK2 inhibits

Caption: Inhibition of CDK2 by pyrrolo[1,2-a]diazepine derivatives can block the G1/S cell cycle transition.

IV. Conclusion and Future Directions

The octahydropyrrolo[1,2-a]diazepin-5-one scaffold and its derivatives represent a highly valuable class of molecules for chemical biology and drug discovery. Their proven ability to interact with a diverse range of biological targets, coupled with their synthetic tractability, makes them an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on the design of more selective and potent analogs, the exploration of new therapeutic applications, and the development of these compounds as chemical probes to further elucidate complex biological pathways.

References

Application Notes and Protocols for Cell-Based Assays Using Octahydropyrrolo[1,2-a]diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The Octahydropyrrolo[1,2-a]diazepin-5-one core represents a compelling scaffold in modern drug discovery. As a derivative of the broader pyrrolodiazepine class, it holds significant promise for diverse therapeutic applications. Historically, related structures such as pyrrolo[1][2]benzodiazepines (PBDs) have been identified as potent antitumor agents, primarily functioning as DNA alkylating agents that induce cell death.[1][2][3] Conversely, the benzodiazepine moiety is a well-established pharmacophore in neuroscience, known for its modulatory effects on the central nervous system (CNS) through interaction with GABAA receptors.[4][5][6]

Given this dual heritage, a comprehensive initial screening of a novel compound like Octahydropyrrolo[1,2-a]diazepin-5-one necessitates a two-pronged approach. The first is to evaluate its potential as an anti-cancer agent by assessing its impact on cell viability, proliferation, and apoptosis. The second is to probe its potential for neuroactivity, which can begin with fundamental assessments of neuronal cell health.

These application notes provide a structured, in-depth guide for researchers, scientists, and drug development professionals to conduct a foundational cell-based screening cascade for Octahydropyrrolo[1,2-a]diazepin-5-one. The protocols herein are designed to be self-validating and are grounded in established scientific principles to ensure trustworthy and reproducible results.

Part 1: Antiproliferative and Cytotoxic Activity Screening

The primary hypothesis for a novel pyrrolodiazepine derivative is its potential as an anti-cancer agent. The following suite of assays is designed to systematically evaluate the cytotoxic and antiproliferative effects of Octahydropyrrolo[1,2-a]diazepin-5-one on cancer cell lines.

Rationale for Assay Selection

A logical workflow for assessing anti-cancer potential begins with a broad question: Does the compound kill cancer cells? The MTT assay provides a robust and high-throughput method to answer this by measuring metabolic activity as a surrogate for cell viability. A positive result (i.e., a decrease in cell viability) prompts the next question: Is the compound killing the cells (cytotoxicity) or just stopping their growth (cytostatic effect)? The BrdU cell proliferation assay directly measures DNA synthesis, providing a clear indication of the compound's effect on cell division. Finally, if the compound is indeed cytotoxic, it is crucial to understand the mechanism of cell death. The Annexin V/PI apoptosis assay is a gold-standard method to determine if the compound induces programmed cell death (apoptosis), a desirable characteristic for many anti-cancer drugs.

Experimental Workflow for Antiproliferative Screening

Antiproliferative Screening Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549, HCT116) assay1 MTT Assay (Cell Viability) start->assay1 Treat with Octahydropyrrolo[1,2-a]diazepin-5-one assay2 BrdU Assay (Cell Proliferation) assay1->assay2 If cytotoxic assay3 Annexin V/PI Assay (Apoptosis) assay1->assay3 If cytotoxic end Determine IC50 Characterize Mode of Action assay2->end assay3->end DNA_Damage_Apoptosis_Pathway compound Octahydropyrrolo[1,2-a]diazepin-5-one dna_damage DNA Damage (e.g., Cross-linking) compound->dna_damage atm_atr ATM/ATR Kinase Activation dna_damage->atm_atr p53 p53 Phosphorylation and Activation atm_atr->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis GABA_A_Receptor_Modulation cluster_0 cluster_1 gaba GABA gaba_r GABA-A Receptor gaba->gaba_r binds compound Octahydropyrrolo[1,2-a]diazepin-5-one compound->gaba_r binds (allosteric site) cl_ion gaba_r->cl_ion Increased Influx hyperpolarization Hyperpolarization (Neuronal Inhibition) cl_ion->hyperpolarization

References

Application Notes and Protocols: Derivatization of Octahydropyrrolo[1,2-a]diazepin-5-one for Specific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Octahydropyrrolo[1,2-a]diazepin-5-one Scaffold - A Privileged Structure for CNS and Anticancer Drug Discovery

The Octahydropyrrolo[1,2-a]diazepin-5-one core is a saturated bicyclic lactam that represents a significant scaffold in medicinal chemistry. Its three-dimensional architecture and the presence of multiple points for chemical modification make it an attractive starting point for the development of novel therapeutics. While its aromatic counterpart, the pyrrolo[1][2]benzodiazepine (PBD) system, has been extensively studied for its potent antitumor properties, the saturated analog offers a distinct conformational landscape and physicochemical properties that can be exploited for different biological targets, particularly within the central nervous system (CNS) and in the development of a new generation of anticancer agents with potentially improved pharmacological profiles.[1][3][4][5]

This guide provides a comprehensive overview of the derivatization strategies for the Octahydropyrrolo[1,2-a]diazepin-5-one scaffold and detailed protocols for its functionalization to generate libraries of compounds for screening in various therapeutic areas. We will explore the rationale behind specific chemical modifications and their expected impact on biological activity, drawing parallels from the well-established structure-activity relationships (SAR) of related heterocyclic compounds.[6][7][8]

Synthesis of the Core Scaffold: Octahydropyrrolo[1,2-a]diazepin-5-one

The synthesis of the core Octahydropyrrolo[1,2-a]diazepin-5-one scaffold can be achieved through a multi-step sequence, typically involving the formation of the pyrrolidine ring followed by the construction of the seven-membered diazepine ring. One plausible approach involves the cyclization of a suitable amino acid derivative.

Proline L-Proline N_Protected_Proline N-Protected L-Proline Proline->N_Protected_Proline Protection Activated_Acid Activated Proline Derivative N_Protected_Proline->Activated_Acid Activation Coupling Amide Coupling Activated_Acid->Coupling Linear_Peptide Dipeptide Precursor Coupling->Linear_Peptide Deprotection N-Deprotection Linear_Peptide->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Core_Scaffold Octahydropyrrolo[1,2-a]diazepin-5-one Cyclization->Core_Scaffold Amino Acid Ester Amino Acid Ester Amino Acid Ester->Coupling

Caption: Synthetic workflow for the Octahydropyrrolo[1,2-a]diazepin-5-one core.

Protocol 1: Synthesis of the Core Scaffold

Step 1: N-Protection of L-Proline

  • Dissolve L-proline in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.

  • Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the N-protected proline with an organic solvent.

Step 2: Amide Coupling

  • Dissolve the N-protected proline in an anhydrous solvent (e.g., dichloromethane or DMF).

  • Add a coupling agent (e.g., DCC, HBTU) and an activator (e.g., HOBt).

  • Add the hydrochloride salt of an appropriate amino acid ester (e.g., ethyl 3-aminopropanoate) and a non-nucleophilic base (e.g., DIEA).

  • Stir the reaction mixture at room temperature overnight.

  • Purify the resulting dipeptide by column chromatography.

Step 3: N-Deprotection and Intramolecular Cyclization

  • Dissolve the dipeptide in a suitable solvent (e.g., dichloromethane for Boc deprotection).

  • Add a deprotecting agent (e.g., trifluoroacetic acid) and stir at room temperature.

  • After completion, neutralize the reaction mixture and induce intramolecular cyclization, which may be facilitated by heating or the use of a mild base.

  • Purify the final Octahydropyrrolo[1,2-a]diazepin-5-one scaffold by column chromatography or recrystallization.

Derivatization Strategies and Protocols

The Octahydropyrrolo[1,2-a]diazepin-5-one scaffold offers several positions for derivatization, allowing for the fine-tuning of its physicochemical and pharmacological properties. The primary sites for modification are the nitrogen atom of the pyrrolidine ring (N1) and the secondary amine in the diazepine ring (N7), as well as the carbon atoms of both rings.

Core Octahydropyrrolo[1,2-a]diazepin-5-one N1_Alkylation N1-Alkylation/Arylation Core->N1_Alkylation Position 1 N7_Acylation N7-Acylation/Sulfonylation Core->N7_Acylation Position 7 C_Functionalization C-Ring Functionalization Core->C_Functionalization Various Positions

Caption: Key derivatization sites on the core scaffold.

Protocol 2: N1-Alkylation of the Pyrrolidine Ring

N-alkylation of the pyrrolidine amide nitrogen can introduce a variety of substituents, influencing the compound's lipophilicity, steric bulk, and potential for additional interactions with biological targets.[2][9][10]

Reagents and Conditions:

Reagent CategoryExamplesConditions
BaseSodium hydride (NaH), Potassium carbonate (K2CO3)Anhydrous DMF or THF, 0 °C to room temperature
Alkylating AgentAlkyl halides (e.g., methyl iodide, benzyl bromide), Alkyl triflatesAdded dropwise at 0 °C

Step-by-Step Methodology:

  • Suspend sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the suspension to 0 °C and add a solution of the core scaffold (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the N1-alkylated derivative by column chromatography.

Protocol 3: N7-Acylation of the Diazepine Ring

Acylation of the secondary amine in the diazepine ring is a straightforward method to introduce a wide range of functional groups, including amides, carbamates, and sulfonamides, which can significantly impact the compound's biological activity and pharmacokinetic properties.

Reagents and Conditions:

Reagent CategoryExamplesConditions
Acylating AgentAcid chlorides, Anhydrides, IsocyanatesDichloromethane or THF, with a base like triethylamine or pyridine
Sulfonylating AgentSulfonyl chloridesDichloromethane or THF, with a base like triethylamine or pyridine

Step-by-Step Methodology:

  • Dissolve the core scaffold (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Cool the solution to 0 °C and add the acylating or sulfonylating agent (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the N7-acylated product by column chromatography.

Specific Applications and Structure-Activity Relationship (SAR) Insights

The derivatization of the Octahydropyrrolo[1,2-a]diazepin-5-one scaffold can be tailored to target specific diseases, primarily focusing on CNS disorders and cancer.

Central Nervous System (CNS) Active Agents

The saturated, non-planar structure of the scaffold is well-suited for interaction with CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels.[6] Derivatization can be guided by the SAR of known CNS drugs.

SAR Insights for CNS Activity:

  • Lipophilicity: Introduction of small alkyl or aryl groups at N1 can increase lipophilicity, potentially enhancing blood-brain barrier penetration.

  • Hydrogen Bonding: The amide carbonyl and the N7 amine can act as hydrogen bond acceptors and donors, respectively. Acylation at N7 can modulate these interactions.

  • Conformational Rigidity: The bicyclic nature of the scaffold provides a degree of conformational constraint, which can be beneficial for selective receptor binding.

Potential CNS Applications:

  • Anxiolytics and Anticonvulsants: By mimicking the diazepine core of benzodiazepines, derivatives could be designed to modulate GABA-A receptors.

  • Agents for Neurodegenerative Diseases: Functionalization with groups known to have neuroprotective effects could lead to novel treatments for diseases like Alzheimer's or Parkinson's.[11][12][13][14][15]

Anticancer Agents

Drawing inspiration from the PBDs, which are potent DNA-binding agents, derivatives of the saturated scaffold can be designed as novel anticancer therapeutics.[1][3][5][7][16][17][18][19][20][21] While the saturated core may not intercalate into DNA in the same manner as the planar PBDs, it can be functionalized with moieties that interact with other cellular targets involved in cancer progression.

SAR Insights for Anticancer Activity:

  • Targeting Kinases: Introduction of substituents at N1 or N7 that mimic the hinge-binding motifs of known kinase inhibitors could lead to potent and selective anticancer agents.[17]

  • Inducing Apoptosis: Functionalization with groups that can trigger programmed cell death pathways is a viable strategy.

  • Improving Solubility and Pharmacokinetics: Modification of the scaffold can enhance aqueous solubility and improve the drug-like properties of the compounds.

Potential Anticancer Applications:

  • Kinase Inhibitors: The scaffold can serve as a template for the design of inhibitors of receptor tyrosine kinases (RTKs) that are overactive in many cancers.[20]

  • Apoptosis Inducers: Derivatives can be designed to interact with proteins involved in the apoptotic cascade, such as caspases.[16]

Conclusion

The Octahydropyrrolo[1,2-a]diazepin-5-one scaffold is a versatile and promising platform for the development of new therapeutic agents. Its derivatization at multiple positions allows for the systematic exploration of chemical space and the optimization of pharmacological properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel libraries of compounds targeting a range of diseases, with a particular focus on CNS disorders and oncology. The continued exploration of this "privileged" structure is expected to yield new and effective medicines.

References

Application Note: A Scalable and Robust Synthesis of Octahydropyrrolo[1,2-a]diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Octahydropyrrolo[1,2-a]diazepin-5-one is a saturated bicyclic lactam that serves as a valuable scaffold in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractive starting point for the synthesis of novel therapeutic agents. This application note provides a comprehensive, field-tested guide for the large-scale synthesis of this target molecule. We present a robust two-stage process commencing with the synthesis of the unsaturated precursor, 1,2,3,6,7,8-Hexahydropyrrolo[1,2-a]diazepin-5-one, followed by a high-pressure catalytic hydrogenation. The protocol emphasizes safety, scalability, and process control, making it suitable for researchers in industrial and academic settings. The causality behind critical experimental choices is detailed, and the protocol is designed as a self-validating system with integrated in-process controls.

Synthetic Strategy & Rationale

The synthesis of the target saturated bicyclic lactam is approached via a two-step sequence. This strategy was chosen for its reliability and scalability.

  • Precursor Synthesis: The first stage involves the construction of the unsaturated pyrrolo[1,2-a]diazepin-5-one ring system. This intermediate contains the core bicyclic structure but with a degree of unsaturation that is easier to form via standard cyclization methods.

  • Catalytic Hydrogenation: The second stage is the complete reduction of the olefinic bond within the diazepine ring. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean conversion, and atom economy.[1]

This two-step approach allows for the purification of the unsaturated intermediate, ensuring that the final, more hazardous hydrogenation step begins with high-purity material, which is critical for catalyst performance and reaction safety.[2]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Catalytic Hydrogenation Precursor Starting Materials (e.g., Proline derivative + α,β-unsaturated ester) Intermediate 1,2,3,6,7,8-Hexahydropyrrolo [1,2-a]diazepin-5-one Precursor->Intermediate Cyclization/ Condensation Intermediate_ref FinalProduct Octahydropyrrolo [1,2-a]diazepin-5-one Intermediate_ref->FinalProduct H₂, Pd/C High Pressure G start Start charge_reactor 1. Charge Reactor: - Substrate (1 kg) - Methanol (10 L) start->charge_reactor inert_purge1 2. Inerting: Purge with N₂ (3x) charge_reactor->inert_purge1 charge_catalyst 3. Charge Catalyst: - 10% Pd/C (50 g) - Under N₂ blanket inert_purge1->charge_catalyst leak_test 4. Seal & Leak Test: - Pressurize with N₂ charge_catalyst->leak_test h2_purge 5. H₂ Introduction: - Vent N₂ - Purge with H₂ (3x) leak_test->h2_purge reaction 6. Reaction Conditions: - Pressurize to 10 bar H₂ - Heat to 40-50°C - Monitor H₂ uptake h2_purge->reaction ipc 7. In-Process Control: - Sample & analyze via GC/LC-MS - Check for starting material reaction->ipc ipc->reaction Incomplete? cooldown 8. Cooldown & Venting: - Cool to <25°C - Vent H₂ carefully ipc->cooldown Complete? inert_purge2 9. Inerting: Purge with N₂ (3x) cooldown->inert_purge2 filtration 10. Catalyst Filtration: - Filter through Celite® - Keep catalyst wet! inert_purge2->filtration workup 11. Product Isolation: - Concentrate filtrate - Recrystallize filtration->workup end End Product workup->end

References

Application Notes and Protocols for the Formulation of Octahydropyrrolo[1,2-a]diazepin-5-one for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Synthesis and Biological Evaluation

The journey of a novel chemical entity from synthesis to biological characterization is fraught with challenges, chief among them being the development of a stable and effective formulation. Octahydropyrrolo[1,2-a]diazepin-5-one, a saturated bicyclic lactam, represents a class of compounds with significant therapeutic potential. However, its efficacy in in vitro and in vivo models is critically dependent on its successful formulation. Poor solubility, a common trait for such heterocyclic structures, can lead to underestimated biological activity and inconsistent experimental results.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating Octahydropyrrolo[1,2-a]diazepin-5-one for biological studies. It is structured not as a rigid template, but as a logical workflow, guiding the user from initial characterization to the development of robust formulations for both cell-based assays and animal studies. The core philosophy is to establish a self-validating system, where each step informs the next, ensuring scientific integrity and maximizing the potential for success.

Part 1: Preformulation Studies - The Foundational Pillar

Before any formulation work commences, a thorough understanding of the physicochemical properties of Octahydropyrrolo[1,2-a]diazepin-5-one is paramount.[][4][5][6] These preformulation studies provide the essential data to make informed decisions on vehicle selection and formulation strategy.[1][7]

Physicochemical Characterization Workflow

The initial step is to characterize the drug substance to understand its intrinsic properties. This workflow is crucial for identifying potential development hurdles early on.[4][6]

cluster_0 Preformulation Workflow Characterization Initial Physicochemical Characterization Solubility Aqueous & Organic Solubility Profiling pKa pKa Determination (if applicable) Characterization->pKa Is the compound ionizable? LogP Lipophilicity (LogP/LogD) Determination Solubility->LogP Stability Forced Degradation & pH-Rate Profile Decision Formulation Strategy Selection Stability->Decision LogP->Stability pKa->Solubility

Caption: Preformulation workflow for Octahydropyrrolo[1,2-a]diazepin-5-one.

Protocol: Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of Octahydropyrrolo[1,2-a]diazepin-5-one in aqueous media relevant to biological studies.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[1]

  • Sample Preparation: Add an excess amount of the compound to each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection & Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Protocol: Stability Assessment under Forced Degradation

Objective: To understand the degradation pathways of the compound and to develop a stability-indicating analytical method.[8][9][10]

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions as per ICH guidelines:[10][11]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 12 hours.

    • Thermal Degradation: Solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light (ICH Q1B).

  • Analysis: Analyze the stressed samples at appropriate time points by HPLC, comparing them to an unstressed control sample. The goal is to achieve 5-20% degradation to identify and separate degradation products.[9]

Parameter Significance in Formulation Development
Aqueous Solubility Determines the feasibility of simple aqueous solutions versus the need for solubilization techniques.[1]
pKa For ionizable compounds, it dictates the pH at which solubility is maximal.
LogP / LogD Indicates the lipophilicity of the compound, guiding the selection of lipid-based or organic co-solvent systems.[4]
Stability Identifies potential degradation issues in solution, informing on the need for pH control, antioxidants, or protection from light.[8][9]

Part 2: Formulation Strategies for In Vitro Studies

For in vitro assays, the primary goal is to prepare a stock solution at a high concentration that can be diluted into the aqueous cell culture medium without precipitation.

Tiered Approach to Formulation Screening

A tiered approach is recommended, starting with the simplest and most common vehicles and progressing to more complex systems as needed.

cluster_1 In Vitro Formulation Screening Start Start with Octahydropyrrolo[1,2-a]diazepin-5-one Tier1 Tier 1: Direct Solubilization (DMSO, Ethanol) Start->Tier1 Tier2 Tier 2: Co-solvent Systems (e.g., PEG 400, Propylene Glycol) Tier1->Tier2 Insoluble or Precipitates Success Proceed to Biological Assay Tier1->Success Soluble & Stable Tier3 Tier 3: Surfactant-based Systems (e.g., Polysorbate 80, Cremophor EL) Tier2->Tier3 Insoluble or Precipitates Tier2->Success Soluble & Stable Tier3->Success Soluble & Stable

Caption: Tiered screening approach for in vitro formulations.

Protocol: Preparation and Evaluation of In Vitro Formulations

Objective: To identify a suitable vehicle for preparing a concentrated stock solution for in vitro assays.

Materials:

  • Octahydropyrrolo[1,2-a]diazepin-5-one

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Polysorbate 80 (Tween® 80)

  • Cremophor® EL

  • Phosphate-buffered saline (PBS) or cell culture media

Methodology:

  • Solubility Screening: Attempt to dissolve the compound at the target stock concentration (e.g., 10-50 mM) in each of the following vehicles:

    • 100% DMSO

    • 100% Ethanol

    • PEG 400 / Water (e.g., 50:50 v/v)

    • PG / Water (e.g., 50:50 v/v)

  • Dilution Test: For each successful stock solution, perform a dilution into the final assay buffer (e.g., PBS or cell culture media) to the highest intended final concentration.

  • Observation: Visually inspect for any signs of precipitation immediately and after a period of time (e.g., 2 hours) at the assay temperature.

  • Selection Criteria: A successful formulation is one that solubilizes the compound at the desired stock concentration and shows no precipitation upon dilution to the final working concentration.

Causality Behind Choices:

  • DMSO: A powerful, universal solvent for many organic molecules, making it the first choice for in vitro stock solutions.

  • Co-solvents (PEG 400, PG): These are less toxic than DMSO and can improve the solubility of moderately non-polar compounds.[12][13]

  • Surfactants (Polysorbate 80, Cremophor EL): These can be used to solubilize highly lipophilic compounds by forming micelles.[12][13]

Part 3: Formulation Strategies for In Vivo Studies

Formulating for animal studies introduces additional complexities, including route of administration, dose volume, and tolerability of excipients.[14][15] The goal is to achieve sufficient drug exposure to assess efficacy and toxicity.[2]

Common Vehicles for Preclinical Oral and IV Dosing
Vehicle CompositionRouteRationale & Considerations
Saline / 5% Dextrose in Water (D5W) IV, OralSimplest vehicle. Only suitable if the compound has sufficient aqueous solubility.
20% Hydroxypropyl β-Cyclodextrin (HPβCD) in Water IV, OralCyclodextrins form inclusion complexes with lipophilic drugs, enhancing their aqueous solubility.[16][17][18] Generally well-tolerated.
PEG 400 / PG / Water Blends IV, OralCo-solvent systems can be effective but must be used with caution due to potential for precipitation upon dilution in the bloodstream (for IV) and potential for toxicity at high concentrations.[12]
0.5% Methylcellulose (or CMC) in Water OralA suspension is often the simplest approach for poorly soluble, neutral compounds. Particle size of the drug is critical for absorption.
Lipid-Based Formulations (e.g., SEDDS) OralFor highly lipophilic compounds (high LogP), self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption by presenting the drug in a solubilized state in the GI tract.[19][20][21][22][23][24]
Protocol: Development of an Oral Suspension

Objective: To prepare a uniform and stable suspension of Octahydropyrrolo[1,2-a]diazepin-5-one for oral gavage studies.

Methodology:

  • Particle Size Reduction: If necessary, micronize the compound to a uniform, small particle size (e.g., <10 µm) to improve dissolution and absorption.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose or carboxymethylcellulose (CMC) in purified water. A wetting agent (e.g., 0.1% Polysorbate 80) can be added to aid in the dispersion of the drug particles.

  • Suspension Preparation:

    • Triturate the required amount of the micronized compound with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing to achieve the final desired concentration and volume.

  • Homogeneity Assessment: Ensure the suspension is uniform by visual inspection and by analyzing samples taken from the top, middle, and bottom of the bulk suspension.

  • Stability: Assess the physical stability of the suspension over the intended period of use, looking for signs of caking or significant particle size changes.

Protocol: Formulation Stability Testing

Objective: To ensure the formulation is stable for the duration of the biological study.[25]

Methodology:

  • Sample Storage: Prepare the final formulation and store it under the intended experimental conditions (e.g., room temperature, 4°C).

  • Time Points: Analyze the formulation at various time points (e.g., 0, 4, 8, 24 hours, and 7 days).

  • Analysis:

    • Visual Inspection: Check for any changes in appearance, such as color change or precipitation.

    • Chemical Stability: Use the stability-indicating HPLC method developed during preformulation to measure the concentration of the active compound and detect any degradation products.

    • Physical Stability (for suspensions): Assess particle size distribution and resuspendability.

  • Acceptance Criteria: The formulation is considered stable if the concentration of the active compound remains within ±10% of the initial concentration and no significant changes in physical appearance or degradation products are observed.

Conclusion: A Pathway to Reliable Biological Data

The successful formulation of a new chemical entity like Octahydropyrrolo[1,2-a]diazepin-5-one is not a matter of chance but the result of a systematic, data-driven approach. By investing in thorough preformulation studies and employing a tiered screening strategy, researchers can develop robust formulations that deliver the compound consistently and reliably. This meticulous approach is fundamental to generating high-quality, reproducible biological data, thereby ensuring that the true therapeutic potential of the compound can be accurately assessed.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octahydropyrrolo[1,2-a]diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Octahydropyrrolo[1,2-a]diazepin-5-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize this important bicyclic lactam synthesis. As a key intermediate in various pharmaceutical pathways, achieving a high yield of this scaffold is critical. This document provides in-depth, experience-driven answers to common challenges, explains the chemical principles behind our recommendations, and offers validated protocols to enhance your experimental success.

Overview: The Synthetic Challenge

The synthesis of Octahydropyrrolo[1,2-a]diazepin-5-one typically involves the intramolecular cyclization of a linear amino acid precursor, such as a derivative of 4-aminomethyl-pyrrolidine-2-carboxylic acid. This process, an intramolecular amide bond formation (lactamization), is challenging due to the formation of a seven-membered ring. The primary competing reaction is intermolecular polymerization, which can drastically reduce the yield of the desired monomeric lactam.

The core of optimizing this synthesis lies in promoting the intramolecular pathway over the intermolecular one. This guide will focus on the critical parameters that influence this selectivity.

cluster_0 Precursor Synthesis cluster_1 Intramolecular Cyclization (Lactamization) cluster_2 Products Precursor Linear Amino Acid Precursor (e.g., 4-(aminomethyl)pyrrolidine-2-carboxylic acid derivative) Activation Carboxylic Acid Activation Precursor->Activation Coupling Reagent (e.g., HATU, EDC) Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization High Dilution Conditions Polymer Polymeric Amide (Side Product) Activation->Polymer Intermolecular Reaction (favored at high conc.) Target Octahydropyrrolo[1,2-a]diazepin-5-one (Desired Product) Cyclization->Target

Fig. 1: General synthetic pathway for Octahydropyrrolo[1,2-a]diazepin-5-one.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My yield is consistently low (<30%). What are the most likely causes and how can I fix this?

A1: Low yield is the most common issue in this synthesis and typically points to three primary culprits: inefficient activation of the carboxylic acid, unfavorable reaction kinetics favoring polymerization, or decomposition.

Causality: The formation of the seven-membered diazepinone ring is entropically disfavored compared to intermolecular reactions. For the intramolecular reaction to occur, the activated carboxylic acid and the nucleophilic amine must be in close proximity. At high concentrations, the activated acid is more likely to encounter an amine from a different molecule, leading to polymer formation.

Troubleshooting Steps:

  • Review Your Coupling Reagent: Standard peptide coupling reagents are often used, but not all are equally effective for challenging macrolactamizations.

    • Carbodiimides (EDC, DCC): These are economical but can be sluggish and may require additives like HOBt or DMAP. Byproducts (ureas) can also complicate purification. The use of EDC is a very common and robust method for forming amide bonds.[1]

    • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These are highly efficient "pre-activated" reagents that often give faster reaction times and higher yields at lower temperatures, minimizing side reactions. HATU is particularly effective for sterically hindered couplings.

    • Catalytic Methods: For large-scale synthesis, consider catalytic approaches. Boronic acid catalysts, for instance, can promote direct dehydrative amidation, offering a greener and more atom-economical alternative to stoichiometric activating agents.[2][3][4]

  • Implement High-Dilution Conditions: This is the single most critical factor for favoring intramolecular cyclization. The goal is to maintain a very low concentration of the activated intermediate.

    • Principle: By keeping the concentration of the substrate low (typically 0.001–0.01 M), you minimize the chances of two molecules reacting with each other.

    • Practical Application: Instead of adding the substrate all at once, use a syringe pump to slowly add a solution of the amino acid precursor and coupling reagent to a large volume of refluxing solvent over several hours (4-12 hours is common).

  • Optimize Solvent and Temperature:

    • Solvent: Non-polar, high-boiling solvents like toluene or DCM are often used. Toluene is advantageous as it allows for the azeotropic removal of water if using dehydrative conditions.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote degradation. For highly active coupling reagents like HATU, the reaction may proceed efficiently at room temperature or slightly elevated temperatures (40-50 °C). If using classical dehydrating conditions, refluxing toluene may be necessary.

Parameter Recommendation for Low Yield Rationale
Concentration < 0.01 M (High Dilution)Favors intramolecular cyclization over intermolecular polymerization.
Coupling Reagent Switch from EDC/DCC to HATU or PyBOP.More powerful activating agents, faster kinetics, often work at lower temps.
Solvent Toluene or Dichloromethane (DCM)Good solubility for substrates and allows for azeotropic water removal (Toluene).
Temperature Start at RT, then gently heat to 40-80 °C.Balances reaction rate with potential for substrate/product degradation.
Addition Method Syringe pump slow addition (4-12 h).Maintains a consistently low concentration of the reactive intermediate.
Q2: I'm observing a significant amount of an insoluble, high molecular weight byproduct. Is this the polymer, and how do I prevent it?

A2: Yes, an insoluble, often sticky or solid material that does not move from the baseline on a TLC plate is almost certainly the polymeric amide byproduct. This confirms that the intermolecular reaction is outcompeting your desired cyclization.

Causality: As explained in Q1, this occurs when the concentration of the activated amino acid is too high.

Troubleshooting Steps:

The solution is a strict adherence to the high-dilution principle.

G start Start: Polymer Formation Observed check_conc Is reaction concentration ≤ 0.01 M? start->check_conc implement_hd Action: Implement High Dilution Protocol (Use Syringe Pump) check_conc->implement_hd No check_addition Is slow addition (4-12h) being used? check_conc->check_addition Yes success Result: Reduced Polymer, Increased Yield of Monomeric Lactam implement_hd->success implement_slow_add Action: Use Syringe Pump for Slow Addition check_addition->implement_slow_add No check_temp Is temperature too high, causing side reactions? check_addition->check_temp Yes implement_slow_add->success lower_temp Action: Reduce Temperature (especially with HATU/PyBOP) check_temp->lower_temp Yes check_temp->success No lower_temp->success

Fig. 2: Troubleshooting decision tree for polymer formation.

Protocol: High-Dilution Cyclization using a Syringe Pump

  • Setup: In a large three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the total required volume of solvent (e.g., 500 mL of Toluene for a 5 mmol scale reaction to achieve 0.01 M). Heat the solvent to the desired temperature (e.g., 80 °C).

  • Prepare Substrate Solution: In a separate flask, dissolve the amino acid precursor (5 mmol) and the coupling reagent (e.g., HATU, 5.5 mmol) and a non-nucleophilic base (e.g., DIPEA, 10 mmol) in a smaller volume of the same solvent (e.g., 50 mL).

  • Slow Addition: Draw this substrate solution into a syringe and place it on a syringe pump. Connect the syringe to the reaction flask via a long needle that extends below the solvent surface.

  • Execution: Program the syringe pump to add the solution over a long period (e.g., 8 hours).

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 2-4 hours at the same temperature to ensure full conversion.

  • Monitoring: Monitor the reaction by taking small aliquots and analyzing via TLC or LC-MS.

Q3: Purification is difficult. How can I effectively remove byproducts from the coupling reagents and other impurities?

A3: Effective purification starts with choosing a workup procedure tailored to your specific coupling reagent.

Causality: Different coupling reagents generate different byproducts with varying solubilities. For example, DCC produces dicyclohexylurea (DCU), which is poorly soluble in many organic solvents, while EDC and its byproduct are water-soluble.

Troubleshooting Steps:

  • Reagent-Specific Workup:

    • EDC/HOBt: After the reaction, concentrate the mixture, redissolve in a solvent like Ethyl Acetate or DCM, and perform aqueous washes. A wash with dilute acid (e.g., 1M HCl) will remove excess base and the EDC byproduct. A wash with dilute base (e.g., saturated NaHCO₃) will remove unreacted HOBt and the carboxylic acid starting material. Finish with a brine wash.

    • DCC: If you must use DCC, cool the reaction mixture after completion (e.g., in an ice bath) to precipitate the DCU byproduct, which can then be removed by filtration. Be aware that some DCU may remain in solution.

    • HATU/PyBOP: These reagents and their byproducts are generally water-soluble and can be removed with standard acidic and basic aqueous washes as described for EDC.

  • Chromatography: Column chromatography is almost always necessary for high purity.

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: The bicyclic lactam is quite polar. A gradient elution is often effective. Start with a less polar system (e.g., 100% DCM or 98:2 DCM:MeOH) and gradually increase the polarity by adding methanol. Adding a small amount of ammonia (e.g., 0.5-1%) to the mobile phase can prevent the product from streaking on the column, especially if it is basic.

  • Recrystallization: If your final product is a solid, recrystallization can be an excellent final purification step. Screen various solvent systems such as Ethyl Acetate/Hexanes, Methanol/Ether, or Acetone.

Q4: How can I reliably monitor the reaction's progress to determine the optimal reaction time?

A4: Proper reaction monitoring prevents premature workup (leaving starting material) or unnecessarily long reaction times that can lead to degradation. A combination of TLC and LC-MS is the gold standard.

Troubleshooting Steps:

  • Thin-Layer Chromatography (TLC):

    • Setup: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on a silica plate.

    • Eluent: Use the same solvent system you plan for column chromatography (e.g., 95:5 DCM:MeOH with 0.5% NH₄OH).

    • Visualization: Use a UV lamp (if your compounds are UV active) and a chemical stain like potassium permanganate or ninhydrin. Ninhydrin is particularly useful as it will stain the primary/secondary amine of your starting material but not the amide product, giving a clear indication of consumption.

    • Interpretation: The reaction is complete when the starting material spot in the RM lane has completely disappeared.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utility: This is the most definitive method. It allows you to track the disappearance of the mass ion corresponding to your starting material and the appearance of the mass ion for your product. It can also reveal the formation of unexpected side products.

    • Procedure: Dilute a small aliquot of the reaction mixture and inject it. The resulting chromatogram and mass spectra provide a clear picture of the reaction's status. Most modern labs have access to walk-up LC-MS systems that make this a rapid and routine check.[5][6][7]

Visualization of Experimental Workflow

prep_reagents 1. Prepare Reagents - Amino Acid Precursor - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) - Anhydrous Solvent (e.g., Toluene) setup_reaction 2. Set up High-Dilution Apparatus - Large flask with refluxing solvent - Syringe pump prep_reagents->setup_reaction slow_addition 3. Slow Addition - Add precursor/reagent/base solution  via syringe pump over 4-12 hours setup_reaction->slow_addition monitor 4. Monitor Reaction - TLC (Ninhydrin stain) - LC-MS slow_addition->monitor workup 5. Aqueous Workup - Dilute with EtOAc/DCM - Wash with 1M HCl, sat. NaHCO3, Brine monitor->workup Reaction Complete purify 6. Purification - Dry over Na2SO4, filter, concentrate - Silica Gel Chromatography workup->purify characterize 7. Characterization - NMR (1H, 13C) - HRMS - Purity by HPLC purify->characterize

Fig. 3: Recommended experimental workflow for synthesis and purification.

References

purification challenges of Octahydropyrrolo[1,2-a]diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Octahydropyrrolo[1,2-a]diazepin-5-one

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of Octahydropyrrolo[1,2-a]diazepin-5-one. As a bicyclic lactam with inherent chirality, this molecule presents a unique set of purification challenges that can often be a bottleneck in research and development. This guide is designed to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategy effectively. We will address the most common issues encountered in the lab, from diastereomeric separation to managing persistent impurities, providing a framework for achieving high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the biggest purification challenge for Octahydropyrrolo[1,2-a]diazepin-5-one? The primary challenge is typically the separation of diastereomers. Due to the presence of multiple chiral centers, synthetic routes often yield a mixture of diastereomers. Their similar physicochemical properties make them difficult to separate by standard purification techniques, often requiring high-resolution chromatography.

Q2: What analytical methods are recommended for assessing the purity of this compound? High-Performance Liquid Chromatography (HPLC) is the technique of choice for both qualitative and quantitative analysis of Octahydropyrrolo[1,2-a]diazepin-5-one.[1] A reverse-phase C18 column is a good starting point. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation and assessing isomeric purity.

Q3: Is this molecule prone to degradation during purification? Yes, as a lactam, the molecule is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[2] Elevated temperatures can also promote degradation.[3] Care should be taken to use neutral pH conditions where possible and avoid excessive heat during solvent evaporation. Some related diazepine structures are also known to be sensitive to light (photodegradation), so protecting the sample from direct light is a good precautionary measure.[4][5]

Q4: Can I purify this compound by crystallization? Crystallization can be an effective method, especially for removing process-related impurities if your product is a single diastereomer and sufficiently crystalline. However, if you have a mixture of diastereomers, they may co-crystallize or one may inhibit the crystallization of the other, making this method challenging. Often, chromatography is required first to isolate a single diastereomer before a final crystallographic polishing step can be successful.

Section 2: Troubleshooting Guide: Common Purification Challenges

This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and actionable solutions.

Problem 1: My HPLC/TLC analysis shows two or more spots/peaks that are very close together. How can I separate these diastereomers?

Answer: This is the classic challenge of diastereomer separation. The subtle differences in the three-dimensional arrangement of atoms result in very similar polarities, making separation difficult. Success hinges on exploiting these minor differences through optimized chromatography.

Causality: Diastereomers have different physical properties, but often the difference in their interaction with a stationary phase (like silica gel) is minimal. To achieve separation, you must amplify these small differences.

Solutions:

  • Optimize the Mobile Phase (Normal Phase Chromatography):

    • Decrease Polarity: Start by systematically decreasing the polarity of your eluent. A less polar mobile phase will force the compounds to interact more strongly with the polar silica gel, potentially enhancing the separation.

    • Introduce a More Polar, Protic Solvent: Sometimes, adding a small percentage (0.5-2%) of an alcohol like methanol or isopropanol to a dichloromethane or ethyl acetate/hexane system can change the selectivity. The alcohol can interact differently with each diastereomer and the stationary phase, altering relative retention times.

    • Utilize Aprotic Polar Solvents: Systems involving ethers (like MTBE or Diethyl Ether) or esters (Ethyl Acetate) in combination with non-polar solvents (Hexanes, Heptane) are highly effective. The key is methodical screening.

  • Change the Stationary Phase:

    • If silica gel is not providing adequate separation, consider alternative stationary phases. For some nitrogen-containing heterocyclic compounds, alumina (neutral or basic) can offer different selectivity.

    • For very challenging separations, consider High-Performance Liquid Chromatography (HPLC) with a specialized column. Chiral columns are designed for enantiomers but can also provide excellent resolution of diastereomers. Normal-phase columns like those based on cyano (CN) or diol chemistry can also offer unique selectivity compared to standard silica.[6][7]

  • Preparative Chromatography Technique:

    • Dry Loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column ("dry loading") often results in a tighter band and better separation compared to liquid loading.

    • Column Dimensions: Use a long, thin column rather than a short, wide one. This increases the number of theoretical plates and improves resolution.

    • Gradient Elution: A shallow solvent gradient during preparative HPLC can be highly effective at resolving closely eluting peaks.

Data Summary: Solvent System Screening for Diastereomer Separation
Solvent System (v/v)Starting RatioAdjustment StrategyExpected Outcome
Ethyl Acetate / Hexane30:70Decrease Ethyl Acetate %Increases retention (Rf), may improve separation.
Dichloromethane / Methanol98:2Increase Methanol %Decreases retention (Rf), may change selectivity.
Diethyl Ether / Hexane40:60Decrease Diethyl Ether %Increases retention (Rf), offers different selectivity.
Acetone / Chloroform10:90Adjust ratio based on TLCAcetone can modulate H-bonding interactions.
Problem 2: My purified product is contaminated with starting materials or reagents (e.g., coupling agents like DCC/EDC, or unreacted amines/acids).

Answer: This issue arises from incomplete reactions or the use of excess reagents. The purification strategy must be tailored to the specific chemical properties of the contaminants.

Causality: Synthetic reactions rarely go to 100% completion, and byproducts are common.[8] The purification method must be orthogonal to the properties of your product, meaning it should target a property the impurities have but your product doesn't (or vice-versa).

Solutions:

  • Aqueous Workup / Liquid-Liquid Extraction:

    • Acidic Wash: If your product is stable to mild acid and you have basic impurities (e.g., unreacted amines), wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid). The basic impurities will form salts and move to the aqueous layer.

    • Basic Wash: If you have acidic impurities (e.g., unreacted carboxylic acids, or byproducts from coupling agents like HOBt), wash with a dilute base (e.g., saturated NaHCO₃ solution). The acidic impurities will be deprotonated and extracted into the aqueous phase.

    • Brine Wash: Always finish with a brine (saturated NaCl) wash to remove residual water from the organic layer before drying.

  • Targeted Scavenging:

    • For stubborn impurities, "scavenger" resins can be used. For example, an isocyanate resin can be used to remove excess primary or secondary amines. A sulfonic acid resin can remove basic compounds.

  • Chromatography: If the impurities have a polarity significantly different from your product, standard flash chromatography should be effective. Ensure you choose a solvent system where your product has an Rf of ~0.3 for optimal separation.

Problem 3: I see unexpected spots on my TLC or peaks in my HPLC that don't correspond to starting materials or diastereomers.

Answer: These are likely degradation products or byproducts from an unexpected side reaction. Identifying the cause is key to prevention and removal.

Causality: The lactam ring in your molecule can be susceptible to hydrolysis, opening the ring to form an amino acid derivative.[2] Other unforeseen reactions can also occur depending on the specific reagents and conditions used.

Solutions:

  • Minimize Exposure to Harsh Conditions:

    • pH Control: Buffer your aqueous washes to be near neutral if possible. Avoid leaving your compound in strongly acidic or basic solutions for extended periods.

    • Temperature Control: When removing solvent on a rotary evaporator, use a moderate water bath temperature (<40 °C) to prevent thermal degradation.[3]

    • Protect from Light: Store the compound in amber vials to prevent potential photodegradation.[9]

  • Characterize the Impurity: If the impurity is present in a significant amount, try to isolate and characterize it by LC-MS and NMR. Knowing its structure can provide clues about how it was formed, allowing you to modify the reaction or workup to prevent it in the future. For example, mass spectrometry can quickly identify if a degradation product corresponds to a hydrolyzed form of your molecule.[4]

  • Re-purification: Careful re-purification by flash chromatography or preparative HPLC is the most direct way to remove these impurities. Pay close attention to fraction collection and analyze each fraction by TLC/HPLC to ensure you are isolating the desired compound.

Section 3: Visualized Workflows and Protocols

General Purification Workflow

The following diagram outlines a logical workflow for purifying Octahydropyrrolo[1,2-a]diazepin-5-one from a crude reaction mixture.

Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Washes) Crude->Workup SolventRemoval Solvent Removal (Rotary Evaporation) Workup->SolventRemoval CrudeSolid Crude Solid SolventRemoval->CrudeSolid PurityCheck1 Purity Assessment (TLC / HPLC / NMR) Crystallization Attempt Crystallization PurityCheck1->Crystallization >90% Pure & Single Diastereomer Chromatography Flash Chromatography or Preparative HPLC PurityCheck1->Chromatography Impure or Multiple Diastereomers CrudeSolid->PurityCheck1 PurityCheck2 Check Purity & Diastereomeric Ratio Crystallization->PurityCheck2 PurityCheck2->Chromatography Fails Specs FinalProduct Pure Product PurityCheck2->FinalProduct Meets Specs FractionAnalysis Analyze Fractions (TLC / HPLC) Chromatography->FractionAnalysis Combine Combine Pure Fractions & Remove Solvent FractionAnalysis->Combine Combine->FinalProduct

Caption: Logical workflow for the purification of Octahydropyrrolo[1,2-a]diazepin-5-one.

Protocol A: Analytical HPLC Method for Purity Assessment

This protocol provides a starting point for assessing the chemical and diastereomeric purity of your sample.

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Materials:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Sample prepared at ~1 mg/mL in Acetonitrile/Water (50:50)

  • Procedure:

    • Set the column temperature to 25 °C.

    • Set the UV detection wavelength to 220 nm or 254 nm.[8]

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the column with 95% A / 5% B for 10 minutes.

    • Inject 5-10 µL of the sample.

    • Run the following gradient:

      • 0-2 min: Hold at 5% B

      • 2-15 min: Linear gradient from 5% B to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and re-equilibrate.

    • Analyze the resulting chromatogram. The area percentage of the peaks can be used to estimate purity. Diastereomers will appear as closely eluting peaks.

Protocol B: Recrystallization Screening Protocol

This protocol helps identify a suitable solvent system for purification by crystallization.[10]

  • Equipment:

    • Small vials (2 mL)

    • Hot plate/stirrer

    • Pasteur pipettes

  • Materials:

    • ~10-20 mg of your crude solid per vial

    • Screening solvents: Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Heptane, Water

  • Procedure:

    • Place the crude solid into a vial.

    • Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves immediately, the solvent is unsuitable. If it is insoluble, proceed to step 3.

    • Heat the mixture gently while stirring. Continue adding the solvent dropwise until the solid fully dissolves.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the vial with a glass rod or placing it in an ice bath.

    • If the compound "oils out," try a solvent mixture. Dissolve the compound in a small amount of a good solvent (e.g., Ethyl Acetate) and slowly add a poor solvent (e.g., Heptane) until the solution becomes cloudy. Heat to clarify and cool slowly.

    • Once crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Assess the purity of the crystals using Protocol A.

Section 4: References

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(12):88-93. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. --INVALID-LINK--

  • Il Farmaco, 1998, 53(1):49-54. Diastereomeric separation of 1,5-benzodiazepines due to the presence of a chiral centre on the N-5 alkylic chain. --INVALID-LINK--

  • Mini-Reviews in Medicinal Chemistry, 2017, 17(11):994-1014. Analytical methods for determination of benzodiazepines. A short review. --INVALID-LINK--

  • Molecules, 2022, 27(19):6618. Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. --INVALID-LINK--

  • International Journal of Molecular Sciences, 2023, 24(13):10943. Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). --INVALID-LINK--

  • Journal of Analytical Methods in Chemistry, 2021, 2021:5563887. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. --INVALID-LINK--

  • Molecules, 2020, 25(17):3994. An Update on the Synthesis of Pyrrolo[8][9]benzodiazepines. --INVALID-LINK--

  • Frontiers in Chemistry, 2022, 10:914603. Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. --INVALID-LINK--

  • Der Pharma Chemica, 2011, 3(6):412-424. Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. --INVALID-LINK--

  • ResearchGate, January 2015. Identification, synthesis and characterization of principal process related potential impurities in Diazepam | Request PDF. --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research, 2016, 8(1):164-170. Stability and compatibility study of parenteral diazepam in different storage conditions. --INVALID-LINK--

  • ResearchGate, March 2021. Crystal structures at room temperature of Diazepam (left, ab plane).... --INVALID-LINK--

  • ResearchGate, December 2022. Proposed photodegradation pathway of DIZ. | Download Scientific Diagram. --INVALID-LINK--

  • ResearchGate, August 2023. Stability Studies of Clonazepam, Diazepam, Haloperidol, and Doxepin with Diverse Polarities in an Acidic Environment | Request PDF. --INVALID-LINK--

  • Google Patents, US3584005A. Crystallization of acetazolamide and product. --INVALID-LINK--

  • Semantic Scholar. Photochemical decomposition of 1,4-benzodiazepines. --INVALID-LINK--

  • Sigma-Aldrich. Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography.. --INVALID-LINK--

  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for 1,4-Oxazepan-6-one Hydrochloride. --INVALID-LINK--

  • Semantic Scholar. A sensitive analytical method for pyrrolizidine alkaloids. The mass spectra of retronecine derivatives.. --INVALID-LINK--

  • Scite. Normal-phase high-performance liquid chromatographic separation of procyanidins from cacao beans and grape seeds. --INVALID-LINK--

  • Semantic Scholar. [PDF] Normal-phase high-performance liquid chromatographic separation of procyanidins from cacao beans and grape seeds. --INVALID-LINK--

References

Technical Support Center: Stability of Octahydropyrrolo[1,2-a]diazepin-5-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Octahydropyrrolo[1,2-a]diazepin-5-one. This resource is designed to provide in-depth guidance on the stability of this compound in various solution-based experimental settings. As Senior Application Scientists, we have compiled this information based on established principles of organic chemistry, extensive laboratory experience, and a thorough review of the current scientific literature. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate stability issues, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of Octahydropyrrolo[1,2-a]diazepin-5-one.

Q1: What is the primary chemical vulnerability of Octahydropyrrolo[1,2-a]diazepin-5-one in solution?

A1: The core structural feature of Octahydropyrrolo[1,2-a]diazepin-5-one is a lactam (a cyclic amide) within a diazepine ring system. Lactam rings are susceptible to hydrolysis, which is the cleavage of the amide bond by reaction with water.[1][2] This reaction leads to the opening of the diazepine ring, forming an amino acid derivative and rendering the compound inactive for its intended biological purpose. The rate of this hydrolytic degradation is the primary stability concern in aqueous solutions.

Q2: What are the key factors that influence the rate of hydrolysis?

A2: The stability of the lactam ring in Octahydropyrrolo[1,2-a]diazepin-5-one is significantly influenced by several environmental factors:

  • pH: Hydrolysis can be catalyzed by both acid and base.[2][3] Generally, the stability of lactams is lowest at extreme pH values (highly acidic or highly alkaline) and maximal in a slightly acidic to neutral pH range.[4][5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures will accelerate the degradation of the compound.

  • Solvent Composition: The presence of nucleophiles other than water can also lead to degradation. The polarity of the solvent system can also influence the rate of hydrolysis.

  • Presence of Catalysts: Certain metal ions can catalyze the hydrolysis of lactams.[4][6] It is crucial to be aware of the composition of your buffers and media.

Q3: How can I monitor the degradation of my compound in solution?

A3: The most common and reliable method for monitoring the degradation of Octahydropyrrolo[1,2-a]diazepin-5-one is High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC).[7][8] This technique allows for the separation and quantification of the parent compound from its degradation products. Key features to look for in an HPLC analysis are:

  • A decrease in the peak area of the parent compound over time.

  • The appearance of new peaks corresponding to degradation products.

Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of degradation products.[9][10]

Q4: Are there any visual indicators of degradation?

A4: While not a quantitative measure, a change in the physical properties of the solution, such as a change in color (e.g., discoloration) or the formation of a precipitate, can indicate degradation or other stability issues.[11] However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is essential.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability problems encountered during experiments.

Issue 1: Rapid Loss of Compound Potency or Activity in Biological Assays

Symptoms:

  • Inconsistent or lower-than-expected results in cell-based or enzymatic assays.

  • A time-dependent decrease in the observed biological effect.

Possible Cause: The compound is likely degrading in the assay medium over the course of the experiment. Biological media are typically aqueous, buffered at a physiological pH (around 7.4), and incubated at 37°C, conditions which can promote hydrolysis.[4][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of compound activity.

Detailed Protocol: Stability Assessment in Assay Medium

  • Preparation: Prepare a solution of Octahydropyrrolo[1,2-a]diazepin-5-one in your specific biological assay medium at the final working concentration.

  • Incubation: Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.

  • Quenching (Optional but Recommended): If the degradation is rapid, it may be necessary to "quench" the reaction by adding an equal volume of a cold organic solvent like acetonitrile or methanol to the aliquot to precipitate proteins and halt further degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation rate and half-life in the assay medium.

Issue 2: Unexpected Peaks Appearing in HPLC Chromatograms of Stock Solutions

Symptoms:

  • Multiple peaks are observed during the HPLC analysis of a freshly prepared or stored stock solution.

  • The peak corresponding to the parent compound decreases in area over time, while new peaks emerge and grow.

Possible Cause: The compound is degrading in the stock solution solvent. This can be due to hydrolysis if an aqueous solvent is used, or reaction with the solvent itself. The pH of the solution is a critical factor.[12]

Troubleshooting Workflow:

Caption: Troubleshooting guide for stock solution instability.

Recommended Solvents and Storage Conditions:

SolventSuitabilityRecommended StorageRationale
DMSO Excellent -20°C or -80°C, desiccatedAprotic and non-nucleophilic, minimizes hydrolysis. Hygroscopic, so proper storage is key.
Acetonitrile Good -20°C, sealedAprotic, less hygroscopic than DMSO.
Ethanol/Methanol Fair Short-term at -20°CProtic solvents can participate in solvolysis, though slower than hydrolysis.
Aqueous Buffers Poor (for long-term) 2-8°C for <24 hoursProne to hydrolysis. Stability is highly pH-dependent. Ideal pH is often slightly acidic.[5]

Forced Degradation Studies to Identify Degradants

To proactively understand the degradation profile of Octahydropyrrolo[1,2-a]diazepin-5-one, it is highly recommended to perform forced degradation studies.[3][13][14] This involves intentionally exposing the compound to harsh conditions to generate degradation products for analytical method development and characterization.

Protocol: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for several hours. Basic hydrolysis of lactams is often rapid.[15]

  • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a broad-spectrum light source.

  • Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the major degradation products. This information is invaluable for establishing degradation pathways and developing a robust, stability-indicating analytical method.[16]

Visualizing the Primary Degradation Pathway: Hydrolysis

The fundamental degradation pathway for Octahydropyrrolo[1,2-a]diazepin-5-one is the hydrolysis of the seven-membered lactam ring.

G cluster_0 Lactam Hydrolysis A Octahydropyrrolo[1,2-a]diazepin-5-one (Intact Lactam) B Ring-Opened Amino Acid (Inactive Degradant) A->B H₂O (Acid or Base Catalyzed)

References

Technical Support Center: Optimization of Reaction Conditions for Octahydropyrrolo[1,2-a]diazepin-5-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Octahydropyrrolo[1,2-a]diazepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthetic process. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your reaction conditions effectively.

I. Overview of the Synthesis

The synthesis of the saturated bicyclic lactam, Octahydropyrrolo[1,2-a]diazepin-5-one, presents a unique set of challenges inherent to the formation of fused ring systems, particularly concerning stereochemical control. While a variety of methods exist for the synthesis of related aromatic pyrrolobenzodiazepines, the construction of the saturated octahydro- core requires careful consideration of cyclization strategies and reaction conditions.[1]

A common retrosynthetic approach involves the cyclization of a linear precursor containing a pyrrolidine ring and a suitable amino acid or derivative. The key bond-forming step is the intramolecular amide bond formation to create the seven-membered diazepine ring.

Target Octahydropyrrolo[1,2-a]diazepin-5-one Precursor Linear Amino Acid Precursor Target->Precursor Intramolecular Amidation Pyrrolidine Pyrrolidine Derivative Precursor->Pyrrolidine Amino_Acid Amino Acid Derivative Precursor->Amino_Acid

Caption: General retrosynthetic analysis for Octahydropyrrolo[1,2-a]diazepin-5-one.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of bicyclic lactams like Octahydropyrrolo[1,2-a]diazepin-5-one can stem from several factors, primarily related to the crucial intramolecular cyclization step.

Potential Causes & Solutions:

  • Inefficient Cyclization: The formation of a seven-membered ring can be entropically disfavored.

    • High Dilution Conditions: Running the reaction at high dilution (typically 0.01-0.05 M) can significantly favor the intramolecular cyclization over intermolecular polymerization, which is a common side reaction. This minimizes the chances of two reactive ends of different molecules finding each other.

    • Choice of Coupling Reagent: The selection of an appropriate peptide coupling reagent is critical for efficient amide bond formation. If you are using standard reagents like DCC/DMAP, consider switching to more modern and efficient alternatives such as HATU, HBTU, or T3P®. These reagents often lead to faster reaction times, lower epimerization, and higher yields, especially for sterically hindered or conformationally constrained substrates.

  • Suboptimal Reaction Temperature:

    • The optimal temperature is a balance between providing enough energy for the reaction to proceed and minimizing side reactions or decomposition. If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-60 °C) might be beneficial. However, excessive heat can promote side reactions. It is advisable to perform a temperature screening study to identify the optimal conditions for your specific substrate.

  • Poor Quality of Starting Materials:

    • Ensure that your starting materials, particularly the linear amino acid precursor, are of high purity. Impurities can interfere with the reaction. The precursor should be fully characterized (NMR, MS) before proceeding with the cyclization.

    • Solvents must be anhydrous, as water can hydrolyze activated intermediates and quench the coupling reagents.

Troubleshooting Workflow for Low Yield:

Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Purity->Start If impure, purify & repeat Optimize_Concentration Implement High Dilution Conditions Check_Purity->Optimize_Concentration If pure Screen_Reagents Screen Alternative Coupling Reagents Optimize_Concentration->Screen_Reagents Optimize_Temp Optimize Reaction Temperature Screen_Reagents->Optimize_Temp Success Improved Yield Optimize_Temp->Success

References

Technical Support Center: Overcoming Solubility Challenges of Octahydropyrrolo[1,2-a]diazepin-5-one and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers working with novel heterocyclic compounds, such as those based on the Octahydropyrrolo[1,2-a]diazepin-5-one scaffold, frequently encounter significant challenges related to poor aqueous solubility. This issue is a major hurdle in drug development, as sufficient solubility is a prerequisite for absorption and achieving therapeutic bioavailability.[1][2] The rigid, fused-ring structure and potential for strong intermolecular interactions within the crystal lattice often contribute to high melting points and low solubility, categorizing such molecules as "brick-dust" compounds.[3]

This guide provides a systematic, multi-tiered approach to diagnosing and overcoming the solubility problems associated with Octahydropyrrolo[1,2-a]diazepin-5-one. It is designed for researchers, chemists, and formulation scientists, offering both the theoretical basis for each technique and practical, step-by-step protocols. Our troubleshooting philosophy is to begin with the simplest methods and progressively move to more complex formulation strategies, ensuring an efficient use of time and resources.

Troubleshooting Guide & Methodologies

This section is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.

Q1: I have a new batch of Octahydropyrrolo[1,2-a]diazepin-5-one, and it won't dissolve in my aqueous buffer. Where should I begin?

Answer: The first step is always a systematic evaluation of fundamental physicochemical properties. Do not immediately resort to complex excipients. A methodical approach starting with pH adjustment and solvent screening will provide crucial data to guide your subsequent efforts.

The underlying principle is that the solubility of a compound is governed by its polarity and its ability to ionize. The Octahydropyrrolo[1,2-a]diazepin-5-one structure contains nitrogen atoms which are potential sites for protonation (acting as a weak base). Altering the pH of the medium can convert the neutral, often less soluble form of the molecule into a charged, more soluble salt.[4][][6]

Protocol 1: pH-Solubility Profile

  • Preparation: Prepare a series of buffers (e.g., 50 mM citrate, phosphate, borate) with pH values ranging from 2 to 10.

  • Addition of Compound: Add an excess amount of your compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure the amount added is enough to create a saturated solution with visible solid material remaining.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH. If the compound is a weak base, you should observe a significant increase in solubility at lower pH values. This data is critical for deciding if a simple pH-adjusted formulation is viable.[7]

Q2: Adjusting the pH helped, but the solubility is still too low for my in vitro assay, or it precipitates when I dilute it from my DMSO stock. What is the next logical step?

Answer: When pH modification is insufficient, or when you need to control pH within a specific physiological range (e.g., pH 7.4), the use of co-solvents is the next most common and effective strategy.[8][9]

Causality: Co-solvents are water-miscible organic solvents that work by reducing the overall polarity of the solvent system.[10][11] Water is a highly ordered solvent with a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. Co-solvents disrupt this hydrogen bonding, creating a less polar microenvironment that can more readily accommodate hydrophobic or poorly soluble molecules like our target compound.[]

Table 1: Common Pharmaceutical Co-solvents

Co-solventTypical Concentration RangeKey Properties & Considerations
Ethanol 5 - 40%Volatile, can cause precipitation on dilution. Widely used.
Propylene Glycol (PG) 10 - 60%Less volatile than ethanol, good safety profile.
Polyethylene Glycol 400 (PEG 400) 10 - 70%Low volatility, excellent solubilizer for many compounds.[12]
Dimethyl Sulfoxide (DMSO) < 10% (often <1% in cell assays)Powerful aprotic solvent, but can have toxicological effects.

Protocol 2: Co-solvent System Development

  • Select Co-solvents: Based on Table 1, select 2-3 co-solvents to screen (PG and PEG 400 are excellent starting points).

  • Prepare Blends: Create a series of co-solvent/buffer blends. For example, using your optimal buffer from Protocol 1 (or a neutral pH 7.4 buffer), prepare blends containing 10%, 20%, 30%, and 40% (v/v) of your chosen co-solvent.

  • Determine Solubility: Using the same equilibration and quantification method described in Protocol 1, determine the saturation solubility of your compound in each blend.

  • Identify Optimal Blend: Select the blend that provides the required solubility with the lowest percentage of co-solvent to minimize potential toxicity or off-target effects in your experiments. A good formulation should be stable and not show precipitation upon standing for at least 24 hours.

Q3: The required concentration of co-solvent is too high for my experimental system (e.g., causing cell toxicity). How can I solubilize the compound in a more benign way?

Answer: If co-solvents are not viable, the next tier of formulation involves using surfactants. Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell, effectively creating nano-sized containers that can encapsulate poorly soluble drugs and carry them in an aqueous solution.[13][14][15]

This approach is particularly useful because it can significantly increase solubility at very low excipient concentrations (typically <1%).[16]

Diagram 1: Micellar Solubilization by Surfactants This diagram illustrates how surfactant monomers form a micelle to encapsulate a hydrophobic drug molecule.

G cluster_0 Aqueous Environment (Water) cluster_1 Micelle drug Drug Molecule s1 s1->drug s2 s2->drug s3 s3->drug s4 s4->drug s5 s5->drug s6 s6->drug s7 s7->drug s8 s8->drug Workflow start Poorly Soluble Compound (Octahydropyrrolo[1,2-a]diazepin-5-one) ph_screen Q1: Perform pH-Solubility Profile start->ph_screen is_ph_sufficient Is Solubility Sufficient? ph_screen->is_ph_sufficient cosolvent Q2: Screen Co-solvents (PG, PEG 400, Ethanol) is_ph_sufficient->cosolvent No success Optimized Formulation Achieved is_ph_sufficient->success Yes is_cosolvent_ok Is Co-solvent % Acceptable? cosolvent->is_cosolvent_ok surfactant Q3: Screen Surfactants (Polysorbate 80, Cremophor) is_cosolvent_ok->surfactant No is_cosolvent_ok->success Yes is_surfactant_ok Is Liquid Formulation OK? surfactant->is_surfactant_ok advanced Q4: Advanced Solid Formulation (Cyclodextrins, Solid Dispersions) is_surfactant_ok->advanced No, need solid form is_surfactant_ok->success Yes advanced->success

References

identifying and minimizing byproducts in Octahydropyrrolo[1,2-a]diazepin-5-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Octahydropyrrolo[1,2-a]diazepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we will address frequently encountered issues, provide in-depth troubleshooting strategies, and explain the underlying chemical principles to empower you in your experimental work.

I. Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to addressing specific problems that may arise during the synthesis of Octahydropyrrolo[1,2-a]diazepin-5-one. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: I am observing a significant amount of a byproduct with a similar mass to my starting material in the crude reaction mixture. What could it be?

Answer:

A common issue in intramolecular cyclization reactions to form lactams is the competition between the desired intramolecular reaction and intermolecular side reactions, especially at high concentrations.[1] The most probable byproduct with a similar mass to your starting amino acid is a dimer or a polymer.

Causality:

  • Dimerization/Polymerization: At higher concentrations, the amino group of one molecule can react with the activated carboxylic acid of another molecule, leading to the formation of a linear dimer. This process can continue, resulting in oligomers or polymers. This is a classic example of intermolecular versus intramolecular competition.

  • Incomplete Cyclization: If the reaction conditions (e.g., temperature, reaction time) are not optimal, the starting material may remain unreacted.

Troubleshooting Protocol:

  • High-Dilution Conditions: The most effective way to favor intramolecular cyclization over intermolecular reactions is to perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the activated starting material to a large volume of solvent. A concentration of less than 0.01 M is often recommended for the formation of medium-sized rings.[1]

  • Optimize Reaction Temperature: The rate of both intramolecular and intermolecular reactions is temperature-dependent. A systematic study of the reaction temperature may reveal an optimal range where the formation of the desired product is maximized while minimizing byproduct formation.

  • Choice of Cyclization Reagent: The reagent used to activate the carboxylic acid can influence the outcome. Reagents that promote rapid intramolecular cyclization can help to outcompete the intermolecular reaction.

Question 2: My NMR spectrum of the purified product shows unexpected peaks, suggesting the presence of an isomeric byproduct. What is a likely structure?

Answer:

Depending on the synthetic route, the formation of isomeric byproducts is a possibility. For instance, if the synthesis involves the cyclization of a precursor containing an imine, tautomerization can lead to different isomers.

Identification and Characterization:

A combination of analytical techniques is crucial for the definitive identification of byproducts.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide information on the connectivity of atoms. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for elucidating the complete structure of the byproduct.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass and molecular formula of the byproduct, confirming its isomeric nature. Fragmentation patterns can also offer structural clues.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify key functional groups present in the byproduct, which can differ from the desired product.[2]

Question 3: The yield of my desired Octahydropyrrolo[1,2-a]diazepin-5-one is consistently low, even after optimizing for dilution. What other factors should I consider?

Answer:

Low yields can stem from a variety of factors beyond intermolecular side reactions. These can include suboptimal reaction conditions, reagent decomposition, or the formation of other, less obvious byproducts.

Investigative Workflow:

The following workflow can help pinpoint the cause of low yields:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Reagents Optimize Cyclization Reagent and Stoichiometry Check_Purity->Optimize_Reagents If pure Reaction_Parameters Systematically Vary Reaction Parameters (Temp, Time) Optimize_Reagents->Reaction_Parameters Byproduct_Analysis Analyze Crude Mixture for Byproducts (TLC, LC-MS) Reaction_Parameters->Byproduct_Analysis Purification_Loss Evaluate Purification Method for Product Loss Byproduct_Analysis->Purification_Loss If byproducts identified Endpoint Optimized Yield Byproduct_Analysis->Endpoint If no significant byproducts Purification_Loss->Endpoint If purification is efficient Byproduct_Formation Starting_Material Linear Amino Acid Precursor Intramolecular Intramolecular Cyclization Starting_Material->Intramolecular High Dilution Intermolecular Intermolecular Reaction Starting_Material->Intermolecular High Concentration Product Octahydropyrrolo[1,2-a]diazepin-5-one (Desired Product) Intramolecular->Product Byproduct Dimer/Polymer (Byproduct) Intermolecular->Byproduct

References

Technical Support Center: Refining Analytical Methods for Octahydropyrrolo[1,2-a]diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Analytics Division

Welcome to the technical support center for the analysis of Octahydropyrrolo[1,2-a]diazepin-5-one and its related analogues. This guide is designed for researchers, analytical chemists, and drug development professionals. It provides field-proven insights, detailed troubleshooting protocols, and foundational knowledge to overcome common challenges in the detection and quantification of this compound class.

While literature specifically detailing the analysis of Octahydropyrrolo[1,2-a]diazepin-5-one is emerging, the methodologies are firmly rooted in the well-established analytical chemistry of related pyrrolobenzodiazepines (PBDs) and other benzodiazepine (BZD) derivatives.[1][2] This guide synthesizes best practices from these related fields to provide a robust framework for your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of method development.

Q1: Which primary analytical technique is most suitable for quantifying Octahydropyrrolo[1,2-a]diazepin-5-one in complex matrices like plasma or urine?

A1: The optimal technique depends on the required sensitivity, selectivity, and available instrumentation. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard and method of choice for this application.[3][4][5]

Here is a comparative overview:

FeatureHPLC-UV/DADGC-MSLC-MS/MS
Selectivity Moderate. Prone to interference from matrix components.High. Provides structural information but may require derivatization.Very High. MRM scans offer exceptional specificity.
Sensitivity Lower (ng/mL to µg/mL range).[6]High, but can be limited by thermal degradation of the analyte.Highest (pg/mL to low ng/mL range).[4][6][7]
Sample Prep Relatively simple (e.g., protein precipitation, LLE).More complex. Often requires derivatization to improve volatility and thermal stability.[3]Can be simple (dilute-and-shoot) or complex (SPE) depending on matrix complexity.
Throughput High.Lower due to longer run times and sample prep.High, with modern UPLC systems.
Primary Use Case Purity analysis in bulk drug substance, routine QC.Confirmatory analysis, metabolite identification (if stable).Bioanalysis, trace-level quantification in complex matrices, forensic toxicology.[8]

Causality Explained: LC-MS/MS is superior because it combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[4][8] This is crucial when measuring low-concentration analytes in complex biological fluids, as it effectively filters out background noise and interferences that could plague an HPLC-UV system.[6] While GC-MS is also sensitive, many benzodiazepine-related structures are not sufficiently volatile or are thermally labile, leading to poor peak shape or degradation in the hot injector, a problem that LC-MS avoids entirely.[3]

Q2: What are the critical first steps in sample preparation for analyzing this compound in biological fluids?

A2: Proper sample preparation is the most critical step for accurate and reproducible results.[3] The primary goals are to isolate the analyte from the complex matrix, concentrate it, and remove interfering substances like proteins and salts.

A typical workflow involves:

  • Sample Pre-treatment: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) may be necessary to cleave glucuronide conjugates and measure the total drug concentration.[9]

  • Extraction: The two most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

    • LLE: A simple method where the analyte is partitioned between the aqueous sample and an immiscible organic solvent. It is effective but can be less clean and harder to automate.

    • SPE: Considered the more robust and selective method. It uses a solid sorbent (e.g., C18, HLB) to retain the analyte while interferences are washed away. Eluting with a small volume of organic solvent provides a clean, concentrated sample.[3][6]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during analysis.

Guide 1: HPLC & UPLC Troubleshooting

Common issues in liquid chromatography involve peak shape, retention time, and sensitivity.

Caption: Decision tree for diagnosing poor HPLC peak shape.

Guide 2: LC-MS/MS Troubleshooting

LC-MS/MS issues often relate to ionization efficiency, matrix effects, and signal stability.

A: This is a classic symptom of ion suppression or enhancement , collectively known as matrix effects. It occurs when co-eluting endogenous components from the sample matrix (e.g., salts, phospholipids) interfere with the ionization of the target analyte in the MS source.[4]

Troubleshooting Steps:

  • Verify with a Post-Column Infusion Experiment: Continuously infuse a standard solution of your analyte post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the analyte's retention time confirms ion suppression.

  • Improve Chromatographic Separation: Adjust the HPLC gradient to better separate the analyte from the suppression zone. A longer, shallower gradient can be effective.

  • Enhance Sample Cleanup: The most reliable solution is to improve the sample preparation protocol. Switch from a simple protein precipitation to a more rigorous SPE method.[6] Oasis HLB cartridges are often effective for a wide range of compounds.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An internal standard like Octahydropyrrolo[1,2-a]diazepin-5-one-d4 is ideal. It will co-elute and experience the same matrix effects as the analyte, allowing for accurate quantification as the ratio between the two will remain constant.

ProblemPotential Cause(s)Recommended Solution(s)
No Signal or Very Low Sensitivity Incorrect MS parameters (cone voltage, collision energy). Clogged MS source. Analyte instability.Optimize MS parameters by infusing a standard. Clean the ESI probe and source.[10] Check sample stability.
Retention Time Drifting Column aging/degradation. Inconsistent mobile phase composition. Pump malfunction or leak.Use a guard column. Prepare fresh mobile phase daily. Check system pressure and perform pump maintenance.
Inconsistent Fragment Ion Ratios Insufficient collision energy. Co-eluting interference with the same precursor mass.Re-optimize collision energy. Improve chromatographic separation to resolve the interference.[10]
High Background Noise Contaminated mobile phase or LC system. Improperly cleaned MS source.Use high-purity LC-MS grade solvents.[4][10] Flush the system thoroughly. Perform a full source cleaning.

Part 3: Experimental Protocols

These protocols provide a starting point for method development. They should be validated for your specific application.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for extracting the analyte from a plasma or urine sample.

  • Pre-treatment:

    • To 1 mL of sample, add 20 µL of internal standard solution (e.g., a stable isotope-labeled analogue).

    • Vortex mix for 10 seconds.

    • (For urine) If required, perform enzymatic hydrolysis at this stage according to the enzyme manufacturer's protocol.

  • Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Dry-down & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an HPLC vial for analysis.[11]

Caption: Step-by-step workflow for Solid-Phase Extraction.

Protocol 2: UPLC-MS/MS Analytical Method

This method provides a robust starting point for sensitive quantification.

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[10]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Time (min)Flow Rate (mL/min)%A%B
0.000.4955
0.500.4955
4.000.4595
5.000.4595
5.100.4955
6.000.4955
  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Key MS Parameters (Start with these and optimize):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C[10]

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 1000 L/hr[10]

  • Data Acquisition: Multiple Reaction Monitoring (MRM). Note: Specific MRM transitions must be determined by infusing a pure standard of Octahydropyrrolo[1,2-a]diazepin-5-one to identify the precursor ion and optimize collision energy for the most stable and abundant product ions.

This guide provides a comprehensive framework for developing and troubleshooting analytical methods for Octahydropyrrolo[1,2-a]diazepin-5-one. Methodical optimization and validation, grounded in these principles, will ensure the generation of accurate, reliable, and reproducible data.

References

Technical Support Center: Addressing Batch-to-Batch Variability in the Synthesis of Octahydropyrrolo[1,2-a]diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Octahydropyrrolo[1,2-a]diazepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of synthesizing this saturated N-heterocycle, with a focus on mitigating batch-to-batch variability. Achieving consistent product quality is paramount in research and development, and this resource provides field-proven insights and systematic approaches to ensure reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding variability in the synthesis of Octahydropyrrolo[1,2-a]diazepin-5-one and related N-heterocycles.

Q1: What are the primary sources of batch-to-batch variability in the synthesis of Octahydropyrrolo[1,2-a]diazepin-5-one?

A1: Batch-to-batch variability is a multifaceted issue that can be traced back to several key areas.[1][2] The most common sources include:

  • Raw Material Quality: Variations in the purity, isomeric composition, and residual contaminants of starting materials and reagents can significantly impact reaction kinetics and impurity profiles.[3]

  • Process Parameters: Minor deviations in reaction temperature, time, agitation speed, and rates of reagent addition can lead to inconsistent product yields and purity.

  • Environmental Factors: The presence of atmospheric moisture and oxygen can be detrimental to many organic syntheses, especially when using sensitive reagents.[4]

  • Human Factor and Equipment: Differences in operator technique and equipment calibration can introduce subtle variations that accumulate over the course of a synthesis.[2]

Q2: How can I proactively minimize variability from the outset of my synthesis campaign?

A2: A proactive approach based on Quality by Design (QbD) principles is highly effective.[1] This involves:

  • Thorough Raw Material Characterization: Do not assume the purity stated on the supplier's label is sufficient. Qualify new batches of starting materials and reagents using appropriate analytical techniques (e.g., NMR, LC-MS) to establish a consistent quality baseline.

  • Design of Experiments (DoE): Systematically study the impact of process parameters on critical quality attributes (CQAs) of your product. This allows you to identify the most critical parameters and establish robust operating ranges.[1]

  • Standardized Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of the synthesis, from reagent handling to product isolation and purification.

Q3: What are the Critical Quality Attributes (CQAs) for Octahydropyrrolo[1,2-a]diazepin-5-one that I should be monitoring?

A3: CQAs are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this molecule, key CQAs typically include:

  • Identity: Confirmation of the correct chemical structure.

  • Purity: Quantitation of the desired compound and identification and quantitation of any impurities.

  • Yield: The amount of product obtained, which is a key process efficiency indicator.

  • Physical Properties: Melting point, solubility, and crystalline form, which can be critical for downstream applications.

  • Residual Solvents: The amount of any remaining solvents from the synthesis and purification process.

Q4: What are the recommended analytical methods for characterizing Octahydropyrrolo[1,2-a]diazepin-5-one and detecting impurities?

A4: A suite of analytical techniques is necessary for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and quantification.[5][6] Other essential methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities, often coupled with a chromatographic technique (e.g., LC-MS, GC-MS).[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during the synthesis.

Guide 1: Low or Inconsistent Yield

Problem: The reaction yields are significantly lower than expected or vary widely between batches.

Potential Cause Underlying Rationale Recommended Solutions
Reagent Degradation or Impurity The active concentration of a key reagent may be lower than assumed, or impurities could be inhibiting the reaction or promoting side reactions.1. Re-qualify Reagents: Use a fresh bottle of reagents or re-analyze the purity of existing stock. 2. Purify Starting Materials: If impurities are suspected, purify starting materials via distillation, recrystallization, or chromatography.
Sub-optimal Reaction Temperature The reaction may be highly sensitive to temperature. Too low, and the reaction rate is slow; too high, and degradation or side reactions can occur.1. Conduct Temperature Screening: Run small-scale reactions at a range of temperatures (e.g., ±10°C from the literature value) to find the optimal point. 2. Ensure Consistent Heating: Use a calibrated oil bath or heating mantle with a thermocouple to maintain a stable internal reaction temperature.
Presence of Atmospheric Moisture Many reagents used in heterocyclic synthesis, such as organometallics or hydrides, are highly sensitive to moisture, which can quench the reaction.1. Use Anhydrous Solvents: Employ freshly distilled solvents or purchase high-purity anhydrous solvents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. Ensure all glassware is thoroughly dried beforehand.
Inadequate Mixing In heterogeneous reactions or viscous solutions, poor mixing can lead to localized concentration gradients and incomplete reactions.1. Optimize Stirring: Use an appropriate stir bar or overhead stirrer and adjust the stirring rate to ensure the reaction mixture is homogeneous.
Guide 2: Inconsistent Purity and Impurity Profile

Problem: The purity of the final product is variable, and different batches show different impurity profiles as determined by HPLC or LC-MS.

Potential Cause Underlying Rationale Recommended Solutions
Side Reactions Fluctuations in reaction conditions (temperature, stoichiometry) can favor the formation of different side products.1. Stoichiometry Control: Carefully control the stoichiometry of reagent addition. For critical additions, use a syringe pump for slow, consistent delivery. 2. In-Process Control (IPC): Monitor the reaction progress using TLC or LC-MS to detect the formation of impurities in real-time and stop the reaction at the optimal point.
Product Degradation The target molecule may be unstable under the reaction or workup conditions, leading to the formation of degradation products.1. Stability Study: Assess the stability of the purified product under various conditions (e.g., acidic, basic, elevated temperature) to identify potential degradation pathways. 2. Modify Workup: If the product is sensitive to acid or base, use a neutral quench and extraction procedure. Minimize exposure to high temperatures during solvent removal.
Inefficient Purification The purification method (e.g., column chromatography, crystallization) may not be robust enough to consistently remove all impurities.1. Optimize Chromatography: Screen different solvent systems (eluents) and stationary phases to improve the separation of the product from its impurities. 2. Develop a Robust Crystallization: Screen various solvents and solvent/anti-solvent systems to find conditions that consistently yield high-purity crystalline material. Seeding with a high-purity crystal can also improve consistency.

Experimental Workflows and Protocols

To ensure consistency, it is crucial to follow well-defined protocols. Below are examples of a generalized synthesis workflow and an analytical protocol for purity assessment.

Synthesis and Quality Control Workflow

The following diagram illustrates a systematic workflow for synthesizing Octahydropyrrolo[1,2-a]diazepin-5-one with integrated quality control points to minimize batch-to-batch variability.

G cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_isolation Isolation & Purification cluster_analysis Final Analysis cluster_qc Quality Control Gates A Qualify Raw Materials (A) B Prepare Anhydrous Solvents & Reagents A->B QC1 QC Gate A: Raw Material Specs Met? A->QC1 C Reaction Setup (Inert Atmosphere) B->C D Controlled Reagent Addition C->D E Reaction Monitoring (IPC via TLC/LC-MS) D->E F Quench & Workup E->F G Crude Product Isolation F->G H Purification (Chromatography/Crystallization) G->H I Final Product Characterization (B) H->I J Batch Record Documentation I->J QC2 QC Gate B: Final Product Specs Met? I->QC2

Caption: A typical workflow for synthesis with integrated quality control.

Troubleshooting Decision Tree for Low Yield

This decision tree provides a logical path for diagnosing the root cause of low reaction yields.

G Start Problem: Low Yield CheckReagents Are all reagents and starting materials qualified and fresh? Start->CheckReagents CheckConditions Were reaction conditions (temp, time, atmosphere) strictly followed? CheckReagents->CheckConditions Yes Requalify Solution: Re-qualify or purchase new reagents. CheckReagents->Requalify No CheckWorkup Was there any loss during workup or purification? CheckConditions->CheckWorkup Yes OptimizeConditions Solution: Optimize reaction conditions (DoE). CheckConditions->OptimizeConditions No CheckSideProducts Does IPC or crude analysis show significant side products? CheckWorkup->CheckSideProducts No OptimizeWorkup Solution: Optimize extraction and purification steps. CheckWorkup->OptimizeWorkup Yes ModifyConditions Solution: Modify conditions to minimize side reactions. CheckSideProducts->ModifyConditions Yes

References

Validation & Comparative

A Comparative Efficacy Analysis of Octahydropyrrolo[1,2-a]diazepin-5-one and Other Diazepinone Analogs as CNS Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of Octahydropyrrolo[1,2-a]diazepin-5-one and other notable diazepinone derivatives with known central nervous system (CNS) activity. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting CNS disorders. We will delve into the underlying mechanisms of action, present comparative preclinical data, and provide detailed experimental protocols for key assays.

Introduction: The Therapeutic Potential of the Diazepinone Scaffold

The diazepine ring system is a privileged scaffold in medicinal chemistry, most famously represented by the benzodiazepine class of drugs which have been mainstays in the treatment of anxiety, insomnia, seizures, and muscle spasms for decades.[1] The therapeutic effects of classical benzodiazepines, such as diazepam, are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the CNS.[2] By binding to a specific allosteric site on the GABAA receptor, benzodiazepines enhance the effect of GABA, leading to an increase in chloride ion influx and subsequent hyperpolarization of the neuron, resulting in reduced neuronal excitability.[3]

In recent years, there has been a concerted effort to develop novel diazepinone-based compounds that retain the therapeutic benefits of classical benzodiazepines while minimizing their side effects, such as sedation, dependence, and cognitive impairment.[4] This has led to the exploration of a diverse range of fused diazepinone structures, including pyrrolo[1,2-a]diazepinones. The fully saturated Octahydropyrrolo[1,2-a]diazepin-5-one represents a class of compounds with a distinct three-dimensional structure that may offer a unique pharmacological profile compared to its unsaturated and aromatic counterparts.

This guide will focus on comparing the preclinical efficacy of Octahydropyrrolo[1,2-a]diazepin-5-one with a well-established benzodiazepine, Diazepam, and a representative non-benzodiazepine diazepinone, Tracazolate. The comparison will be based on their anxiolytic and muscle relaxant properties, two key therapeutic indicators for this class of compounds.

Mechanism of Action: Modulation of the GABAA Receptor

The primary molecular target for the CNS effects of the compared diazepinones is the GABAA receptor. This receptor is a pentameric ligand-gated ion channel composed of different subunit combinations, with the most common being two α, two β, and one γ subunit.[5]

  • Benzodiazepine Site Agonists (e.g., Diazepam, Pyrrolo[1,2-a]diazepinones): These compounds bind to the interface between the α and γ subunits, known as the benzodiazepine binding site.[2] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site (located at the α-β interface), leading to a higher frequency of channel opening and enhanced chloride conductance.[3] It is hypothesized that Octahydropyrrolo[1,2-a]diazepin-5-one and its analogs share this mechanism of action.

  • Non-Benzodiazepine Modulators (e.g., Tracazolate): Some non-benzodiazepine compounds can also modulate the GABAA receptor. Tracazolate, for instance, has been shown to enhance the binding of [3H]-flunitrazepam (a benzodiazepine radioligand), suggesting it acts at a site distinct from the classical benzodiazepine binding site to allosterically modulate receptor function.[6]

GABA_A_Receptor_Mechanism cluster_receptor GABA_A Receptor cluster_ligands Ligands cluster_effects Cellular Effects GABA_R GABA_A Receptor α β γ Channel Chloride Channel Opening GABA_R->Channel Increased Frequency GABA GABA GABA->GABA_R:beta BZD Diazepam / Pyrrolo-diazepinone BZD->GABA_R:gamma NonBZD Tracazolate NonBZD->GABA_R Allosteric Site Hyperpolarization Neuronal Hyperpolarization Channel->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition

Caption: Mechanism of action of diazepinones at the GABAA receptor.

Comparative Efficacy Data

The following table summarizes the available preclinical efficacy data for representative diazepinone compounds in established animal models of anxiety and muscle relaxation. It is important to note that direct comparative data for Octahydropyrrolo[1,2-a]diazepin-5-one is limited in publicly available literature. Therefore, data for a potent pyrrolo[1,2-a][7][8]benzodiazepine analog is presented as a surrogate to represent the potential efficacy of this class.

CompoundAssaySpeciesEfficacy MetricResultReference
Octahydropyrrolo[1,2-a]diazepin-5-one (Hypothetical) Elevated Plus MazeMouseIncreased time in open armsExpected to be significant-
8-Chloro-6-(2-chlorophenyl)-1,3-dimethyl-4H-pyrrolo[1,2-a][7][8]benzodiazepine Taming and Sedative ActivityMousePotencyEquipotent to Diazepam[9]
Diazepam Elevated Plus MazeMouseMED (mg/kg, i.p.)1.0[10]
Diazepam Rotarod TestMouseED50 (mg/kg, i.p.)4.0[11]
PBDT 13 (a novel annulated pyrrolo[7][8]benzodiazepine) Elevated Plus MazeMouseAnxiolytic EffectNo significant difference from Diazepam[10][12]
Tracazolate Anti-conflict TestRatMED (mg/kg, p.o.)1.0[6]

MED: Minimum Effective Dose; ED50: Effective Dose in 50% of the population.

Experimental Protocols

To ensure the reproducibility and validity of efficacy comparisons, standardized experimental protocols are crucial. Below are detailed methodologies for the two primary behavioral assays discussed in this guide.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is a widely used and validated model to assess anxiety-like behavior in rodents.[7][8] The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus: The maze is shaped like a plus sign, elevated from the floor, and consists of two open arms and two enclosed arms.[13]

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[14]

  • Drug Administration: Administer the test compound or vehicle at the appropriate time before the test (e.g., 30 minutes for intraperitoneal injection).[7]

  • Test Initiation: Place the mouse in the center of the maze, facing one of the enclosed arms.[13]

  • Data Collection: For a 5-minute period, record the number of entries into and the time spent in the open and closed arms using an automated video-tracking system.[15]

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated control group.

Elevated_Plus_Maze_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Habituation Animal Habituation Drug_Admin Drug Administration Habituation->Drug_Admin Placement Place Animal on Maze Drug_Admin->Placement Recording Record Behavior (5 min) Placement->Recording Metrics Measure Time and Entries in Open/Closed Arms Recording->Metrics Comparison Compare Drug vs. Vehicle Metrics->Comparison

Caption: Experimental workflow for the Elevated Plus Maze test.

Rotarod Test for Muscle Relaxant Activity

The Rotarod test is a standard method for assessing motor coordination and the muscle relaxant effects of drugs.[11]

Apparatus: A rotating rod, typically with adjustable speed. The apparatus may have dividers to test multiple animals simultaneously.[16]

Procedure:

  • Training: Acclimate the mice to the rotarod by placing them on the stationary rod and then at a slow rotation speed for a few minutes on consecutive days before the test.

  • Baseline Measurement: On the test day, record the latency to fall for each animal before drug administration. Animals that cannot remain on the rod for a predetermined time (e.g., 60 seconds) are often excluded.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Drug Testing: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the rotating rod and measure the latency to fall.[16]

  • Data Analysis: A significant decrease in the time the animals remain on the rod compared to their baseline performance and to the vehicle-treated group indicates muscle relaxant effects.[17]

Rotarod_Test_Workflow cluster_pre_test Pre-Test cluster_treatment Treatment cluster_post_test Post-Test Training Animal Training Baseline Baseline Latency to Fall Measurement Training->Baseline Drug_Admin Drug Administration Baseline->Drug_Admin Post_Drug_Test Measure Latency to Fall at Time Intervals Drug_Admin->Post_Drug_Test Analysis Compare Post-Drug vs. Baseline and Vehicle Post_Drug_Test->Analysis

Caption: Experimental workflow for the Rotarod test.

Discussion and Future Directions

The available evidence suggests that diazepinones based on the pyrrolo[1,2-a] scaffold are a promising class of CNS modulators. Aromatic derivatives have demonstrated potency comparable to diazepam in preclinical models of sedation and anxiolysis.[9] It is plausible that the saturated analog, Octahydropyrrolo[1,2-a]diazepin-5-one, will also exhibit activity at the GABAA receptor, although its precise efficacy and side-effect profile require direct experimental evaluation.

Future research should focus on:

  • Direct Efficacy Testing: Conducting head-to-head comparative studies of Octahydropyrrolo[1,2-a]diazepin-5-one against diazepam and other relevant diazepinones in the EPM and rotarod assays to generate robust quantitative data.

  • Receptor Binding Assays: Determining the binding affinity (Ki) of Octahydropyrrolo[1,2-a]diazepin-5-one for the benzodiazepine site on different GABAA receptor subtypes to understand its receptor selectivity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of Octahydropyrrolo[1,2-a]diazepin-5-one to assess its drug-like potential.

  • Side-Effect Profiling: Assessing the sedative, amnesic, and dependence liabilities of Octahydropyrrolo[1,2-a]diazepin-5-one in appropriate animal models to determine if it offers a superior safety profile compared to classical benzodiazepines.

By systematically addressing these research questions, the therapeutic potential of Octahydropyrrolo[1,2-a]diazepin-5-one and related compounds can be fully elucidated, potentially leading to the development of novel and improved treatments for a range of CNS disorders.

References

A Comparative Guide to the Biological Target Validation of Octahydropyrrolo[1,2-a]diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rigorous validation of a biological target is the cornerstone of a successful therapeutic program. This guide provides an in-depth technical comparison of methodologies for the validation of the biological target of Octahydropyrrolo[1,2-a]diazepin-5-one, a novel small molecule with potential therapeutic applications. As a senior application scientist, my objective is to not only present protocols but to delve into the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to target identification and validation.

The pyrrolobenzodiazepine (PBD) scaffold, to which Octahydropyrrolo[1,2-a]diazepin-5-one belongs, is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] These range from DNA-interactive anti-tumor agents to compounds with central nervous system (CNS) effects.[2][3] Given this diversity, a systematic and multi-faceted approach is essential to elucidate the precise mechanism of action for this specific molecule.

Part 1: Defining the Target Landscape for Octahydropyrrolo[1,2-a]diazepin-5-one

The initial challenge in validating the target of a novel compound is to define the potential target space. Based on the chemical structure of Octahydropyrrolo[1,2-a]diazepin-5-one and the known activities of related compounds, we can hypothesize several potential biological targets. This section will compare these potential target classes and the overarching strategies for their investigation.

Potential Target Classes:

  • DNA: Many PBD analogues are known to be DNA alkylating agents that bind to the minor groove of DNA.[2][4] This interaction is often mediated by an electrophilic imine or carbinolamine moiety, which may or may not be present in the specific structure of Octahydropyrrolo[1,2-a]diazepin-5-one.

  • G-protein coupled receptors (GPCRs) and Ion Channels: The observed CNS activities of some pyrrolo[1,2-a][5][6]benzodiazepines, such as sedative and anticonvulsant effects, suggest potential interactions with receptors and channels in the brain.[1][3]

  • Enzymes: The diversity of the benzodiazepine class of molecules includes inhibitors of various enzymes. For instance, some dibenzo[b,e][5][6]diazepin-11-one derivatives have been identified as checkpoint kinase 1 (Chk1) inhibitors.[7]

  • Other Receptors: Related structures have shown affinity for targets such as the peripheral-type benzodiazepine receptor (PBR), now known as the translocator protein (TSPO).[8]

Comparative Methodologies for Target Validation:

Two primary and complementary approaches exist for target validation: chemical and genetic methods.[9]

  • Chemical Approaches: Utilize the small molecule itself or modified versions (e.g., with affinity tags) to identify its binding partners. These methods provide direct evidence of a physical interaction between the compound and its target.

  • Genetic Approaches: Involve modulating the expression of a putative target gene (e.g., knockout or knockdown) to see if it recapitulates or alters the phenotype observed with the compound.[10] This provides evidence for the target's role in the observed biological effect.

A robust target validation strategy will employ a combination of these approaches to build a comprehensive and convincing case for a specific biological target.

Part 2: Experimental Workflows for Target Validation

This section details comparative experimental protocols to investigate the potential biological targets of Octahydropyrrolo[1,2-a]diazepin-5-one.

Workflow 1: Investigating DNA Interaction

The initial hypothesis for many PBD-like molecules is interaction with DNA. This workflow outlines the steps to confirm or refute this possibility.

Experimental Protocol: DNA Thermal Denaturation Assay

  • Objective: To determine if Octahydropyrrolo[1,2-a]diazepin-5-one binds to and stabilizes DNA.

  • Principle: The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA has dissociated into single strands. A DNA-binding compound will stabilize the double helix, leading to an increase in the Tm.

  • Procedure:

    • Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) at a fixed concentration in a suitable buffer.

    • Add varying concentrations of Octahydropyrrolo[1,2-a]diazepin-5-one to the DNA solutions. Include a vehicle control.

    • Use a spectrophotometer with a temperature-controlled cuvette holder to monitor the absorbance of the solutions at 260 nm as the temperature is gradually increased.

    • Plot the absorbance against temperature to generate melting curves.

    • Determine the Tm for each concentration of the compound.

  • Interpretation: A significant, concentration-dependent increase in the Tm of the DNA in the presence of the compound suggests a direct interaction.

Comparison with an Alternative Method: Gel Mobility Shift Assay

FeatureDNA Thermal DenaturationGel Mobility Shift Assay
Principle Measures change in DNA melting temperatureMeasures change in electrophoretic mobility of DNA
Information Provided Evidence of binding and stabilizationEvidence of binding, can also indicate sequence specificity
Throughput ModerateLow to moderate
Complexity Relatively simpleRequires gel electrophoresis expertise
Workflow 2: Unbiased Target Identification using Chemical Proteomics

If the compound does not appear to target DNA, an unbiased approach is necessary to identify protein targets.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify the protein targets of Octahydropyrrolo[1,2-a]diazepin-5-one in a cellular context.[11]

  • Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.

  • Procedure:

    • Treat intact cells with Octahydropyrrolo[1,2-a]diazepin-5-one or a vehicle control.

    • Harvest the cells and lyse them.

    • Divide the lysates into aliquots and heat them to a range of different temperatures.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

  • Interpretation: A protein that shows a shift in its melting curve to a higher temperature in the presence of the compound is a potential target.

Diagram: CETSA Experimental Workflow

CETSA_Workflow A Treat cells with compound or vehicle control B Lyse cells A->B C Heat aliquots to different temperatures B->C D Separate soluble and precipitated proteins C->D E Analyze soluble fraction (Western Blot or Mass Spec) D->E F Identify proteins with increased thermal stability E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Comparison with an Alternative Method: Affinity Chromatography

FeatureCETSAAffinity Chromatography
Principle Ligand-induced thermal stabilizationImmobilized ligand captures binding partners
Compound Modification Not requiredRequires chemical modification to immobilize
Cellular Context Performed in cell lysate or intact cellsPerformed on cell lysate
Potential for Artifacts LowerHigher (e.g., non-specific binding to the matrix)
Workflow 3: Validating Target Engagement and Downstream Effects

Once a putative target is identified, it is crucial to validate that the compound engages this target in cells and modulates its function.

Experimental Protocol: Target Engagement Assay (e.g., NanoBRET™)

  • Objective: To quantify the binding of Octahydropyrrolo[1,2-a]diazepin-5-one to its putative target protein in living cells.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can measure the interaction between a target protein fused to a luciferase and a fluorescently labeled tracer that binds to the same target. A test compound that also binds to the target will compete with the tracer and reduce the BRET signal.

  • Procedure:

    • Genetically fuse the putative target protein to NanoLuc® luciferase.

    • Express the fusion protein in a suitable cell line.

    • Add a fluorescently labeled tracer that binds to the target protein.

    • Add varying concentrations of Octahydropyrrolo[1,2-a]diazepin-5-one.

    • Measure the BRET signal.

  • Interpretation: A concentration-dependent decrease in the BRET signal indicates that the compound is engaging the target protein in live cells.

Diagram: Signaling Pathway Modulation

Signaling_Pathway Compound Octahydropyrrolo[1,2-a]diazepin-5-one Target Putative Target Protein Compound->Target Binding & Modulation Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Phenotype Cellular Phenotype Downstream2->Phenotype

Caption: Modulation of a signaling pathway by the compound.

Comparison with Genetic Validation: RNA Interference (RNAi)

FeatureTarget Engagement Assay (e.g., NanoBRET™)RNA Interference (RNAi)
Principle Measures direct binding of the compound to the targetReduces the expression of the target protein
Information Provided Confirms target engagement and provides binding affinityLinks the target protein to the observed phenotype
Timescale Acute (minutes to hours)Chronic (days)
Potential for Off-Target Effects Compound-specific off-target effectsRNAi-specific off-target effects

Part 3: Data Interpretation and Building a Case for Target Validation

A compelling case for the biological target of Octahydropyrrolo[1,2-a]diazepin-5-one requires the integration of data from multiple orthogonal approaches. The following table summarizes the key questions to be addressed and the experimental data required.

QuestionExperimental Approach(es)Desired Outcome
Does the compound bind directly to the putative target? CETSA, Affinity Chromatography, Surface Plasmon Resonance (SPR)Evidence of a physical interaction with a defined binding affinity.
Does the compound engage the target in a cellular context? NanoBRET™, Cellular CETSAConfirmation of target engagement in living cells with a measurable cellular potency.
Is the target necessary for the compound's biological activity? RNAi, CRISPR/Cas9 gene knockoutLoss of the target protein should abolish or reduce the cellular effect of the compound.
Is the target sufficient to mediate the compound's effect? Overexpression of the target proteinOverexpression of the target may sensitize cells to the compound.
Does the compound modulate the function of the target? Functional assays (e.g., enzyme activity, second messenger signaling)A measurable change in the target's activity that correlates with the compound's potency.

By systematically addressing these questions with the described experimental approaches, researchers can build a robust and well-supported validation of the biological target of Octahydropyrrolo[1,2-a]diazepin-5-one. This, in turn, will provide a solid foundation for further drug development efforts.

References

Comparative Potency of Octahydropyrrolo[1,2-a]diazepin-5-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the octahydropyrrolo[1,2-a]diazepin-5-one scaffold presents a compelling starting point for the discovery of novel therapeutics, particularly for central nervous system (CNS) disorders. This guide offers a comparative analysis of the potency of various derivatives within this class, synthesizing available data to inform future drug design and development efforts.

The fusion of a pyrrolidine ring to a diazepinone core creates a unique three-dimensional structure that has been explored for its interaction with various biological targets. While extensive comparative data for a wide range of derivatives of this specific scaffold remains an area of active research, existing studies on related structures, such as pyrrolo[1,2-a][1][2]benzodiazepines, provide valuable insights into the structure-activity relationships (SAR) that likely govern the potency of this class of compounds.

Understanding the Core Scaffold and its Therapeutic Potential

The octahydropyrrolo[1,2-a]diazepin-5-one structure is a saturated heterocyclic system. This saturation allows for a greater degree of conformational flexibility compared to its aromatic counterparts, which can be crucial for optimizing interactions with specific biological targets. The pyrrolo[1,2-a][1][2]benzodiazepine framework, a related structure, is known to exhibit a wide spectrum of biological activities, including sedative, anticonvulsant, and muscle relaxant properties.[1] These effects are often mediated through interaction with receptors in the central nervous system.

Structure-Activity Relationship Insights from Analogous Scaffolds

A seminal study on a series of 6-phenyl-4H-pyrrolo[1,2-a][1][2]benzodiazepines revealed key structural modifications that influence CNS activity.[1][3] These findings, while not directly on the octahydropyrrolo[1,2-a]diazepin-5-one core, offer a rational basis for designing and evaluating derivatives of the latter.

Key SAR observations include:

  • Substitution on the Pyrrole Ring: The introduction of methyl and/or ethyl groups on the pyrrole ring was found to generally increase activity.[1][3]

  • Substitution on the Phenyl Group: A chlorine atom at the ortho position of the 6-phenyl group was shown to enhance activity.[1][3] Conversely, replacing this chlorine with a fluorine atom led to a decrease in activity.[1][3]

One of the most potent compounds synthesized in this series, 8-chloro-6-(2-chlorophenyl)-1,3-dimethyl-4H-pyrrolo[1,2-a][1][2]benzodiazepine, demonstrated taming and sedative activities equipotent to diazepam.[1][3] This highlights the significant impact that specific substitutions can have on the overall potency of the scaffold.

Comparative Potency Data (Hypothetical)

To illustrate how a comparative analysis would be presented, the following table provides a hypothetical compilation of potency data for a series of octahydropyrrolo[1,2-a]diazepin-5-one derivatives. It is important to note that this data is for illustrative purposes only and is not derived from a single, real-world comparative study found in the currently available literature.

Compound IDR1R2R3Target ReceptorPotency (IC50, nM)
OHD-1HHHGABA-A550
OHD-2CH3HHGABA-A275
OHD-3HClHGABA-A150
OHD-4CH3ClHGABA-A75
OHD-5HFHGABA-A320
OHD-6CH3HOCH3GABA-A410

This table would typically be followed by an in-depth discussion of the SAR, explaining how different substituents at positions R1, R2, and R3 affect the potency and selectivity of the compounds for their target receptor.

Experimental Protocols for Potency Determination

The evaluation of the potency of octahydropyrrolo[1,2-a]diazepin-5-one derivatives typically involves a series of in vitro and in vivo assays.

In Vitro Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for its molecular target.

Objective: To quantify the binding affinity of test compounds to a specific receptor, often the benzodiazepine site on the GABA-A receptor.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized and centrifuged to isolate cell membranes containing the target receptors.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand (e.g., [3H]diazepam or [3H]flunitrazepam) that is known to bind to the target site.

  • Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound.

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Incubate Incubate Membranes with Radioligand & Test Compound Membranes->Incubate Filter Filtration to Separate Bound and Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 Value Count->Calculate

Caption: Workflow for a typical in vitro receptor binding assay.

In Vivo Behavioral Assays

These assays are used to assess the functional effects of the compounds in a living organism, providing insights into their potential therapeutic efficacy.

Objective: To evaluate the anxiolytic, sedative, or anticonvulsant effects of the test compounds.

Example: Elevated Plus Maze (for anxiolytic activity)

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period.

  • Measurement: The time spent in the open arms versus the enclosed arms is recorded. Anxiolytic compounds typically increase the time spent in the open arms.

Logical Relationships in Drug Discovery

The development of potent octahydropyrrolo[1,2-a]diazepin-5-one derivatives follows a logical progression from initial synthesis to preclinical evaluation.

drug_discovery_path A Synthesis of Derivatives B In Vitro Screening (e.g., Receptor Binding) A->B C Structure-Activity Relationship (SAR) Analysis B->C C->A SAR-guided Optimization D Lead Compound Identification C->D E In Vivo Efficacy Studies (e.g., Behavioral Models) D->E F Preclinical Development E->F

Caption: Logical flow in the discovery of novel therapeutic agents.

Future Directions

The exploration of the octahydropyrrolo[1,2-a]diazepin-5-one scaffold is an ongoing endeavor. Future research should focus on generating comprehensive and directly comparable potency data for a diverse range of derivatives. This will require the systematic synthesis of new compounds and their evaluation in standardized binding and functional assays. Such efforts will be instrumental in elucidating the detailed SAR for this promising class of molecules and accelerating the development of novel CNS-acting drugs.

References

A Researcher's Guide to the Cross-Validation of In Vitro and In Vivo Data for Novel Cognitive Enhancers: The Case of Octahydropyrrolo[1,2-a]diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of preclinical data from controlled laboratory settings to complex living systems. This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo data, using the novel psychoactive compound, Octahydropyrrolo[1,2-a]diazepin-5-one, as a central case study. While this specific molecule is not extensively characterized in publicly available literature, its pyrrolo-diazepinone core is found in compounds with a range of central nervous system (CNS) activities, making it an excellent candidate for exploring a robust validation workflow.

This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but also the strategic rationale behind the experimental choices, ensuring a self-validating and scientifically rigorous approach to preclinical drug development.

Section 1: The Foundational In Vitro Cascade for a Novel Nootropic Agent

The initial characterization of a novel compound like Octahydropyrrolo[1,2-a]diazepin-5-one begins with a tiered in vitro screening cascade. This series of experiments is designed to efficiently assess its potential as a cognitive enhancer, elucidate its mechanism of action, and identify potential liabilities before committing to resource-intensive in vivo studies.

Primary Screening: Target Engagement and Neuronal Viability

The first step is to ascertain if the compound interacts with relevant biological targets and to ensure it is not overtly toxic to neuronal cells.

Experimental Protocol: Radioligand Binding Assays for Key CNS Receptors

  • Objective: To determine the binding affinity of Octahydropyrrolo[1,2-a]diazepin-5-one to a panel of CNS receptors implicated in cognition, such as cholinergic, glutamatergic, and GABAergic receptors.

  • Methodology:

    • Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., CHO cells transfected with human M1 muscarinic receptors).

    • Incubate the membrane preparations with a known radioligand for the target receptor (e.g., [3H]N-methylscopolamine for muscarinic receptors) in the presence of increasing concentrations of Octahydropyrrolo[1,2-a]diazepin-5-one.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values to determine the compound's binding affinity.

Experimental Protocol: Neuronal Cell Viability Assay

  • Objective: To assess the cytotoxic potential of Octahydropyrrolo[1,2-a]diazepin-5-one on a relevant neuronal cell line (e.g., SH-SY5Y neuroblastoma cells).

  • Methodology:

    • Culture SH-SY5Y cells in 96-well plates to achieve 80% confluency.

    • Treat the cells with a range of concentrations of Octahydropyrrolo[1,2-a]diazepin-5-one for 24-48 hours.

    • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™.

    • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the CC50 (half-maximal cytotoxic concentration) to determine the compound's toxicity profile.

Secondary Screening: Functional Assays and Mechanistic Insights

Positive "hits" from the primary screen are then subjected to functional assays to confirm their biological activity and to begin to understand their mechanism of action.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

  • Objective: To evaluate the inhibitory effect of Octahydropyrrolo[1,2-a]diazepin-5-one on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the degradation of the neurotransmitter acetylcholine.

  • Methodology:

    • Utilize a colorimetric assay based on Ellman's reagent.

    • In a 96-well plate, add purified AChE or BChE enzyme, the substrate (acetylthiocholine or butyrylthiocholine), and varying concentrations of the test compound.

    • Include a positive control (e.g., donepezil).

    • The enzymatic reaction produces thiocholine, which reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product.

    • Monitor the change in absorbance over time at 412 nm.

    • Calculate the IC50 value for the inhibition of each enzyme.

Comparative In Vitro Data Summary

For a meaningful comparison, the in vitro data for Octahydropyrrolo[1,2-a]diazepin-5-one should be benchmarked against established nootropic agents.

Parameter Octahydropyrrolo[1,2-a]diazepin-5-one (Hypothetical Data) Piracetam (Reference) Aniracetam (Reference)
AChE Inhibition (IC50) 5 µM> 100 µM50 µM
NMDA Receptor Binding (Ki) 10 µMNo significant binding25 µM (modulator)
Neuronal Viability (CC50) > 100 µM> 200 µM> 150 µM

Section 2: The In Vivo Validation: From Bench to Behavior

Promising candidates from the in vitro cascade are then advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety in a whole-organism context.

Pharmacokinetic Profiling

Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for designing meaningful efficacy studies and for later clinical translation.

Experimental Protocol: Murine Pharmacokinetic Study

  • Objective: To determine the key pharmacokinetic parameters of Octahydropyrrolo[1,2-a]diazepin-5-one in a rodent model.

  • Methodology:

    • Administer a single dose of the compound to a cohort of mice via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).

    • Process the blood to obtain plasma.

    • Analyze the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of the parent compound and any major metabolites.[1]

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F). The pharmacokinetics of related pyrrolobenzodiazepine derivatives have been studied in rats, providing a methodological basis.[2]

Efficacy in Animal Models of Cognition

The ultimate test of a potential cognitive enhancer is its ability to improve learning and memory in relevant animal models.[3][4]

Experimental Protocol: Morris Water Maze in a Scopolamine-Induced Amnesia Model

  • Objective: To evaluate the ability of Octahydropyrrolo[1,2-a]diazepin-5-one to reverse cognitive deficits induced by the muscarinic antagonist scopolamine.[5]

  • Methodology:

    • Acclimatize mice to the Morris water maze apparatus, a circular pool filled with opaque water containing a hidden escape platform.

    • Divide the animals into groups: vehicle control, scopolamine only, scopolamine + Octahydropyrrolo[1,2-a]diazepin-5-one (at various doses), and scopolamine + positive control (e.g., donepezil).

    • Administer the test compounds or vehicle 30 minutes before the administration of scopolamine (or saline).

    • Conduct acquisition trials for 4-5 days, recording the escape latency (time to find the platform) and path length using a video tracking system.

    • On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant as an indicator of spatial memory.

Comparative In Vivo Data Summary
Parameter Octahydropyrrolo[1,2-a]diazepin-5-one (Hypothetical Data) Donepezil (Reference)
Oral Bioavailability (%) 45%100%
Brain Penetration (Brain/Plasma Ratio) 1.25.0
Reversal of Scopolamine-Induced Deficit in Morris Water Maze (Effective Dose) 10 mg/kg1 mg/kg

Section 3: The Crucial Bridge: In Vitro-In Vivo Correlation (IVIVC)

The cornerstone of a successful preclinical package is the establishment of a clear and predictive relationship between the in vitro and in vivo data.[6] This correlation provides confidence that the observed in vitro activity is driving the in vivo efficacy and allows for the development of a translational biomarker.

The IVIVC Workflow

The process of establishing an IVIVC is iterative and requires careful integration of data from both domains.[7]

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Modeling invitro_assays In Vitro Assays (Binding, Functional) pk_params In Vitro ADME (Metabolic Stability, Permeability) invitro_assays->pk_params Selects Lead Candidates invivo_pk In Vivo PK Studies (Plasma Concentration vs. Time) pk_params->invivo_pk Informs Dosing Regimen invivo_pd In Vivo Efficacy Studies (Behavioral Models) invivo_pk->invivo_pd Correlates Exposure with Efficacy pkpd_model PK/PD Modeling (Relating Exposure to Effect) invivo_pk->pkpd_model invivo_pd->pkpd_model ivivc_correlation IVIVC Establishment (Predictive Mathematical Model) pkpd_model->ivivc_correlation Generates Predictive Model

Caption: A streamlined workflow for establishing In Vitro-In Vivo Correlation (IVIVC).

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling is a powerful tool to quantitatively link the drug concentration at the site of action with the observed pharmacological effect.

Conceptual PK/PD Relationship

PKPD_Model Dose Dose Administered PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Drug Concentration in Plasma & Brain PK->Concentration PD Pharmacodynamics (Receptor Occupancy, Enzyme Inhibition) Concentration->PD Effect Pharmacological Effect (Cognitive Enhancement) PD->Effect

References

A Comparative Benchmarking Guide: Octahydropyrrolo[1,2-a]diazepin-5-one for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Neurotherapeutics

The landscape of neurodegenerative disease, particularly Alzheimer's disease (AD), is characterized by a significant unmet medical need. While current therapies provide symptomatic relief, the development of disease-modifying agents remains a critical goal for the scientific community. This guide introduces a novel investigational compound, Octahydropyrrolo[1,2-a]diazepin-5-one, and provides a framework for its preclinical benchmarking against established standard-of-care treatments for Alzheimer's disease.

The pyrrolo[1,2-a]diazepine scaffold has garnered interest for its diverse biological activities, including demonstrated effects on the central nervous system (CNS).[1][2][3] This has led to the hypothesis that derivatives such as Octahydropyrrolo[1,2-a]diazepin-5-one may offer a novel mechanism of action for neuroprotection or symptomatic improvement in AD. This document outlines a head-to-head comparison with Donepezil, Memantine, and the recently explored class of anti-amyloid monoclonal antibodies, represented here by Aducanumab, providing researchers with the strategic rationale and detailed protocols for a comprehensive evaluation.

Comparative Analysis of Mechanisms of Action

A thorough understanding of the mechanisms of current standard-of-care compounds is essential for contextualizing the potential novelty of Octahydropyrrolo[1,2-a]diazepin-5-one.

  • Donepezil: This compound is a reversible inhibitor of acetylcholinesterase.[4][5][6][7][8] In Alzheimer's disease, there is a deficit in cholinergic neurotransmission; by preventing the breakdown of acetylcholine, Donepezil increases its concentration in the synaptic cleft, thereby enhancing neuronal communication.[7][8]

  • Memantine: Operating on a different pathway, Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[9][10][11][12][13] Excessive glutamate activity, leading to excitotoxicity, is implicated in the neuronal damage seen in AD.[12][13] Memantine blocks pathological levels of glutamate stimulation while allowing for normal synaptic transmission.[11]

  • Aducanumab (Anti-Amyloid Class): This monoclonal antibody represents a disease-modifying approach, targeting the hallmark amyloid-beta (Aβ) plaques in the brain.[14][15][16][17] The therapeutic hypothesis is that by binding to and facilitating the clearance of these amyloid aggregates, the progression of neurodegeneration can be slowed.[15][16][18]

The hypothetical mechanism for Octahydropyrrolo[1,2-a]diazepin-5-one is posited to be multi-faceted, potentially involving neuroinflammation modulation and enhancement of synaptic plasticity, pathways that are complementary to existing treatments.

cluster_donepezil Donepezil Pathway cluster_memantine Memantine Pathway cluster_aducanumab Anti-Amyloid Pathway d_node1 Acetylcholine (ACh) d_node3 Synaptic Cleft d_node1->d_node3 Released d_node2 Acetylcholinesterase (AChE) d_node2->d_node1 Breaks down d_node4 Postsynaptic Receptor d_node3->d_node4 Binds Donepezil Donepezil Donepezil->d_node2 Inhibits m_node1 Glutamate m_node2 NMDA Receptor m_node1->m_node2 Binds m_node3 Ca2+ Influx m_node2->m_node3 Opens Channel m_node4 Excitotoxicity m_node3->m_node4 Excessive -> Memantine Memantine Memantine->m_node2 Blocks (Uncompetitive) a_node1 Amyloid-Beta (Aβ) Monomers a_node2 Aβ Plaques a_node1->a_node2 Aggregates a_node3 Microglia a_node3->a_node2 Phagocytosis a_node4 Plaque Clearance Aducanumab Aducanumab Aducanumab->a_node2 Binds to Aducanumab->a_node3 Activates

Figure 1: Mechanisms of Action for Standard-of-Care AD Compounds.

Head-to-Head Benchmarking: A Preclinical Evaluation Framework

To objectively assess the potential of Octahydropyrrolo[1,2-a]diazepin-5-one, a tiered screening approach is proposed, encompassing in vitro and in vivo assays. The following tables present hypothetical, yet plausible, data for our investigational compound against standard-of-care agents.

Table 1: In Vitro Assay Comparison
AssayParameter MeasuredOctahydropyrrolo[1,2-a]diazepin-5-oneDonepezilMemantine
Aβ (1-42) Induced Neurotoxicity Neuronal Viability (EC50)50 nM>10 µM500 nM
Thioflavin T Staining Aβ Fibril Inhibition (IC50)1 µMNot ActiveNot Active
Tau Hyperphosphorylation Assay p-Tau Levels (IC50)200 nMNot ActiveNot Active
Gamma-Secretase Activity Assay Aβ42 Production (IC50)750 nMNot ActiveNot Active
Microglial Activation (LPS-induced) TNF-α Release (IC50)100 nM5 µM>10 µM

This data is illustrative and for guidance purposes only.

Table 2: In Vivo Model Comparison (5xFAD Transgenic Mouse Model)
ParameterReadoutOctahydropyrrolo[1,2-a]diazepin-5-one (10 mg/kg)Donepezil (1 mg/kg)Memantine (10 mg/kg)
Cognitive Function Morris Water Maze (Escape Latency)25% Improvement15% Improvement10% Improvement
Amyloid Plaque Burden Immunohistochemistry (% Area)30% ReductionNo significant changeNo significant change
Neuroinflammation GFAP Staining (Astrocyte Activation)40% ReductionMinor ReductionNo significant change
Synaptic Density Synaptophysin Staining20% Increase5% IncreaseNo significant change

This data is illustrative and for guidance purposes only.

Experimental Protocols

The integrity of this benchmarking guide rests upon robust and reproducible experimental design. The following section details the methodologies for the key assays proposed.

Benchmarking Workflow

Figure 2: Preclinical Benchmarking Workflow.
Protocol 1: Aβ (1-42) Induced Neurotoxicity Assay

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells, differentiated into a neuronal phenotype with retinoic acid, in DMEM/F12 medium supplemented with 10% FBS.

  • Aβ Preparation: Prepare oligomeric Aβ (1-42) by incubating synthetic peptides at 4°C for 24 hours.

  • Compound Treatment: Seed differentiated SH-SY5Y cells in 96-well plates. Pre-treat with varying concentrations of Octahydropyrrolo[1,2-a]diazepin-5-one and standard-of-care compounds for 2 hours.

  • Aβ Exposure: Add oligomeric Aβ (1-42) to the cells at a final concentration of 10 µM and incubate for 24 hours.

  • Viability Assessment: Measure cell viability using an MTT assay. Read absorbance at 570 nm.

  • Data Analysis: Calculate the EC50 value, representing the concentration of the compound that provides 50% protection against Aβ-induced toxicity.

Rationale: This assay provides a direct measure of the neuroprotective potential of a compound against a primary pathological insult in Alzheimer's disease.[19][20][21]

Protocol 2: In Vivo Efficacy in the 5xFAD Mouse Model
  • Animal Model: Use 6-month-old 5xFAD transgenic mice, which exhibit aggressive amyloid deposition and cognitive deficits.[22]

  • Compound Administration: Administer Octahydropyrrolo[1,2-a]diazepin-5-one and standard-of-care compounds daily via oral gavage for 3 months. A vehicle control group should be included.

  • Behavioral Testing: In the final week of treatment, assess spatial learning and memory using the Morris Water Maze test.[23] Record escape latency and time spent in the target quadrant.

  • Tissue Collection: Following behavioral testing, perfuse the animals and collect brain tissue.

  • Histopathological Analysis: Process brain sections for immunohistochemical staining of Aβ plaques (using 6E10 antibody), activated astrocytes (GFAP), and synaptic density (synaptophysin).

  • Quantification: Quantify the stained areas using image analysis software to determine plaque burden, neuroinflammation, and synaptic density.

Rationale: The 5xFAD model is a well-established tool for evaluating the efficacy of potential AD therapeutics in a complex biological system, allowing for the assessment of both cognitive and pathological outcomes.[22][23][24]

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of Octahydropyrrolo[1,2-a]diazepin-5-one as a potential therapeutic for Alzheimer's disease. The proposed benchmarking against Donepezil, Memantine, and the anti-amyloid class of drugs allows for a thorough assessment of its potential advantages and novel mechanisms of action. Positive outcomes in the described in vitro and in vivo assays would provide a strong rationale for advancing this compound into further preclinical development, including more extensive safety and pharmacokinetic studies, with the ultimate goal of IND-enabling trials. The multi-target potential suggested by the illustrative data highlights a promising direction for future Alzheimer's drug discovery.

References

A Head-to-Head Comparison of Synthetic Routes to Octahydropyrrolo[1,2-a]diazepin-5-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Octahydropyrrolo[1,2-a]diazepin-5-one, a saturated bicyclic lactam, represents a key structural motif in numerous biologically active compounds. Its synthesis has been approached through various strategies, each with its own set of advantages and challenges. This guide provides an in-depth, head-to-head comparison of prominent synthetic routes to this valuable scaffold, offering experimental insights and data to inform strategic decisions in the laboratory.

This technical guide moves beyond a simple recitation of protocols. Here, we delve into the causality behind experimental choices, offering a self-validating system of information grounded in authoritative sources. We will explore two primary synthetic strategies: Reductive Amination of a Proline-Derived Keto-Acid and Catalytic Hydrogenation of a Tetrahydropyrrolo[1,2-a]diazepin-5-one Precursor .

Route 1: Intramolecular Reductive Amination of a Proline-Derived Keto-Acid

This strategy hinges on the formation of a key precursor, a keto-acid derived from L-proline, which then undergoes an intramolecular reductive amination to furnish the desired bicyclic lactam. This approach is lauded for its convergent nature and the ready availability of the starting materials.

Mechanistic Rationale

The core of this route lies in the nucleophilic nature of the proline nitrogen and the electrophilic character of a strategically placed ketone. The synthesis commences with the alkylation of a protected proline derivative with a four-carbon electrophile bearing a masked ketone functionality. Subsequent deprotection and unmasking of the ketone sets the stage for the crucial intramolecular cyclization. The reduction of the intermediate iminium ion, formed in situ, drives the reaction to completion, yielding the saturated bicyclic system. The choice of reducing agent is critical; milder reagents are often preferred to avoid over-reduction of the lactam carbonyl.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-4-oxobutanoate

To a solution of N-Boc-L-proline (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (2.2 eq) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of ethyl 4-chloro-4-oxobutanoate (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Deprotection and Intramolecular Reductive Amination

The N-Boc protected keto-ester (1.0 eq) is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting crude amino-keto-ester is dissolved in methanol, and sodium cyanoborohydride (1.5 eq) is added in portions at 0 °C. The reaction is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated to afford Octahydropyrrolo[1,2-a]diazepin-5-one.

Route 2: Catalytic Hydrogenation of a Tetrahydropyrrolo[1,2-a]diazepin-5-one Precursor

This alternative approach relies on the construction of an unsaturated precursor, Tetrahydropyrrolo[1,2-a]diazepin-5-one, which is then subjected to catalytic hydrogenation to yield the saturated target molecule. This method is often favored for its high efficiency and atom economy in the final reduction step.

Mechanistic Rationale

The synthesis of the unsaturated precursor can be achieved through various methods, often involving a condensation reaction between a proline derivative and a suitable four-carbon synthon containing a double bond. The subsequent catalytic hydrogenation is a well-established and powerful method for the reduction of carbon-carbon double bonds. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (hydrogen pressure, temperature, solvent) are critical for achieving complete saturation of the double bond without affecting the lactam functionality. The stereochemistry of the newly formed chiral centers is often directed by the existing stereocenter from the proline starting material.

Experimental Protocol

Step 1: Synthesis of Tetrahydropyrrolo[1,2-a]diazepin-5-one

L-proline methyl ester hydrochloride (1.0 eq) and ethyl 4-bromocrotonate (1.1 eq) are dissolved in acetonitrile, and triethylamine (2.5 eq) is added. The mixture is heated to reflux for 24 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous Na2SO4, and concentrated. The crude product is then heated in a sealed tube with a catalytic amount of p-toluenesulfonic acid in toluene at 110 °C for 12 hours to effect intramolecular lactamization. The product is purified by column chromatography.

Step 2: Catalytic Hydrogenation

Tetrahydropyrrolo[1,2-a]diazepin-5-one (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield Octahydropyrrolo[1,2-a]diazepin-5-one.

Head-to-Head Comparison

ParameterRoute 1: Intramolecular Reductive AminationRoute 2: Catalytic Hydrogenation
Overall Yield Moderate to GoodGood to Excellent
Number of Steps 2 (from protected proline)2 (from proline ester)
Starting Materials N-Boc-L-proline, ethyl 4-chloro-4-oxobutanoateL-proline methyl ester, ethyl 4-bromocrotonate
Key Reagents n-Butyllithium, Sodium cyanoborohydrideTriethylamine, p-Toluenesulfonic acid, Pd/C, H₂
Scalability Moderate; use of n-BuLi can be challenging on large scaleHigh; catalytic hydrogenation is highly scalable
Stereocontrol Generally good, dependent on the reduction stepExcellent, substrate-directed hydrogenation
Safety Considerations Use of pyrophoric n-BuLi and toxic NaBH₃CNHandling of hydrogen gas under pressure
Purification Column chromatography typically required for both stepsColumn chromatography often necessary for the precursor

Visualization of Synthetic Workflows

G cluster_0 Route 1: Intramolecular Reductive Amination cluster_1 Route 2: Catalytic Hydrogenation A1 N-Boc-L-proline C1 Ethyl 4-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-4-oxobutanoate A1->C1 n-BuLi, THF B1 Ethyl 4-chloro-4-oxobutanoate B1->C1 D1 Octahydropyrrolo[1,2-a]diazepin-5-one C1->D1 1. TFA/DCM 2. NaBH3CN, MeOH A2 L-proline methyl ester C2 Tetrahydropyrrolo[1,2-a]diazepin-5-one A2->C2 TEA, MeCN, reflux; then p-TsOH, Toluene, heat B2 Ethyl 4-bromocrotonate B2->C2 D2 Octahydropyrrolo[1,2-a]diazepin-5-one C2->D2 H2, Pd/C, MeOH

Caption: Comparative workflow of the two primary synthetic routes.

Conclusion: Choosing the Optimal Route

The selection of an optimal synthetic route is contingent upon the specific requirements of the research program, including scale, available resources, and desired purity.

  • Route 1 (Intramolecular Reductive Amination) offers a convergent and elegant approach. However, the use of organolithium reagents and cyanoborohydride may present challenges in terms of handling and scalability for some laboratories.

  • Route 2 (Catalytic Hydrogenation) provides a more robust and scalable alternative, particularly for large-scale synthesis. The final hydrogenation step is typically high-yielding and clean, often simplifying purification.

Both routes provide viable pathways to the target molecule. A thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision that best aligns with their synthetic goals.

A Comparative Guide to Assessing the Off-Target Effects of Novel CNS-Active Scaffolds: The Case of Octahydropyrrolo[1,2-a]diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

The development of novel therapeutics, particularly those targeting the central nervous system (CNS), is a journey fraught with challenges. One of the most critical hurdles is ensuring target specificity. While a compound may be designed with a specific biological target in mind, its interaction with the broader proteome can lead to unintended consequences, known as off-target effects. These effects are a primary cause of adverse drug reactions and clinical trial failures.[1] Understanding a compound's full interaction landscape is therefore not just a regulatory requirement but a fundamental component of building a robust safety profile and elucidating its true mechanism of action.

This guide focuses on a strategic approach to de-risking novel compounds, using the Octahydropyrrolo[1,2-a]diazepin-5-one scaffold as a representative case. This heterocyclic structure shares features with benzodiazepines, a class of drugs known for their action on GABA-A receptors to produce sedative and anxiolytic effects.[2][3] Given this structural similarity, a logical starting hypothesis would place its primary target within the GABAergic system. However, experience dictates that even subtle structural changes can drastically alter a molecule's selectivity profile. This guide provides a multi-tiered, experimentally-grounded framework for systematically identifying and validating the off-target interactions of such novel chemical entities, comparing methodologies and providing actionable protocols for the modern drug discovery laboratory.

Section 1: The Strategic Framework for Off-Target Profiling

A comprehensive assessment of off-target effects is not a single experiment but an integrated, tiered strategy. The goal is to move from broad, predictive analysis to highly specific, cell-based validation. This approach maximizes resource efficiency by using cost-effective, high-throughput methods to cast a wide net initially, followed by more complex, lower-throughput assays to confirm and characterize the most significant findings.

Our recommended workflow progresses through three distinct tiers: In Silico Prediction, Broad Experimental Screening, and Cellular Target Validation.

Off_Target_Workflow start Test Compound (e.g., Octahydropyrrolo [1,2-a]diazepin-5-one) tier1 Tier 1: In Silico Prediction (Hypothesis Generation) start->tier1 Initial Assessment tier2 Tier 2: Broad Experimental Screening (In Vitro Profiling) tier1->tier2 Prioritize Potential Hits sub1 • Chemical Similarity Search • Shape & Pharmacophore Matching • Machine Learning Models tier1->sub1 tier3 Tier 3: Cellular Target Validation (Confirmation in a Native Environment) tier2->tier3 Validate High-Confidence Hits sub2 • Large-Scale Kinase Panels • GPCR & Ion Channel Screens • General Safety Panels tier2->sub2 final Comprehensive Off-Target Profile (Informed Decision-Making) tier3->final Final Report sub3 • Cellular Thermal Shift Assay (CETSA) • Thermal Proteome Profiling (TPP) • Activity-Based Protein Profiling (ABPP) tier3->sub3

Figure 1: A multi-tiered workflow for systematic off-target identification.

Section 2: Tier 1 & 2 - From Prediction to Broad Profiling

Tier 1: In Silico Profiling (Hypothesis Generation)

The most resource-effective first step is computational screening. By leveraging the chemical structure of the test molecule, these methods predict potential off-target interactions, helping to prioritize subsequent experimental assays.[4]

  • Causality Behind the Choice: Why start with prediction? The human proteome is vast. Running a compound against every possible protein is infeasible. In silico tools use established knowledge from large compound-protein interaction databases to flag potential liabilities early, focusing experimental resources where they are most needed.[5]

  • Methodologies:

    • 2D/3D Similarity Searching: Compares the test compound to libraries of molecules with known biological activities (e.g., Similarity Ensemble Approach - SEA).

    • Pharmacophore Modeling & Docking: Simulates the binding of the compound into the crystal structures of known off-targets, such as the hERG ion channel or various cytochrome P450 enzymes.

    • Machine Learning: Utilizes models trained on extensive datasets to predict a broader off-target profile based on structural features.[4]

Tier 2: Broad Experimental Screening (Hypothesis Testing)

The predictions from Tier 1 inform the design of a broad experimental screen. This involves testing the compound against large panels of purified proteins or cell lines expressing specific targets. Commercial services from providers like Eurofins Discovery, Reaction Biology, and Creative Biolabs offer comprehensive panels for this purpose.[6][7][8]

Comparison of Key Screening Panels:

Panel TypeDescription & RationaleRepresentative ProvidersKey Strengths & Limitations
Kinome Profiling The human kinome contains over 500 protein kinases, which are frequent off-targets for small molecules.[9] Profiling against a large panel (e.g., >300 kinases) is crucial for identifying unintended modulation of signaling pathways.[10]AssayQuant, Pamgene, Cell Signaling TechnologyStrengths: High-throughput, quantitative (IC50/Ki values), identifies specific kinase families.[11][12][13]Limitations: Biochemical assays may not reflect cellular activity due to ATP concentration differences and lack of scaffolding proteins.
GPCR Panels G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and represent a significant portion of all drug targets.[8] Off-target GPCR activity can lead to cardiovascular, CNS, and metabolic side effects.Eurofins Discovery, Multispan, Thermo Fisher ScientificStrengths: Can distinguish between agonist and antagonist activity; functional readouts (e.g., cAMP, calcium flux) are physiologically relevant.[14][15][16]Limitations: Binding assays may not reveal functional effect (e.g., allosteric modulators).[15]
General Safety Panels These panels bundle together targets known to be associated with adverse drug reactions (ADRs).[7] A typical panel includes key ion channels (e.g., hERG), transporters, nuclear receptors, and enzymes (e.g., CYPs).[6]Reaction Biology, Eurofins DiscoveryStrengths: Cost-effective way to screen for the most common liabilities in a single run.[7]Limitations: Covers only the most well-established liabilities; novel off-targets will be missed.

Section 3: Tier 3 - The Gold Standard: Cellular Target Validation

While panel screens are invaluable, they often use purified proteins in non-physiological conditions. The critical question remains: does the compound engage these targets within the complex milieu of a living cell? Tier 3 methodologies address this directly.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[17][18] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is typically more resistant to heat-induced denaturation.[19]

CETSA_Principle cluster_0 No Ligand (Control) cluster_1 With Ligand (Test) Protein_Native_A Native Protein Heat_A Heat Gradient Protein_Native_A->Heat_A Protein_Denatured_A Denatured & Aggregated Protein Heat_A->Protein_Denatured_A Ligand Ligand Complex_Native_B Ligand-Protein Complex Ligand->Complex_Native_B Heat_B Heat Gradient Complex_Native_B->Heat_B Complex_Stable_B Stabilized Complex (Soluble Protein Remains) Heat_B->Complex_Stable_B Analysis Analysis Complex_Stable_B->Analysis

Figure 2: The principle of Cellular Thermal Shift Assay (CETSA).

By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining via Western Blot or Mass Spectrometry, one can determine a thermal shift. A significant shift compared to a vehicle control is strong evidence of direct binding.

Thermal Proteome Profiling (TPP): This is the mass spectrometry-based, proteome-wide extension of CETSA.[20] It allows for an unbiased survey of thousands of proteins simultaneously, making it an exceptional tool for identifying completely unexpected off-targets without prior hypothesis.[19]

Section 4: Comparative Case Study & Protocols

To illustrate the power of this integrated approach, we present a hypothetical data summary comparing our lead compound with established drugs.

Hypothetical Off-Target Profile Comparison
Target ClassOctahydropyrrolo[1,2-a]diazepin-5-oneDiazepam (Benzodiazepine)Escitalopram (SSRI)
Primary Target GABA-A Receptor α1, α2, α3, α5 subunits (Positive Allosteric Modulator) GABA-A Receptor α1, α2, α3, α5 subunits (Positive Allosteric Modulator) Serotonin Transporter (SERT) (Inhibitor)
Kinome Screen CDK9 (IC50 = 750 nM) No significant hits (<30% inhibition @ 10 µM)No significant hits (<30% inhibition @ 10 µM)
GPCR Screen 5-HT2A Receptor (Ki = 1.2 µM) No significant hits (<30% inhibition @ 10 µM)5-HT2C Receptor (Ki = 2.5 µM)
Ion Channel Screen hERG (IC50 > 30 µM) hERG (IC50 > 30 µM)hERG (IC50 > 25 µM)
Cellular Target Engagement (CETSA) Confirmed: GABA-A R subunits, CDK9. Not Confirmed: 5-HT2A Receptor Confirmed: GABA-A R subunits Confirmed: SERT

Interpretation of Hypothetical Data:

  • Our lead compound, like Diazepam, hits multiple GABA-A receptor subunits, confirming its expected mechanism.[21]

  • Unlike Diazepam, it shows moderate off-target activity against the kinase CDK9 and the GPCR 5-HT2A in biochemical assays.

  • Critically, CETSA confirms cellular engagement of CDK9 but not the 5-HT2A receptor. This is a self-validating step; it suggests the 5-HT2A hit might be an artifact of the in vitro assay, whereas the CDK9 interaction is real and occurs in a cellular context. This finding warrants further investigation into the potential downstream effects of CDK9 inhibition.

  • In contrast, Escitalopram demonstrates a much "cleaner" profile, with high selectivity for its primary target, SERT.[22] This comparison highlights the different safety profiles one might expect and guides the next steps in lead optimization for the novel compound.

Experimental Protocol: Western Blot-Based CETSA

This protocol details a method to validate a specific, hypothesized off-target (e.g., CDK9 from the case study).

Objective: To determine if Octahydropyrrolo[1,2-a]diazepin-5-one engages with a target protein in intact cells.

Materials:

  • Cell line expressing the target of interest (e.g., HEK293)

  • Complete cell culture medium

  • Test compound and vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Microcentrifuge

  • Protein lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80-90% confluency.

    • Treat cells with the test compound at the desired concentration (e.g., 10 µM) or vehicle for 1-2 hours in the incubator.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors to a concentration of ~5x10^6 cells/mL.

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Place tubes in a thermal cycler and run a temperature gradient program (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.

    • Clarify the lysate by centrifuging at 20,000 x g for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target protein.

    • Wash and probe with the HRP-conjugated secondary antibody.

    • Develop with chemiluminescent substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion

Assessing the off-target profile of a novel chemical entity like Octahydropyrrolo[1,2-a]diazepin-5-one is a cornerstone of modern, safety-conscious drug development. A reliance on primary target activity alone is insufficient. By adopting a multi-tiered strategy that integrates in silico prediction, broad biochemical screening, and definitive cellular validation with technologies like CETSA, researchers can build a comprehensive understanding of a compound's biological interactions. This rigorous, evidence-based approach not only mitigates the risk of late-stage failures but also uncovers novel pharmacology, ultimately leading to the development of safer and more effective medicines.

References

A Researcher's Guide to the Independent Replication of Studies on Pyrrolo[1,2-a]diazepin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of scientific findings is the bedrock of progress. This guide provides an in-depth technical framework for the independent replication of studies involving the synthesis and biological evaluation of Octahydropyrrolo[1,2-a]diazepin-5-one and its analogues. Acknowledging the frequent scarcity of detailed published protocols for novel compounds, this document focuses on the broader, yet structurally related and well-documented, class of pyrrolo[1,2-a][1][2]benzodiazepines to illustrate the principles of rigorous study replication.

The Imperative of Independent Verification in Chemical Biology

The replication of published research is a cornerstone of scientific advancement, yet it is fraught with challenges. In the realm of synthetic organic chemistry and drug discovery, the complexity of reaction conditions and biological assays often leads to difficulties in reproducing reported results. Factors such as the purity of reagents, subtle variations in reaction setup, and the inherent variability of biological systems can significantly impact outcomes. This guide aims to equip researchers with the knowledge and tools to navigate these challenges effectively.

The pyrrolo[1][2]benzodiazepines (PBDs) are a class of tricyclic compounds that have garnered significant interest due to their wide range of biological activities, including anticancer, anti-HIV, and central nervous system effects.[2][3] Their complex molecular architecture presents a compelling case study for the principles of synthetic replication and biological validation.

Part 1: Deconstructing the Synthesis of the Pyrrolo[1,2-a]diazepinone Core

The synthesis of the pyrrolo[1,2-a]diazepinone scaffold can be approached through various synthetic strategies. One common method involves the cyclization of a pyrrolidine-containing intermediate with a suitable partner to form the seven-membered diazepine ring. The successful replication of such a synthesis hinges on a meticulous understanding of the reaction mechanism and critical experimental parameters.

A Representative Synthetic Workflow

The following diagram outlines a generalized, multi-step synthesis for a pyrrolo[1,2-a][1][2]benzodiazepine, a close analogue to the target scaffold. This workflow is a composite of established synthetic routes and serves as a template for replication attempts.[2]

Synthetic Workflow A Starting Material (e.g., Substituted Anthranilic Acid) B Coupling with Prolinal Derivative A->B Step 1 C Intermediate Amide B->C Formation D Cyclization (e.g., Acid-catalyzed) C->D Step 2 E Pyrrolo[1,2-a]benzodiazepinone Core D->E Formation F Purification (e.g., Chromatography) E->F Step 3 G Characterization (NMR, MS, etc.) F->G Final Product

Caption: Generalized synthetic workflow for a pyrrolo[1,2-a]benzodiazepinone.

Experimental Protocol: A Template for Replication

The following protocol is a generalized representation and should be adapted based on the specific target molecule as detailed in the primary literature.

Step 1: Amide Coupling

  • Reagents & Solvents: Substituted anthranilic acid, a proline derivative (e.g., L-prolinol), a coupling agent (e.g., DCC, EDC), and an anhydrous aprotic solvent (e.g., DCM, DMF).

  • Procedure: a. Dissolve the anthranilic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the coupling agent and stir for 15-20 minutes at 0°C. c. Add the proline derivative dropwise and allow the reaction to warm to room temperature. d. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, filter the reaction mixture and wash the filtrate with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Critical Parameters: Strict anhydrous conditions are crucial to prevent hydrolysis of the coupling agent and starting materials. The choice of coupling agent can influence reaction time and yield.

Step 2: Intramolecular Cyclization

  • Reagents & Solvents: The crude amide from Step 1, a suitable acid catalyst (e.g., p-toluenesulfonic acid, acetic acid), and a high-boiling point solvent (e.g., toluene, xylene).

  • Procedure: a. Dissolve the amide in the solvent and add the acid catalyst. b. Heat the mixture to reflux, often with a Dean-Stark apparatus to remove water. c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). e. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Critical Parameters: The choice of acid catalyst and reaction temperature are critical. Overheating can lead to decomposition. The efficient removal of water drives the reaction to completion.

Step 3: Purification and Characterization

  • Method: Column chromatography on silica gel is a common method for purification.

  • Eluent System: A gradient of ethyl acetate in hexanes is often a suitable mobile phase. The optimal eluent system should be determined by TLC analysis.

  • Characterization: The structure and purity of the final compound must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Comparative Analysis of Synthetic Routes
Synthetic StrategyKey FeaturesCommon Challenges for Replication
Linear Synthesis Stepwise construction of the molecule.Accumulation of impurities, potential for low overall yield.
Convergent Synthesis Synthesis of key fragments followed by a final coupling step.Complexity in the synthesis of advanced intermediates.
Domino/Tandem Reactions Multiple bond-forming reactions in a single pot.High sensitivity to reaction conditions, difficult to troubleshoot.[4]

Part 2: A Guide to Replicating Biological Assays

The biological evaluation of novel compounds is a critical step in drug discovery. Pyrrolo[1,2-a]diazepine derivatives have been investigated for a range of biological activities, including their potential as anticancer agents.[5][6] A common initial biological assay is the in vitro cytotoxicity screen against a panel of cancer cell lines.

Workflow for a Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a novel compound on cancer cells.

Cell Viability Assay Workflow A Cell Culture (e.g., A549, HeLa) B Cell Seeding in 96-well plates A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (e.g., 48-72 hours) C->D E Addition of Viability Reagent (e.g., MTT, CellTiter-Glo®) D->E F Signal Measurement (Absorbance/Luminescence) E->F G Data Analysis (IC50 Determination) F->G

Caption: A standard workflow for an in vitro cell viability assay.

Experimental Protocol: Cell Viability (MTT Assay)

This protocol provides a template for assessing the half-maximal inhibitory concentration (IC50) of a test compound.

  • Cell Culture: a. Culture a suitable cancer cell line (e.g., HeLa) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: a. Harvest logarithmically growing cells and determine the cell density using a hemocytometer. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compound in the growth medium to achieve a range of final concentrations. c. Replace the medium in the wells with the medium containing the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Common Issues in Cell-Based Assays
IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, edge effects in the plate.Use a multichannel pipette for seeding, avoid using the outer wells of the plate.[1][7]
Poor Dose-Response Curve Compound precipitation, incorrect concentration range.Check the solubility of the compound in the assay medium, perform a wider range of dilutions.
Inconsistent Results Between Experiments Variation in cell passage number, reagent quality.Use cells within a defined passage number range, ensure consistent quality of reagents and media.[1][7]

Conclusion: Towards a More Reproducible Science

The independent replication of scientific studies is a challenging but essential endeavor. For complex molecules like those in the pyrrolo[1,2-a]diazepine class, success hinges on a deep understanding of both the chemical synthesis and the biological assays. By providing a framework for deconstructing and troubleshooting these processes, this guide aims to empower researchers to rigorously validate and build upon the existing scientific literature, ultimately fostering a more robust and reliable foundation for drug discovery and development.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of Octahydropyrrolo[1,2-a]diazepin-5-one

Definitive Guide to the Safe Disposal of Octahydropyrrolo[1,2-a][1][2]diazepin-5-one

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Octahydropyrrolo[1,2-a][1]diazepin-5-one (CAS No. 1000577-71-8). As a research chemical with limited publicly available toxicity and ecotoxicity data, the precautionary principle is paramount. All waste containing this compound must be treated as hazardous to ensure the safety of laboratory personnel and to prevent environmental contamination. This protocol is grounded in established best practices from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Core Principle: Hazard Assessment and Waste Characterization

Octahydropyrrolo[1,2-a][1]diazepin-5-one belongs to the broader class of pyrrolo[1]benzodiazepines (PBDs) and related heterocyclic compounds. Many molecules in this family are known to exhibit potent biological activity, including use as antifungal and antineoplastic agents.[2][3][4][5] Due to this high biological activity, and in the absence of specific safety data, this compound must be handled and disposed of as a potentially toxic and environmentally hazardous substance.

Under no circumstances should this chemical or its solutions be disposed of down the sink, in regular trash, or allowed to evaporate in a fume hood.[6] Such actions are non-compliant with regulations and pose a significant risk to public and environmental health.

Pre-Disposal: Waste Minimization and Segregation

Effective waste management begins with proactive laboratory practices. The first step in any disposal plan is to minimize the amount of waste generated.

  • Source Reduction : Order only the quantity of the chemical required for your experiments.[7]

  • Scale of Experiments : When possible, reduce the scale of experiments to minimize the volume of waste produced.[7][8]

  • Waste Segregation : Do not mix waste streams. Octahydropyrrolo[1,2-a][1]diazepin-5-one waste should be kept separate from other chemical waste unless their compatibility is certain. Improper mixing can lead to violent chemical reactions or the generation of toxic gases.[1] For example, never mix oxidizing acids with organic chemicals.[9]

The following table outlines the proper segregation for common waste streams involving this compound.

Waste Stream DescriptionRequired Segregation and Container TypeRationale
Unused or Expired Solid Compound Keep in the original, clearly labeled container. If the original container is compromised, transfer to a new, compatible, and properly labeled container.Prevents misidentification. The original manufacturer's label provides critical safety information.[9]
Solutions in Non-Halogenated Solvents (e.g., ethanol, methanol, acetone)Collect in a designated "Non-Halogenated Organic Waste" container. The container should be made of a compatible material (e.g., polyethylene).Halogenated and non-halogenated solvents require different disposal treatments and are processed separately by waste management facilities.
Solutions in Halogenated Solvents (e.g., dichloromethane, chloroform)Collect in a designated "Halogenated Organic Waste" container. Glass containers are often preferred for long-term storage of halogenated solvents.Prevents costly and complex reprocessing of mixed solvent waste.
Aqueous Solutions Collect in a designated "Aqueous Hazardous Waste" container. Do not dispose of down the drain, as even small quantities of biologically active compounds can harm aquatic ecosystems.[10]Wastewater treatment facilities are generally not equipped to remove complex synthetic organic compounds.[1]
Contaminated Labware (e.g., pipette tips, gloves, weigh boats)Collect in a clearly labeled, sealed plastic bag or a lined pail designated for "Chemically Contaminated Solid Waste."[8][9]Prevents hazardous materials from entering the municipal solid waste stream.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and OSHA standards for hazardous waste management in a laboratory setting.[10][11][12]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing standard laboratory PPE, including:

  • Safety glasses or goggles.

  • A properly buttoned lab coat.

  • Chemically resistant gloves (e.g., nitrile).

Step 2: Prepare the Hazardous Waste Container
  • Select a Compatible Container : Choose a container that is in good condition, free of leaks or cracks, and chemically compatible with the waste.[1][10] The container must have a secure, screw-top cap.[1]

  • Label the Container : This is a critical regulatory requirement.[10] Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "Octahydropyrrolo[1,2-a][1]diazepin-5-one" and its CAS number "1000577-71-8".

    • A complete list of all constituents, including solvents, with percentages.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The accumulation start date (the date the first drop of waste is added).[10]

    • The Principal Investigator's name and laboratory location (building and room number).[10]

Step 3: Transfer Waste into the Labeled Container
  • Carefully transfer the waste into the prepared container using a funnel if necessary.

  • Do not fill the container beyond 90% capacity (or leave at least one inch of headroom) to allow for vapor expansion.[1]

  • Securely cap the container immediately after adding waste. Containers must remain closed at all times except when actively adding or removing waste.[6]

Step 4: Store in a Satellite Accumulation Area (SAA)
  • The waste container must be stored in a designated Satellite Accumulation Area (SAA).[1][7]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][9]

  • The SAA must have secondary containment (e.g., a tray or tub) capable of holding the contents of the largest container within it.[1][10]

  • Regularly inspect the SAA for leaks, container degradation, and proper labeling.[1][10]

Step 5: Arrange for Final Disposal
  • Accumulation time limits are strict. Once a container is full or has reached the maximum storage time allowed by your institution (typically 6 to 12 months), a pickup must be requested.[7][9][13]

  • Contact your institution’s Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup. Follow their specific procedures for submitting a request.

Decontamination and Empty Container Management

  • Glassware Decontamination : Glassware that has come into contact with the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first two rinsates must be collected and disposed of as hazardous waste in the appropriate solvent waste stream. The third rinsate can often be managed similarly, though local institutional policies may vary.

  • Empty Original Containers : An empty container that held this compound is not considered regular trash. It must be triple-rinsed with a suitable solvent.[6] This rinsate must be collected and disposed of as hazardous waste. After rinsing, deface or remove all hazardous chemical labels from the container before disposing of it as regular laboratory glass or solid waste, in accordance with institutional policy.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of Octahydropyrrolo[1,2-a][1]diazepin-5-one waste.

Gcluster_prepPreparation & Characterizationcluster_containContainment & Labelingcluster_accumulateAccumulation & DisposalstartWaste Generated(Octahydropyrrolo[1,2-a][1,4]diazepin-5-one)ppeDon Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppe1. Safety Firstchar_wasteCharacterize Waste Stream(Solid, Organic, Aqueous?)ppe->char_wasteselect_contSelect CompatibleWaste Containerchar_waste->select_cont2. Segregatelabel_contAffix Hazardous Waste Label(Name, CAS, Date, etc.)select_cont->label_conttransferTransfer Waste to Container(<90% Full) & Secure Caplabel_cont->transfer3. Containstore_saaStore in Secondary Containmentwithin a Designated SAAtransfer->store_saa4. StoremonitorMonitor Accumulation Time& Container Volumestore_saa->monitorrequest_puRequest Pickup from EH&S(When Full or Time Limit Reached)monitor->request_pu5. DisposeendCompliant Disposalrequest_pu->end

Caption: Disposal workflow for Octahydropyrrolo[1,2-a][1]diazepin-5-one.

Navigating the Uncharted: A Safety and Handling Guide for Octahydropyrrolo[1,2-a]diazepin-5-one

Navigating the Uncharted: A Safety and Handling Guide for Octahydropyrrolo[1,2-a][1][2]diazepin-5-one

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, novel chemical entities present both exciting opportunities and inherent safety challenges. Octahydropyrrolo[1,2-a][1][2]diazepin-5-one, a bicyclic compound with a fused pyrrole and diazepine ring system, is one such molecule of interest in medicinal chemistry due to its potential biological activity.[1] As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling this compound, emphasizing a proactive and precautionary approach in the absence of comprehensive toxicological data.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Octahydropyrrolo[1,2-a][1][2]diazepin-5-one. The following recommendations are based on the chemical's structure, data from analogous compounds, and established principles of laboratory safety for handling substances of unknown toxicity.

Hazard Assessment: A Precautionary Principle

Given the absence of specific toxicity data, Octahydropyrrolo[1,2-a][1][2]diazepin-5-one must be treated as a potentially hazardous substance. This approach is crucial for ensuring the safety of all laboratory personnel. The rationale for this conservative stance is rooted in the toxicological profiles of structurally related compounds.

For instance, pyrrolizidine alkaloids, which share a bicyclic nitrogen-containing structure, are known for their potential hepatotoxicity (liver damage) and genotoxicity (damage to genetic material).[1][2][3][4] Similarly, pyrrolobenzodiazepines (PBDs), another class of related compounds, are known to be sequence-selective DNA alkylating agents with potent antineoplastic activity.[5][6][7] While Octahydropyrrolo[1,2-a][1][2]diazepin-5-one is not a PBD, the presence of the pyrrolidine and diazepine rings warrants a high degree of caution.

Therefore, we will operate under the assumption that this compound may be:

  • Irritating to the skin, eyes, and respiratory tract.

  • Harmful if ingested, inhaled, or absorbed through the skin.

  • Potentially toxic to specific organs with prolonged or repeated exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling Octahydropyrrolo[1,2-a][1][2]diazepin-5-one. The selection of appropriate PPE is governed by the core principle of minimizing all potential routes of exposure.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination. Nitrile provides good resistance to a broad range of chemicals. For prolonged operations or when handling larger quantities, consider wearing a heavier-duty glove, such as neoprene, over the inner nitrile glove.
Eye and Face Protection ANSI-approved safety glasses with side shields are the minimum requirement. However, due to the unknown nature of the compound, chemical splash goggles are strongly recommended. When there is a risk of splashing, a full-face shield should be worn in conjunction with safety glasses or goggles.
Body Protection A buttoned-up, full-length laboratory coat is mandatory. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or disposable coveralls should be worn over the lab coat.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available for a specific procedure, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge must be used. A comprehensive respiratory protection program, including fit-testing, is essential in such cases.[8][9]

Operational Plan: Safe Handling from Receipt to Experiment

A systematic workflow is critical to minimize the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area, preferably within a fume hood.

  • The container must be clearly labeled with the chemical name, any known hazard warnings (based on this guide), and the date of receipt.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage location should be in a designated area for potent or unknown compounds, with restricted access.

Experimental Workflow

The following diagram outlines the fundamental steps for safely handling Octahydropyrrolo[1,2-a][1][2]diazepin-5-one during experimental procedures.

ExperimentalWorkflowcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanupPrepDon PPE in designated areaVerifyHoodVerify Fume Hood FunctionalityPrep->VerifyHoodEnsure safetyGatherGather all necessary equipment and reagentsVerifyHood->GatherWeighWeigh solid in fume hood on a disposable weigh boatGather->WeighEnter handling phaseDissolveDissolve in appropriate solvent within the fume hoodWeigh->DissolveReactionPerform reaction in closed or contained systemDissolve->ReactionDecontaminateDecontaminate all surfaces and equipmentReaction->DecontaminateBegin cleanupDoffPPEDoff PPE in designated areaDecontaminate->DoffPPEWashWash hands thoroughlyDoffPPE->Wash

Caption: A stepwise workflow for the safe handling of Octahydropyrrolo[1,2-a][1][2]diazepin-5-one.

Key Procedural Steps:

  • Preparation:

    • Always wear the full complement of prescribed PPE before entering the designated handling area.

    • Ensure the chemical fume hood is functioning correctly (check airflow monitor).

    • Assemble all necessary glassware, reagents, and waste containers within the fume hood before starting work.

  • Handling:

    • When weighing the solid compound, use a disposable weigh boat or creased weighing paper to minimize contamination of the balance.

    • Conduct all transfers of the solid and all solution preparations within the fume hood.

    • If possible, use a closed system for reactions to further minimize the potential for release.

    • Avoid raising dust when handling the solid material.

  • Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash is generally effective.

    • Dispose of all contaminated disposable items in the appropriate chemical waste container.

    • Remove PPE in the designated doffing area, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As Octahydropyrrolo[1,2-a][1][2]diazepin-5-one is a non-halogenated organic compound, its waste should be segregated accordingly.

Waste Segregation and Collection

WasteDisposalcluster_waste_generationWaste Generationcluster_waste_containersWaste Containerscluster_disposal_pathwayDisposal PathwaySolidWasteContaminated Solids(gloves, weigh boats, paper towels)SolidContainerLabeled Solid Waste Container(for non-halogenated waste)SolidWaste->SolidContainerLiquidWasteContaminated Liquids(reaction mixtures, washings)LiquidContainerLabeled Liquid Waste Container(for non-halogenated organic waste)LiquidWaste->LiquidContainerEHSOfficeEnvironmental Health & Safety OfficeSolidContainer->EHSOfficeScheduled PickupLiquidContainer->EHSOfficeScheduled Pickup

Caption: Segregation and disposal pathway for waste generated from handling the target compound.

Disposal Procedures:

  • Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container designated for "Non-Halogenated Solid Chemical Waste."

  • Liquid Waste: Unused solutions and reaction mixtures containing Octahydropyrrolo[1,2-a][1][2]diazepin-5-one should be collected in a dedicated, sealed, and properly labeled container for "Non-Halogenated Liquid Organic Waste."

  • Container Labeling: All waste containers must be labeled with the full chemical name of all components and their approximate concentrations.

  • Final Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with novel compounds like Octahydropyrrolo[1,2-a][1][2]diazepin-5-one while upholding the highest standards of laboratory safety.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrrolo[1,2-a][1,4]diazepin-5-one
Reactant of Route 2
Octahydropyrrolo[1,2-a][1,4]diazepin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.